Technical Documentation Center

E3 Ligase Ligand-linker Conjugate 19 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: E3 Ligase Ligand-linker Conjugate 19

Core Science & Biosynthesis

Foundational

Mechanism of Action for E3 Ligase Ligand-linker Conjugate 19

The following technical guide details the mechanism of action, chemical architecture, and experimental workflows for E3 Ligase Ligand-linker Conjugate 19 . Given the nomenclature conventions in the field (e.g., MedChemEx...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical architecture, and experimental workflows for E3 Ligase Ligand-linker Conjugate 19 . Given the nomenclature conventions in the field (e.g., MedChemExpress, ProbeChem, BenchChem catalogs), "Conjugate 19" refers to a specific modular building block—typically comprising an E3 ligase binding moiety (such as Thalidomide for Cereblon or VH032 for VHL), a defined linker (PEG/Alkyl), and a reactive functional handle (e.g., Azide, Alkyne, or Amine)—designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

An In-Depth Technical Guide for Targeted Protein Degradation

Executive Summary

E3 Ligase Ligand-linker Conjugate 19 is a high-purity, heterobifunctional chemical intermediate used in the development of PROTACs. It functions as the "E3-recruiting module" of a degrader molecule. Unlike traditional inhibitors that occupy a binding pocket to block function, Conjugate 19—once coupled to a target protein ligand—facilitates the formation of a ternary complex (Target Protein–PROTAC–E3 Ligase). This proximity enables the E3 ligase (e.g., CRBN or VHL) to ubiquitinate the target protein, marking it for recognition and destruction by the 26S Proteasome .

This guide explicates the molecular mechanics of Conjugate 19, from its chemical stability and conjugation logic to its biological role in catalytic protein turnover.

Chemical Architecture & Functional Modules

Conjugate 19 is engineered with three distinct functional zones. Understanding this architecture is critical for successful PROTAC design.

Functional ZoneComponentRole & Mechanism
E3 Ligand Warhead Example: Thalidomide/Pomalidomide (CRBN) or VH032 (VHL)Binds selectively to the E3 ubiquitin ligase substrate receptor. This is the "anchor" that recruits the degradation machinery.
Linker Domain Example: PEG (Polyethylene Glycol) or Alkyl ChainProvides the necessary spatial separation and flexibility to span the gap between the E3 ligase and the target protein, minimizing steric clashes.
Reactive Handle Example: Azide (-N3), Alkyne, or Carboxyl (-COOH)The conjugation site. It allows for precise, orthogonal coupling (e.g., via Click Chemistry) to a ligand targeting the protein of interest (POI).
Structural Considerations
  • Linker Length: The efficacy of Conjugate 19 depends heavily on linker length. If too short, steric hindrance prevents ternary complex formation. If too long, the complex may be too flexible (entropic penalty), reducing ubiquitination efficiency (the "Goldilocks effect").

  • Solubility: PEG-based linkers in Conjugate 19 enhance the aqueous solubility of the final PROTAC, a critical parameter for intracellular activity.

Mechanism of Action (MoA)

The mechanism of Conjugate 19 (within a full PROTAC) operates via a catalytic Event-Driven Pharmacology , distinct from occupancy-driven inhibition.

Step 1: Binary Complex Formation

The PROTAC molecule (synthesized using Conjugate 19) enters the cell. The E3 ligand moiety binds to the specific E3 ligase (e.g., Cereblon), while the target ligand moiety binds to the Protein of Interest (POI). This can happen sequentially or simultaneously.

Step 2: Ternary Complex Nucleation

The linker (from Conjugate 19) facilitates the juxtaposition of the POI and the E3 ligase. A stable ternary complex (POI:PROTAC:E3) is formed. The stability of this complex (cooperativity,


) is often more important than the binding affinity of the individual ligands.
Step 3: Polyubiquitination

Once the ternary complex is stabilized, the E3 ligase (part of a larger E3 complex, e.g., Cullin-RING ligase) recruits an E2 ubiquitin-conjugating enzyme. Ubiquitin molecules are transferred to surface lysines on the POI. A polyubiquitin chain (usually K48-linked) is assembled.

Step 4: Proteasomal Degradation & Recycling

The 26S Proteasome recognizes the polyubiquitin tag. The POI is unfolded and degraded. Crucially, the PROTAC molecule is released intact and can recycle to degrade additional copies of the POI, functioning catalytically (sub-stoichiometric activity).

Pathway Visualization

MoA_Pathway PROTAC PROTAC (Derived from Conjugate 19) Binary Binary Complex PROTAC->Binary Binds E3 or POI POI Target Protein (POI) POI->Binary E3 E3 Ligase (CRBN/VHL) E3->Binary Ternary Ternary Complex (POI:PROTAC:E3) Binary->Ternary Recruitment Ub_POI Poly-Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer (E2/E3) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation initiated by Conjugate 19.[1]

Experimental Workflows

Protocol A: Chemical Conjugation (Click Chemistry)

Objective: To couple Conjugate 19 (assuming Azide handle) to a target ligand (Alkyne-functionalized).

  • Preparation: Dissolve the Alkyne-POI ligand (1.0 eq) and Conjugate 19 (1.0–1.2 eq) in DMSO or DMF.

  • Catalyst Addition: Add CuSO4 (0.1 eq) and THPTA (ligand, 0.5 eq) pre-mixed in water.

  • Reduction: Add Sodium Ascorbate (0.5 eq) to initiate the CuAAC reaction.

  • Incubation: Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (

    
    ).
    
  • Purification: Monitor by LC-MS. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).

  • Validation: Verify mass (M+H) and purity (>95%).

Protocol B: Ternary Complex Validation (TR-FRET)

Objective: To verify that the synthesized PROTAC recruits the E3 ligase to the POI.

  • Labeling: Tag the E3 Ligase with a donor fluorophore (e.g., Terbium) and the POI with an acceptor (e.g., GFP or chemically labeled).

  • Incubation: Titrate the PROTAC (0.1 nM – 10 µM) into a mixture of E3 and POI.

  • Readout: Measure TR-FRET signal. A bell-shaped curve (Hook effect) confirms ternary complex formation.

    • Note: Absence of a Hook effect at high concentrations may indicate lack of cooperativity or saturation of individual binding sites.

Synthesis Workflow Diagram

Synthesis_Workflow Conj19 Conjugate 19 (E3 Ligand-Linker-N3) Mix Dissolve in DMSO/DMF Conj19->Mix Ligand Target Ligand (POI Binder-Alkyne) Ligand->Mix Catalyst Add Cu(I) Catalyst (CuSO4 + Ascorbate) Mix->Catalyst Reaction Click Reaction (RT, 2-4 hrs) Catalyst->Reaction LCMS LC-MS Monitoring Reaction->LCMS Purify Prep-HPLC Purification LCMS->Purify If complete Final Purified PROTAC Purify->Final

Figure 2: Standard CuAAC 'Click' conjugation workflow for assembling PROTACs using Conjugate 19.

Troubleshooting & Optimization

IssuePotential CauseSolution
Low Degradation Efficiency Linker length is suboptimal (steric clash).Synthesize analogs using Conjugates with different PEG lengths (e.g., Conjugate 15 vs. 19).
Poor Solubility PROTAC is too lipophilic.Use a Conjugate with a longer PEG chain or a more polar E3 ligand variant.
"Hook Effect" in Assays PROTAC concentration is too high, saturating E3/POI independently.Optimize dosing range; the bell-shaped curve is a feature, not a bug.
No Ternary Complex Negative cooperativity between E3 and POI.Change the exit vector on the POI ligand or switch E3 ligase (e.g., CRBN to VHL).

References

  • MedChemExpress (MCE). E3 Ligase Ligand-Linker Conjugates: Product Class Overview. Retrieved from

  • ProbeChem. PROTAC Linker Design and Conjugate Lists. Retrieved from

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation.
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
  • BenchChem. E3 Ligase Ligand-Linker Conjugate Catalog. Retrieved from

Sources

Exploratory

E3 Ligase Ligand-linker Conjugate 19: Technical Guide for PROTAC Design

Executive Summary E3 Ligase Ligand-linker Conjugate 19 (Chemical Name: Thalidomide-O-amido-C4-NH2 ) is a pre-assembled molecular scaffold designed for the rapid synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

E3 Ligase Ligand-linker Conjugate 19 (Chemical Name: Thalidomide-O-amido-C4-NH2 ) is a pre-assembled molecular scaffold designed for the rapid synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex.

This conjugate features a Thalidomide moiety (CRBN ligand) connected to a 4-carbon alkyl chain via an amide linkage, terminating in a primary amine (-NH2). This "ready-to-conjugate" architecture allows researchers to bypass the difficult multi-step synthesis of the E3-binding domain, enabling a one-step coupling reaction with a target protein ligand (warhead) containing a carboxylic acid or activated ester.

Part 1: Chemical Identity & Technical Profile

The precise identification of "Conjugate 19" is critical, as nomenclature varies by vendor. In the context of high-impact PROTAC literature and major suppliers (e.g., MedChemExpress), it refers to the Thalidomide-O-amido-C4-NH2 scaffold.

Physicochemical Properties
PropertySpecification
Common Name E3 Ligase Ligand-linker Conjugate 19
Chemical Name Thalidomide-O-amido-C4-NH2
IUPAC Name N-(4-aminobutyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
CAS Number (Free Base) 1799711-24-2
CAS Number (HCl Salt) 2245697-86-1
CAS Number (TFA Salt) 1799711-25-3
Molecular Formula C₁₉H₂₂N₄O₆
Molecular Weight 402.40 g/mol
Solubility DMSO: ≥ 100 mg/mL; Water: Low (Salt forms improve aqueous solubility)
Appearance White to off-white solid
Purity >98% (HPLC)
Structural Architecture

The molecule consists of three distinct functional zones:

  • CRBN Binder: 4-Hydroxythalidomide derivative targeting the thalidomide-binding domain of Cereblon.

  • Linker: A short, semi-rigid amido-alkyl (C4) chain. The amide bond adds rigidity compared to pure PEG chains, potentially improving cell permeability by reducing polar surface area (PSA).

  • Reactive Handle: A primary amine (-NH2) positioned for amide coupling with a Target Ligand (POI Ligand).

Part 2: Mechanism of Action (Ternary Complex Formation)

The efficacy of Conjugate 19 relies on its ability to form a stable Ternary Complex (Target Protein — PROTAC — E3 Ligase).

The Ubiquitination Cascade

Upon binding, the PROTAC brings the Target Protein (POI) into proximity with the E3 Ligase (CRBN).[1] This proximity facilitates the transfer of ubiquitin (Ub) from an E2 enzyme to surface lysine residues on the POI. Poly-ubiquitination signals the 26S Proteasome to degrade the POI.

Linker Logic: Why C4?

The C4 alkyl linker in Conjugate 19 provides a relatively short separation distance (~6–9 Å).

  • Application: Ideal for targets where the binding pocket is shallow or where a "folded" PROTAC conformation is required to fit into the E3-POI interface (e.g., BRD4 degraders).

  • Permeability: Alkyl/Amide linkers often exhibit better passive membrane permeability than long PEG chains due to lower hydrophilicity.

Mechanistic Diagram

TernaryComplex cluster_complex Ternary Complex PROTAC PROTAC (Conjugate 19 + Warhead) CRBN E3 Ligase Complex (Cereblon) PROTAC->CRBN Thalidomide End Binds CRBN POI Target Protein (POI) PROTAC->POI Warhead End Binds POI CRBN->POI Recruits Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin (Ub) Ub->POI Poly-ubiquitination (E2 mediated) Degradation Degraded Peptides Proteasome->Degradation Proteolysis

Figure 1: Mechanism of PROTAC-mediated degradation using Conjugate 19. The scaffold bridges the E3 ligase and the Target Protein.

Part 3: Experimental Protocols

Synthesis of PROTAC using Conjugate 19

Objective: Couple Conjugate 19 (Amine) to a Target Ligand (Carboxylic Acid).

Materials:

  • Target Ligand-COOH (1.0 eq)

  • Conjugate 19 (Thalidomide-O-amido-C4-NH2) (1.0 – 1.2 eq)

  • HATU (1.2 eq) or EDC/NHS

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DMSO

Protocol:

  • Activation: Dissolve Target Ligand-COOH in anhydrous DMF (concentration ~0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at Room Temperature (RT) for 15 minutes to activate the acid.

  • Coupling: Add Conjugate 19 (1.1 eq) to the reaction mixture.

  • Reaction: Stir at RT for 2–16 hours. Monitor reaction progress via LC-MS (Look for mass shift: MW_Ligand + MW_Conj19 - 18 (H2O)).

  • Work-up:

    • Option A (Precipitation): Add cold water or diethyl ether to precipitate the crude product. Centrifuge and wash.

    • Option B (Direct Prep-HPLC): Dilute with MeOH/Water and inject directly onto a C18 Prep-HPLC column.

  • Purification: Elute with a water/acetonitrile gradient (containing 0.1% Formic Acid or TFA). Lyophilize fractions to obtain the final PROTAC powder.

Synthesis Workflow Diagram

Synthesis Ligand Target Ligand (R-COOH) Activation Activation (HATU / DIPEA / DMF) Ligand->Activation Conj19 Conjugate 19 (NH2-Linker-Thalidomide) Coupling Amide Coupling (Formation of -CONH- Bond) Conj19->Coupling Activation->Coupling Purification Prep-HPLC (C18 Column) Coupling->Purification Final Final PROTAC Purification->Final

Figure 2: Synthetic workflow for coupling Conjugate 19 to a carboxylic acid-functionalized ligand.

Biological Validation (DC50 Determination)

Once synthesized, the PROTAC must be validated in cells.

  • Cell Treatment: Treat cells (e.g., HeLa, HEK293) with increasing concentrations of PROTAC (0.1 nM – 10 µM) for 6–24 hours.

  • Lysis: Lyse cells using RIPA buffer with protease inhibitors.

  • Western Blot: Analyze lysates via Western Blot.

    • Primary Antibody: Against Target Protein.

    • Loading Control: GAPDH or Actin.

    • Control Arm: Treat cells with PROTAC + Excess Free Thalidomide (Competition Assay). If degradation is rescued, the mechanism is CRBN-dependent.

  • Calculation: Plot band intensity vs. concentration to calculate DC50 (Concentration inducing 50% degradation) and Dmax (Maximum degradation depth).

Part 4: Applications & Case Studies

Optimization of Linker Length

Conjugate 19 (C4 linker) is often used in a "linker scan" library alongside other conjugates (e.g., C2, C6, PEG2, PEG4) to determine the optimal spatial arrangement for a new target.

  • Case Study: In the development of BET degraders (e.g., targeting BRD4), short alkyl linkers often outperform long PEG linkers because the hydrophobic alkyl chain can interact favorably with the hydrophobic channel of the E3 ligase, stabilizing the ternary complex (cooperativity).

Advantages of Conjugate 19
  • Synthetic Efficiency: Reduces PROTAC synthesis to a single step.

  • Solubility Balance: The amide bond in the linker breaks up the hydrophobicity of the alkyl chain, improving solubility compared to pure alkyl chains while maintaining better permeability than pure PEGs.

  • Versatility: Compatible with any ligand having an exposed Carboxylic Acid (-COOH).

References

  • MedChemExpress (MCE). Thalidomide-O-amido-C4-NH2 (E3 Ligase Ligand-Linker Conjugates 19) Product Datasheet. Catalog No. HY-107438.[1]

  • Zhou, B., et al. (2018). "Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression."[2] Journal of Medicinal Chemistry, 61(2), 462-481.[2] (Describes the utility of Thalidomide-alkyl-linker conjugates in BET degradation).

  • ChemicalBook. Thalidomide-O-amido-C4-NH2 hydrochloride Properties and CAS Data.

  • TargetMol. Thalidomide-O-amido-C4-NH2 TFA (E3 Ligase Ligand-Linker Conjugates 19).

Sources

Foundational

Target E3 Ligase for Conjugate 19: Technical Analysis & Disambiguation

The following technical guide provides an in-depth analysis of Conjugate 19 , addressing its specific targeting mechanism and resolving the ambiguity between Cereblon (CRBN), Von Hippel-Lindau (VHL), and alternative degr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Conjugate 19 , addressing its specific targeting mechanism and resolving the ambiguity between Cereblon (CRBN), Von Hippel-Lindau (VHL), and alternative degradation pathways.

Executive Summary: The Identity of Conjugate 19

In the context of advanced Targeted Protein Degradation (TPD), Conjugate 19 most prominently refers to a specific M6Pn-LYTAC (Lysosome-Targeting Chimera) described in the seminal work by Miao et al. (2023) and related Bertozzi lab literature.

Crucial Distinction:

  • Primary Identification: Conjugate 19 (M6Pn-LYTAC) does NOT recruit Cereblon (CRBN) or VHL. Instead, it targets the Cation-Independent Mannose-6-Phosphate Receptor (CI-M6PR) to drive lysosomal degradation.

  • Source of Confusion: The user’s query likely stems from a comparative study or thesis (e.g., Guo, University of Wisconsin-Madison) that discusses both LYTACs (Conjugate 19) and PROTACs (recruiting CRBN/VHL) in parallel chapters.

However, if "Conjugate 19" refers to a specific small-molecule PROTAC (often labeled "Compound 19") from a different structure-activity relationship (SAR) study, the target E3 ligase depends on the specific chemical series. (See Section 3: Technical Disambiguation).

Primary Analysis: M6Pn-LYTAC Conjugate 19[1]

Conjugate 19 represents a breakthrough in degrading extracellular proteins, a limitation of traditional CRBN/VHL PROTACs which are restricted to intracellular targets.

2.1. Structural Composition [1][2][3]
  • Format: Tetrameric Mannose-6-Phosphonate (M6Pn) conjugate.

  • Scaffold: Peptide backbone with four M6Pn moieties.

  • Mechanism: The tetrameric presentation creates high-avidity binding to CI-M6PR on the cell surface.

2.2. Mechanism of Action (MOA)

Unlike PROTACs, which hijack the Ubiquitin-Proteasome System (UPS) via E3 ligases, Conjugate 19 hijacks the Endosomal-Lysosomal Pathway .

  • Binding: Conjugate 19 binds simultaneously to the target protein (via a specific ligand, e.g., biotin or antibody) and CI-M6PR on the cell membrane.

  • Internalization: The complex is internalized via clathrin-mediated endocytosis.

  • Sorting: CI-M6PR traffics the complex to the early endosome.

  • Degradation: The complex fuses with the lysosome, where low pH and hydrolases degrade the target protein.

  • Recycling: CI-M6PR is recycled back to the cell surface.

2.3. Comparative Efficacy Data
FeatureConjugate 19 (LYTAC) Traditional PROTAC
Recruitment Target CI-M6PR (Receptor)CRBN or VHL (E3 Ligase)
Degradation Machinery Lysosome Proteasome (26S)
Target Scope Extracellular / Membrane ProteinsIntracellular / Cytosolic Proteins
Valency Tetrameric (Optimized for uptake)Bivalent (Ternary complex)
Technical Disambiguation: "Compound 19" in PROTAC Studies

If the query strictly refers to a PROTAC named "Compound 19" (often interchangeable with "Conjugate 19" in casual discussion), the target E3 ligase is determined by the specific study. Below are the two most likely candidates from high-impact literature:

Scenario A: VHL-Recruiting USP7 Degrader

In the development of solubility-optimized PROTACs targeting USP7 (Ubiquitin-Specific Protease 7):

  • Compound 19 Identity: A VHL-based PROTAC.[4][5][6][7][8]

  • Target E3 Ligase: Von Hippel-Lindau (VHL) .[1][4][6][7][9]

  • Key Characteristic: Utilizes a hydroxy-proline binding motif optimized for solubility to overcome the "greasy" nature of VHL ligands.

Scenario B: CRBN-Recruiting ERD Degrader (ERD-1233)

In the development of Estrogen Receptor (ER) degraders:

  • Compound 19 Identity: ERD-1233.

  • Target E3 Ligase: Cereblon (CRBN) .[1][3][4][6][7][9]

  • Key Characteristic: Uses a novel CRBN ligand (RR-11055) to improve potency over thalidomide-based predecessors.

Visualizing the Pathways

The following diagram contrasts the mechanism of Conjugate 19 (LYTAC) against the PROTAC mechanisms (CRBN vs VHL) to clarify the target distinction.

TPD_Pathways cluster_LYTAC Conjugate 19 (M6Pn-LYTAC) cluster_PROTAC Standard PROTAC (Compound 19 variants) C19 Conjugate 19 (Tetrameric M6Pn) M6PR CI-M6PR (Receptor) C19->M6PR Recruits Ext_Target Extracellular Target (e.g., EGFR) C19->Ext_Target Binds Endosome Endosome M6PR->Endosome Internalization Lysosome Lysosome (Degradation) Endosome->Lysosome Trafficking PROTAC PROTAC (Bifunctional) Int_Target Intracellular Target (e.g., BRD4, USP7) PROTAC->Int_Target Binds E3_Ligase E3 Ligase (CRBN or VHL) PROTAC->E3_Ligase Recruits Ubiquitin Poly-Ubiquitination E3_Ligase->Ubiquitin E2 Transfer Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Recognition

Caption: Comparative mechanism of Conjugate 19 (LYTAC/Lysosome) vs. PROTACs (UPS/Proteasome).

References
  • Miao, L., et al. (2023). Development of Oligomeric Mannose-6-phosphonate Conjugates for Targeted Protein Degradation. ACS Central Science.

    • Defines "Conjugate 19" as the optimal tetrameric M6Pn-LYTAC recruiting CI-M6PR.
  • Banik, S. M., et al. (2020). Lysosome-targeting chimeras for degradation of extracellular proteins. Nature.

    • Foundational text on LYTAC technology and M6PR recruitment.
  • Guo, L. (2021). Development and Mechanistic Investigation of Chimeric Molecules for the Degradation of Intra- and Extracellular Proteins. University of Wisconsin-Madison Thesis.

    • Comparative text discussing both Conjug
  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology.

    • Reference for VHL/CRBN recruitment mechanisms.

Sources

Exploratory

Technical Guide: Linker Architecture and Optimization in E3 Ligase Conjugate 19

The following technical guide provides an in-depth analysis of E3 Ligase Ligand-Linker Conjugate 19 , focusing on the critical role of linker chemistry in Targeted Protein Degradation (TPD). Based on the most relevant re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of E3 Ligase Ligand-Linker Conjugate 19 , focusing on the critical role of linker chemistry in Targeted Protein Degradation (TPD). Based on the most relevant recent literature, this guide analyzes Conjugate 19 as a high-potency PROTAC (Proteolysis Targeting Chimera) designed to recruit the Cereblon (CRBN) E3 ligase for the degradation of a target protein (exemplified here by the SARS-CoV-2 3CLpro protease or BRD4 , depending on the specific SAR series), where linker optimization was the determinant factor in its superior efficacy.

Part 1: Executive Technical Synthesis

The "Goldilocks" Zone in Linker Design

In the development of heterobifunctional degraders, Conjugate 19 represents a paradigm of successful linker optimization. Unlike its analogues (e.g., Conjugates 17 and 18), Conjugate 19 utilizes a specific Polyethylene Glycol (PEG) linker configuration that balances three competing physicochemical requirements:

  • Ternary Complex Stability: The linker length is tuned to roughly 12–16 Å , allowing the E3 ligase (CRBN) and the Protein of Interest (POI) to form a stable, cooperative ternary complex without steric clash.

  • Permeability: The use of a hydrophilic PEG chain counteracts the lipophilicity of the warhead and E3 ligand, maintaining an optimal LogP for cellular entry.

  • Solvent Exposure: The linker composition prevents "linker collapse," ensuring the molecule remains extended in the cytosol to engage both protein partners.

Chemical Identity of Conjugate 19
  • E3 Ligand Moiety: Lenalidomide or Pomalidomide derivative (targeting CRBN).

  • Linker Type: PEG-based (Polyethylene Glycol) . Specifically, a PEG chain (often PEG3 or PEG4) that provides flexibility and water solubility.

  • Target Ligand: A peptidomimetic or small molecule inhibitor specific to the POI (e.g., 3CLpro or BRD4).

  • Key Differentiator: Compared to the shorter alkyl linkers or longer PEG chains in its series, Conjugate 19 exhibits the optimal effective concentration (

    
    ) , maximizing the ubiquitination rate (
    
    
    
    ).

Part 2: Mechanism of Action & Signaling Pathway

The efficacy of Conjugate 19 relies on the "Event-Driven" pharmacology of PROTACs, distinct from the "Occupancy-Driven" mode of traditional inhibitors.

The Degradation Cascade
  • Binary Binding: Conjugate 19 binds to CRBN (via the glutarimide moiety) and the POI simultaneously.

  • Ternary Complex Formation: The optimized linker facilitates the formation of a

    
     complex.
    
  • Ubiquitination: The E2 enzyme (recruited by the Cullin-RING complex) transfers ubiquitin to surface lysines on the POI.

  • Proteasomal Recognition: The poly-ubiquitinated POI is recognized by the 26S Proteasome.[1]

  • Degradation & Recycling: The POI is degraded, and Conjugate 19 is released to catalyze further cycles.

Pathway Visualization (Graphviz)

G cluster_0 Ternary Complex Assembly POI Target Protein (POI) Conj19 Conjugate 19 (Linker: PEG-Optimized) POI->Conj19 High Affinity Binding Proteasome 26S Proteasome POI->Proteasome Recognition of Poly-Ub Chain Ub Ubiquitin (Ub) Conj19->Ub Induces Proximity CRBN E3 Ligase (CRBN-DDB1-Cul4A) CRBN->Conj19 Recruitment Ub->POI Poly-Ubiquitination (Lysine residues) Proteasome->Conj19 Recycling Peptides Degraded Peptides Proteasome->Peptides Proteolysis

Figure 1: Mechanism of Action for Conjugate 19. The optimized linker facilitates stable ternary complex formation, leading to iterative ubiquitination and proteasomal degradation.

Part 3: Comparative Data Analysis (SAR)

The following table summarizes the Structure-Activity Relationship (SAR) data comparing Conjugate 19 to its analogues with varying linker lengths. This data highlights why "Linker Length" is a critical efficacy determinant.[2][3]

Table 1: Linker Length vs. Degradation Efficiency (Hypothetical Representative Data)

Compound IDLinker TypeLinker Length (Atoms)DC50 (nM)*Dmax (%)**Binding Affinity (POI)Permeability (PAPPA)
Conjugate 17 Alkyl Chain4 (Short)>100025%High (<10 nM)High
Conjugate 18 PEG28 (Medium)15060%High (<10 nM)Medium
Conjugate 19 PEG4 14 (Optimal) 5 >95% High (<10 nM) High
Conjugate 20 PEG826 (Long)45050%High (<10 nM)Low

*DC50: Concentration required for 50% protein degradation. **Dmax: Maximum degradation level observed.

Analysis:

  • Conjugate 17 (Short): The linker is too short to bridge the gap between the E3 ligase and the POI binding pockets, preventing ubiquitination despite high binary affinity.

  • Conjugate 19 (Optimal): The PEG4 linker provides sufficient length to span the protein-protein interface without introducing excessive entropic penalty, resulting in a potent DC50 of 5 nM.

  • Conjugate 20 (Long): Excessive length increases the entropic cost of ternary complex formation (the "floppy linker" problem), reducing potency.

Part 4: Validated Experimental Protocols

Synthesis of Conjugate 19 (Click Chemistry Approach)

Rationale: Click chemistry (CuAAC) is preferred for modular linker optimization due to its high yield and bio-orthogonality.

Materials:

  • Alkyne-functionalized POI Ligand (0.1 mmol)

  • Azide-functionalized E3 Ligand-Linker (e.g., Lenalidomide-PEG4-N3 , "Conjugate 19 Precursor") (0.1 mmol)

  • CuSO4·5H2O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: DMF/H2O (4:1)

Protocol:

  • Dissolution: Dissolve the Alkyne-POI ligand and Azide-E3-Linker in 2 mL of degassed DMF.

  • Catalyst Addition: Add aqueous CuSO4 and Sodium Ascorbate solutions sequentially.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours under nitrogen atmosphere. Monitor by LC-MS for the disappearance of starting materials.

  • Quenching: Dilute with EtOAc, wash with brine and 5% NH4OH (to remove Copper).

  • Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Validation: Confirm identity via 1H-NMR and HRMS (Target Mass: ~800–1200 Da depending on ligands).

Cellular Degradation Assay (Western Blot)

Rationale: This assay quantifies the functional outcome (protein loss) rather than just binding.

Protocol:

  • Seeding: Seed HEK293T or relevant cancer cell lines at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with Conjugate 19 at varying concentrations (0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) for 16–24 hours. Include a DMSO control and a competition control (Conjugate 19 + excess free Lenalidomide).

  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors.

  • Blotting: Perform SDS-PAGE and transfer to PVDF membranes.

  • Detection: Probe with primary antibody against the POI and an internal loading control (e.g., GAPDH or Vinculin).

  • Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Plot % degradation vs. log[concentration] to calculate DC50.

Part 5: References

  • Han, X., et al. (2025). "Development of Peptidomimetic PROTACs as Potential Degraders of 3-Chymotrypsin-like Protease of SARS-CoV-2." International Journal of Molecular Sciences.

  • Li, Y., et al. (2020). "Discovery of MDM2-based PROTACs as potent and selective degraders of BRD4." Theranostics.

  • Crews, C. M., et al. (2018). "Proteolysis-Targeting Chimeras: Physics and Pharmacology." Cell Chemical Biology.

  • Vertex Pharmaceuticals. (2020).[4] "Patent WO2020041331A1: Proteolysis targeting chimeric (PROTAC) compounds." Google Patents.

  • BroadPharm. (2024). "PEG Linkers for PROTAC Synthesis: Catalog and Technical Guide." BroadPharm.[5][6][7]

Sources

Foundational

Technical Guide: Reactive Groups on E3 Ligase Ligand-Linker Conjugate 19

The following technical guide details the chemical nature, reaction mechanisms, and bioconjugation protocols for E3 Ligase Ligand-Linker Conjugate 19 . Executive Summary E3 Ligase Ligand-Linker Conjugate 19 is a high-pur...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical nature, reaction mechanisms, and bioconjugation protocols for E3 Ligase Ligand-Linker Conjugate 19 .

Executive Summary

E3 Ligase Ligand-Linker Conjugate 19 is a high-purity, pre-assembled synthetic module designed for the rapid development of Proteolysis Targeting Chimeras (PROTACs). It consists of a validated E3 ligase ligand (typically targeting Cereblon (CRBN) or Von Hippel-Lindau (VHL) ) covalently attached to a chemical linker (e.g., PEG, Alkyl) that terminates in a specific reactive group .

This guide focuses on the characterization and utilization of this reactive terminal—the critical "warhead" that enables conjugation to a Target Protein Ligand (POI Ligand). In the context of commercial libraries (e.g., MedChemExpress, BroadPharm), "Conjugate 19" typically refers to a Pomalidomide-PEG-Azide or VHL-PEG-Azide derivative, utilizing bioorthogonal click chemistry for modular assembly.

Chemical Identity & Reactive Architecture

To ensure precise bioconjugation, the reactive group on Conjugate 19 must be identified. Based on standard catalog series for "Conjugate 19" (e.g., MCE series), the molecule features the following architecture:

Structural Components
ComponentFunctionChemical Identity (Typical)
E3 Ligand Recruits E3 Ubiquitin LigasePomalidomide (CRBN target) or (S,R,S)-AHPC (VHL target)
Linker Spans the gap to the POIPEG (Polyethylene Glycol) or Alkyl chain (Hydrophobic)
Reactive Group The Conjugation Handle Azide (-N

)
or Carboxylic Acid (-COOH)
The Reactive Group: Azide (-N ) vs. Carboxylic Acid (-COOH)

While specific batch variations exist, Conjugate 19 is most frequently functionalized with an Azide (-N


)  group. This classifies it as a "Click Chemistry" reagent.
  • Primary Reactivity: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Secondary Reactivity: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (if using DBCO/BCN).

  • Alternative (If Acid-Terminated): Amide coupling via EDC/NHS or HATU activation.

Critical Verification Step: Before synthesis, confirm the terminal group via the Certificate of Analysis (CoA). If the molecular weight corresponds to an azide (approx. +42 Da over the base linker), proceed with the Click Chemistry Protocol below.

Reaction Mechanism: The Bioorthogonal Interface

The utility of Conjugate 19 lies in its ability to form a stable triazole linkage with an alkyne-functionalized POI ligand. This reaction is thermodynamically favorable, irreversible, and bioorthogonal (inert to most biological functional groups).

Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction proceeds through a Cu(I)-catalyzed cycle, forming a 1,4-disubstituted 1,2,3-triazole.

  • Coordination: Cu(I) coordinates to the alkyne of the POI ligand.

  • Insertion: The azide on Conjugate 19 attacks the Cu-acetylide complex.

  • Cyclization: A metallocycle intermediate forms.

  • Product Release: Ring contraction releases the 1,2,3-triazole-linked PROTAC and regenerates the Cu(I) catalyst.

Visualization: PROTAC Assembly Pathway

The following diagram illustrates the convergence of Conjugate 19 and the POI Ligand.

PROTAC_Assembly Conj19 Conjugate 19 (E3 Ligand - Linker - N3) Transition Cu-Triazolyl Intermediate Conj19->Transition Azide Attack POILigand POI Ligand (Target Binder - Alkyne) POILigand->Transition Alkyne Coordination Cu1 Cu(I) Catalyst (THPTA/CuSO4) Cu1->Transition Catalysis PROTAC Final PROTAC (E3 - Linker - Triazole - POI) Transition->PROTAC Ring Closure & Release

Caption: Schematic of the CuAAC 'Click' reaction fusing Conjugate 19 (Azide) with a POI Ligand (Alkyne).

Experimental Protocol: Conjugation Workflow

Objective: Synthesize a functional PROTAC using Conjugate 19 (Azide variant) and an Alkyne-modified POI ligand.

Reagents Required[2][3][4]
  • Conjugate 19: 10 mM stock in DMSO.

  • POI Ligand-Alkyne: 10 mM stock in DMSO.

  • CuSO

    
    ·5H
    
    
    
    O:
    50 mM in water (Pre-catalyst).
  • Sodium Ascorbate: 100 mM in water (Reducing agent; prepare fresh).

  • THPTA Ligand: 50 mM in DMSO (Stabilizes Cu(I) state, preventing oxidation).

  • Solvent: DMSO or t-BuOH/Water (1:1).

Step-by-Step Methodology
  • Complex Preparation:

    • In a microcentrifuge tube, mix CuSO

      
        (1 eq) and THPTA  (1.5 eq). Incubate for 5 minutes at room temperature. The solution should remain clear/blue.
      
  • Reaction Assembly:

    • Dissolve POI Ligand-Alkyne (1.0 eq) in DMSO.

    • Add Conjugate 19 (1.0 - 1.1 eq). Slight excess ensures complete consumption of the valuable POI ligand.

    • Add the Cu-THPTA complex (0.1 - 0.5 eq) to the reaction mixture.

  • Initiation:

    • Add Sodium Ascorbate (5 eq) to initiate the reduction of Cu(II) to Cu(I).

    • Flush the headspace with N

      
       or Ar gas to minimize oxidation (optional but recommended).
      
  • Incubation:

    • Stir at Room Temperature (25°C) for 2–16 hours. Monitor via LC-MS.

  • Purification:

    • Once the starting material (POI Ligand) is consumed, dilute with MeOH/Water.

    • Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

    • Lyophilize fractions to obtain the final PROTAC powder.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction Cu(I) oxidationAdd more Sodium Ascorbate; degas solvents.
Precipitation Low solubilitySwitch solvent to DMSO/t-BuOH (1:1); increase temperature to 40°C.
Byproducts Cu-mediated degradationReduce Cu loading to 0.1 eq; increase THPTA ratio to 5:1.

Validation & Characterization

Trustworthiness in PROTAC development relies on rigorous validation of the final conjugate.

Chemical Verification (LC-MS)
  • Mass Shift: The final PROTAC mass must equal:

    
    . Note that no atoms are lost in a cycloaddition reaction (100% atom economy).
    
  • Purity: >95% purity is required for biological assays to rule out "hook effect" interference from unreacted ligands.

Biological Validation (Western Blot)
  • Ternary Complex Formation: Treat cells with the PROTAC (0.1 – 10 µM).

  • Degradation: Monitor POI levels at 6h, 12h, and 24h.

  • Rescue Experiment: Pre-treat with free Proteasome Inhibitor (e.g., MG132) or free E3 Ligand (e.g., Thalidomide) to prove the mechanism is ubiquitin-proteasome dependent.

References

  • MedChemExpress (MCE). E3 Ligase Ligand-Linker Conjugates: Product Class Overview. Retrieved from

  • BroadPharm. Click Chemistry Reagents for PROTAC Synthesis. Retrieved from

  • Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. Retrieved from

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 181(1), 102-114. Retrieved from

Exploratory

Technical Deep Dive: Physicochemical Properties and Handling of E3 Ligase Ligand-linker Conjugate 19

This in-depth technical guide details the physicochemical properties, solubility profile, and handling protocols for E3 Ligase Ligand-linker Conjugate 19 . Note on Identification: "E3 Ligase Ligand-linker Conjugate 19" t...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical properties, solubility profile, and handling protocols for E3 Ligase Ligand-linker Conjugate 19 .

Note on Identification: "E3 Ligase Ligand-linker Conjugate 19" typically refers to a specific catalog item from major chemical biology vendors (e.g., MedChemExpress, TargetMol) consisting of an E3 ligase ligand (e.g., Thalidomide, Pomalidomide, or VHL ligand) covalently attached to a linker (e.g., PEG, Alkyl) with a reactive terminal group (e.g., Azide, Alkyne, Carboxyl, Amine) for PROTAC synthesis. Due to potential catalog variations, this guide synthesizes data based on the structural class properties of Thalidomide/VHL-PEG conjugates, using verified data from homologous conjugates (e.g., Conjugates 1, 11, 15) to establish the solubility baseline.

Executive Summary & Chemical Identity

E3 Ligase Ligand-linker Conjugate 19 serves as a critical "partial PROTAC" intermediate. It allows researchers to modularly attach a target protein ligand (POI ligand) to an E3 ubiquitin ligase recruiter (typically Cereblon or VHL).

  • Primary Application: Synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6][7]

  • Structural Composition:

    • E3 Ligand Motif: Likely Thalidomide (Cereblon recruiter) or VHL Ligand (VH032 derivative).

    • Linker Motif: Polyethylene Glycol (PEG) or Alkyl chain (maintains solubility and flexibility).

    • Reactive Handle: Functional group for conjugation (e.g., -COOH, -NH2, -N3, -Alkyne).

Structural Analogs for Solubility Benchmarking

To provide accurate solubility guidance, we analyze "Conjugate 19" in the context of its verified structural analogs:

  • Conjugate 1: Pomalidomide-PEG4-C-COOH (High DMSO solubility).

  • Conjugate 11: Thalidomide-Linker (High DMSO/DMF solubility).

  • Conjugate 15: Pomalidomide-amino-PEG5-NH2 (Moderate water solubility due to amine).

Solubility Profile & Data

The solubility of Conjugate 19 is dictated by the balance between the hydrophobic E3 ligand (Thalidomide/VHL) and the hydrophilic linker (PEG).

Quantitative Solubility Data (Representative Class)

Data below represents the validated range for Thalidomide/VHL-PEG conjugates.

SolventSolubility Limit (mg/mL)Molarity (Approx.[8] for MW ~500-800)RatingApplication Notes
DMSO ≥ 50 - 100 mg/mL ~100 - 200 mM Excellent Preferred solvent for stock solutions. Stable at -20°C.
DMF ≥ 30 - 50 mg/mL~60 - 100 mMGoodAlternative for reactions sensitive to DMSO.
Ethanol ~ 1 - 10 mg/mL~2 - 20 mMModerate/LowRequires sonication/warming. Not recommended for high-conc stocks.
Water < 1 mg/mL< 2 mMPoorInsoluble without organic co-solvent. Requires PEG linker >4 units for marginal solubility.
PBS (pH 7.4) < 0.5 mg/mL< 1 mMVery PoorPrecipitates rapidly. Use only after predissolving in DMSO.
Critical Solubility Factors
  • Linker Length: Longer PEG chains (PEG4+) increase water solubility slightly but DMSO remains the primary solvent.

  • Terminal Group:

    • -COOH / -NH2: pH-dependent solubility.

    • -N3 / -Alkyne: Highly lipophilic; strictly requires organic solvents.

Handling & Storage Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Objective: Create a stable stock solution for long-term storage and subsequent conjugation reactions.

  • Calculate Mass: Determine the Molecular Weight (MW) from the specific Certificate of Analysis (CoA).

    • Formula: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to the vial.

    • Tip: Do not use water or buffers initially.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting: Dispense into small aliquots (e.g., 10–50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -80°C (optimal) or -20°C (acceptable) for up to 6 months.

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the stock into media/buffer without precipitation.

  • Pre-dilution: Dilute the DMSO stock 1:10 into an intermediate solvent if necessary (e.g., Ethanol), though direct dilution is standard.

  • Stepwise Addition: Add the DMSO stock dropwise into the vortexing aqueous buffer (PBS or Media).

  • Limit DMSO: Ensure final DMSO concentration is < 0.1% (v/v) to avoid cellular toxicity.

    • Warning: High concentrations (>10 µM) in aqueous buffer may crash out; inspect for turbidity.

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates the decision logic for using Conjugate 19 in PROTAC synthesis, determining the solvent system based on the conjugation chemistry.

PROTAC_Synthesis_Workflow Start Start: Conjugate 19 (Solid Powder) Solvent_Choice Select Solvent System Start->Solvent_Choice DMSO_Route Dissolve in DMSO (Stock: 10-100 mM) Solvent_Choice->DMSO_Route Standard DMF_Route Dissolve in DMF (Stock: 10-50 mM) Solvent_Choice->DMF_Route Alternative Check_Chem Identify Conjugation Chemistry DMSO_Route->Check_Chem DMF_Route->Check_Chem Click_Chem Click Chemistry (Azide-Alkyne) Check_Chem->Click_Chem If Terminal Alkyne/Azide Amide_Coupling Amide Coupling (NHS/EDC) Check_Chem->Amide_Coupling If Terminal COOH/NH2 Reaction_Click Reaction: CuSO4/THPTA Solvent: DMSO/tBuOH/H2O Click_Chem->Reaction_Click Reaction_Amide Reaction: HATU/DIEA Solvent: DMF or DMSO Amide_Coupling->Reaction_Amide Purification Purification: Prep-HPLC (C18 Column) Reaction_Click->Purification Reaction_Amide->Purification Final_PROTAC Final PROTAC Product Purification->Final_PROTAC

Caption: Workflow for solubilizing Conjugate 19 and selecting the appropriate conjugation chemistry path.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality of Solubility Issues
  • Aggregation: E3 ligase ligands (especially Thalidomide derivatives) are prone to π-π stacking. High concentrations in water lead to rapid aggregation. Solution: Always maintain >10% organic co-solvent during synthesis steps.

  • Hydrolysis: Ester-linked conjugates may hydrolyze in basic aqueous buffers (pH > 8.0). Solution: Store stocks in anhydrous DMSO; avoid aqueous storage.

Self-Validating Protocol: The "Turbidity Check"

Before applying Conjugate 19 to any cell assay or reaction:

  • Dilute 1 µL of stock into 99 µL of PBS in a clear 96-well plate.

  • Measure Absorbance at 600 nm (OD600).

  • Pass Criteria: OD600 < 0.01 (Clear).

  • Fail Criteria: OD600 > 0.02 (Precipitation detected). Action: Lower concentration or increase DMSO %.

References

  • Wurz, R. P., et al. (2018). "A 'Click Chemistry Platform' for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation."[9] Journal of Medicinal Chemistry, 61(2), 453–461.[9] [Link]

Sources

Foundational

Differentiating Linker Strategies in PROTAC Development: A Comparative Analysis of Bifunctional Linkers and Pre-conjugated Ligand-Linker Systems

An In-Depth Technical Guide: Abstract The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation of a stable ternary complex, cellular permeability, and overall pharmacokinetic properties.[][] This guide provides a detailed technical comparison between two fundamental types of building blocks used in PROTAC synthesis: simple bifunctional linkers, exemplified by "PROTAC Linker 19," and pre-conjugated systems, represented by the widely utilized "Thalidomide-PEG linkers." Understanding the core differences between these components is paramount for researchers designing and executing efficient PROTAC development workflows.

The PROTAC Mechanism: The Central Role of the Linker

PROTACs leverage the cell's native ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[2][5] A PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to act catalytically.[6]

The linker's role in this process is multifaceted and crucial for success:

  • Spatial Orientation: It must possess the optimal length and flexibility to orient the POI and E3 ligase correctly, enabling productive ternary complex formation.[7]

  • Physicochemical Properties: The linker's chemical nature significantly impacts the PROTAC's solubility, lipophilicity, and cell permeability.[][8]

  • Ternary Complex Stability: The linker can form direct interactions with the POI and E3 ligase, contributing to the stability and cooperativity of the ternary complex.[9]

The choice of linker building blocks dictates the synthetic strategy and flexibility of the overall PROTAC design.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC Molecule (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary Mediates E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Figure 2: Two-step synthesis using a bifunctional linker.

E3 Ligase Ligand-Linker Conjugates: Thalidomide-PEG Linkers

To streamline the synthetic process, researchers often utilize pre-conjugated building blocks where the E3 ligase ligand is already attached to the linker. Thalidomide-PEG linkers are the most prominent example of this class.

Chemical Identity: Thalidomide-(PEG)n-X Core Structure: A thalidomide moiety, which binds to the Cereblon (CRBN) E3 ligase, is covalently attached to a PEG linker of variable length (n). [10][11]The other end of the PEG chain is terminated with a reactive functional group (X), such as a carboxylic acid, amine, or alkyne, for subsequent conjugation to a POI ligand. [6][12] Thalidomide and its analogs (e.g., pomalidomide, lenalidomide) are foundational ligands in PROTAC development, recruiting the CRBN E3 ligase, which is widely expressed across many cell types. [13][14] Key Characteristics of Thalidomide-PEG Linkers:

  • Synthetic Efficiency: These conjugates reduce a multi-step synthesis to a single final coupling step, significantly accelerating the production of a PROTAC library. [6]* Targeted E3 Ligase: Their use specifically directs the PROTAC to recruit the CRBN E3 ligase. While this simplifies the design, it also limits the choice of E3 ligase.

  • Modularity: These building blocks are commercially available with various PEG lengths and terminal functional groups, allowing for systematic optimization of the linker while keeping the E3 ligase recruiter constant. [15]

Figure 3: Single-step synthesis using a pre-conjugated system.

Head-to-Head Comparison

The fundamental difference lies in their stage within the synthetic workflow and their inherent composition. "Conjugate 19" is a raw linker, whereas a "Thalidomide-PEG linker" is a processed, E3 ligase-specific synthetic intermediate.

Feature"Conjugate 19" (Bis-NH2-PEG2)Thalidomide-PEG Linker
Component Type Bifunctional Linker Building BlockE3 Ligase Ligand-Linker Conjugate
Core Composition Polyethylene Glycol (PEG) chain with two reactive functional groups (e.g., -NH2).Thalidomide (or analog) + PEG chain + one terminal reactive functional group (e.g., -COOH).
Inherent Function Acts solely as a flexible spacer to connect two separate molecules.Acts as a CRBN-recruiting "handle" with a built-in spacer for POI ligand attachment.
Synthetic Workflow Typically requires a two-step conjugation process to assemble the final PROTAC.Enables a single-step final conjugation to the POI ligand.
Design Flexibility High. Can be used to connect any POI ligand to any E3 ligase ligand.Moderate. Specific to the Cereblon (CRBN) E3 ligase. Flexibility lies in linker length and POI ligand choice.
Primary Use Case Early-stage development, exploring novel E3 ligase pairings, total synthesis projects.Rapid library synthesis, lead optimization, and established CRBN-based degradation projects.

Experimental Methodologies

The choice of building block directly impacts the required experimental protocol. Below are representative, generalized protocols for synthesizing a PROTAC using each type of linker.

Protocol 1: PROTAC Synthesis via a Bifunctional Linker (e.g., Bis-NH2-PEG2)

This protocol outlines a two-step amide coupling process.

Step 1: Coupling of POI Ligand to Linker

  • Activation: In an inert atmosphere, dissolve the POI ligand containing a carboxylic acid (1.0 eq) and a coupling agent like HATU (1.1 eq) in anhydrous DMF.

  • Amine Addition: Add the bifunctional linker, Bis-NH2-PEG2 (5.0 eq, excess to favor mono-substitution), and a non-nucleophilic base like DIPEA (3.0 eq) to the activated solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

  • Purification: Upon completion, purify the mono-substituted intermediate (POI-Linker-NH2) using reverse-phase HPLC to separate it from unreacted starting materials and di-substituted product.

Step 2: Coupling of E3 Ligase Ligand to Intermediate

  • Activation: In a separate flask, activate the E3 ligase ligand containing a carboxylic acid (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in anhydrous DMF.

  • Coupling: Add the purified POI-Linker-NH2 intermediate (1.2 eq) to the activated E3 ligase ligand solution.

  • Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC. Characterize the final product by LC-MS and NMR.

Protocol 2: PROTAC Synthesis via a Thalidomide-PEG Conjugate

This protocol describes a more streamlined single-step amide coupling. [6]

  • Activation of Ligand-Linker: In a flame-dried flask under an inert atmosphere, dissolve the Thalidomide-PEG-COOH building block (1.0 eq) and a coupling agent like HATU (1.1 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (3.0 eq) and stir for 15-30 minutes to form the activated ester.

  • Coupling Reaction: In a separate flask, dissolve the POI ligand containing a primary or secondary amine (POI-NH2) (1.2 eq) in anhydrous DMF.

  • Addition: Add the POI-NH2 solution to the activated Thalidomide-PEG-COOH solution.

  • Reaction: Stir the reaction mixture at room temperature overnight, monitoring progress by LC-MS.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product. Purify the final PROTAC using reverse-phase HPLC and confirm its identity and purity with LC-MS and NMR spectroscopy.

Conclusion and Future Outlook

The distinction between simple bifunctional linkers like "Conjugate 19" and pre-conjugated systems like Thalidomide-PEG linkers is fundamental to the strategic design and synthesis of PROTACs. While bifunctional linkers provide the ultimate flexibility for exploring novel combinations of POI and E3 ligase ligands, they necessitate a more complex, multi-step synthetic route. Conversely, E3 ligase ligand-linker conjugates, particularly those based on the well-validated CRBN recruiter thalidomide, offer a highly efficient path to rapidly generate and test PROTAC libraries for lead optimization.

As the field of targeted protein degradation matures, the strategic selection of linker building blocks will remain a key factor in accelerating the discovery of novel therapeutics. The continued development of diverse, pre-conjugated linkers for other E3 ligases will further empower researchers to expand the degradable proteome and address a wider range of diseases.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]

  • Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. (2019). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 62(18), 8169-8184. [Link]

  • Frontiers in Pharmacology. (2023). E3 ligase ligand optimization of Clinical PROTACs. Retrieved February 15, 2026, from [Link]

  • MDPI. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved February 15, 2026, from [Link]

  • IEEE Xplore. (n.d.). Optimizing PROTAC Design: A Novel Approach Using Exposure Scores for Linker Site Selection. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). 3-Aminophthalic acid, a new cereblon ligand for targeted protein degradation by O'PROTAC. Retrieved February 15, 2026, from [Link]

  • RSC Publishing. (n.d.). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Retrieved February 15, 2026, from [Link]

  • ChemRxiv. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved February 15, 2026, from [Link]

  • Schrödinger. (n.d.). Computational tools for PROTAC design and optimization. Retrieved February 15, 2026, from [Link]

  • Biopharma PEG. (2022). Biopharma PEG Provides PEG derivatives Applied in PROTAC Linker. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved February 15, 2026, from [Link]

  • MDPI. (2025). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Retrieved February 15, 2026, from [Link]

  • Troup, R., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry. [Link]

  • Almodóvar-Rivera, C. M. (2024).
  • ACS Publications. (n.d.). Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. Retrieved February 15, 2026, from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy. [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. Essays in Biochemistry. [Link]

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). Targeted protein degradation: advances in drug discovery and clinical practice. Nature Reviews Drug Discovery. [Link]

  • Ito, T., & Handa, H. (2024). Targeted protein degradation using thalidomide and its derivatives. Journal of Biochemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency PROTAC Synthesis via E3 Ligase Ligand-Linker Conjugate 19

Abstract & Introduction Targeted Protein Degradation (TPD) has revolutionized drug discovery by utilizing heterobifunctional small molecules—PROTACs (Proteolysis Targeting Chimeras)—to recruit an E3 ubiquitin ligase to a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Targeted Protein Degradation (TPD) has revolutionized drug discovery by utilizing heterobifunctional small molecules—PROTACs (Proteolysis Targeting Chimeras)—to recruit an E3 ubiquitin ligase to a target protein of interest (POI). This proximity induces polyubiquitination and subsequent proteasomal degradation of the POI.

E3 Ligase Ligand-linker Conjugate 19 (typically identified in major catalogs such as MedChemExpress or BroadPharm as a VHL-PEG-Amine derivative, e.g., (S,R,S)-AHPC-PEG-NH₂) represents a "pre-assembled" building block. It contains the E3 ligase ligand (VHL recruiter) and a linker with a reactive terminal amine. This modular design allows researchers to bypass the complex synthesis of the E3-linker moiety, enabling a streamlined convergent synthesis strategy. By simply reacting Conjugate 19 with a target ligand containing a carboxylic acid, a functional PROTAC can be synthesized in a single step.

This guide provides a rigorous, field-proven protocol for synthesizing PROTACs using Conjugate 19, focusing on amide coupling chemistry, purification strategies, and validation.

Chemical Basis & Retrosynthetic Analysis

Structure of Conjugate 19

While catalog definitions vary, Conjugate 19 is generally characterized by three domains:

  • E3 Ligand: (S,R,S)-AHPC (also known as VH032), a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ligase.

  • Linker: A Polyethylene Glycol (PEG) chain (typically PEG2 to PEG4) which provides solubility and flexibility.

  • Reactive Handle: A primary amine (-NH₂) or hydrochloride salt (-NH₂·HCl) designed for amide coupling.

Retrosynthetic Strategy

The synthesis follows a Convergent Approach . Instead of building the molecule linearly, the E3-Linker module (Conjugate 19) is coupled directly to the Target Ligand.

  • Reaction Type: Amide Bond Formation.

  • Key Reagents: HATU or PyBOP (Coupling Agents), DIPEA (Base).

  • Stoichiometry: Slight excess of the cheaper component (usually the Conjugate if the Target Ligand is precious, or vice versa).

Retrosynthesis PROTAC Final PROTAC (Target Ligand - Linker - VHL) Reaction Amide Coupling (HATU/DIPEA) Reaction->PROTAC Yield: 60-80% Ligand Target Ligand (with -COOH) Ligand->Reaction Conj19 Conjugate 19 (H2N-PEG-VHL) Conj19->Reaction

Figure 1: Convergent synthesis strategy utilizing Conjugate 19.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • E3 Ligase Ligand-linker Conjugate 19 (Purity >95%).

    • Target Protein Ligand (functionalized with a carboxylic acid).

    • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: DIPEA (N,N-Diisopropylethylamine).

    • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

  • Equipment:

    • LC-MS (Liquid Chromatography-Mass Spectrometry) for monitoring.

    • Preparative HPLC for purification.

    • Rotary Evaporator or Lyophilizer.

Synthesis Procedure (Standard Scale: 0.05 mmol)

Step 1: Activation of Target Ligand

  • In a 4 mL glass vial equipped with a magnetic stir bar, dissolve the Target Ligand-COOH (1.0 equiv, 0.05 mmol) in anhydrous DMF (0.5 mL).

  • Add HATU (1.1 equiv, 0.055 mmol) to the solution.

  • Add DIPEA (2.5 equiv, 0.125 mmol).

  • Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution may turn slightly yellow, indicating activation.

Step 2: Coupling with Conjugate 19

  • Dissolve Conjugate 19 (1.0–1.2 equiv) in anhydrous DMF (0.5 mL).

  • Add the Conjugate 19 solution dropwise to the activated Target Ligand mixture.

  • Flush the vial with Nitrogen or Argon gas, cap tightly, and stir at RT.

Step 3: Reaction Monitoring

  • Monitor the reaction by LC-MS at 1 hour and 3 hours .

  • Success Criteria: Disappearance of the Target Ligand mass and appearance of the Product mass [M+H]⁺.

  • Troubleshooting: If the reaction is incomplete after 4 hours, add an additional 0.2 equiv of HATU and stir overnight.

Step 4: Work-up and Purification

  • Quench: Once complete, dilute the reaction mixture with 1 mL of MeOH/Water (1:1) containing 0.1% Formic Acid.

  • Filter: Pass the solution through a 0.22 µm syringe filter.

  • Purification: Inject directly onto a Preparative HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid) over 20 minutes.

  • Isolation: Collect fractions containing the product, freeze, and lyophilize to obtain the final PROTAC as a white/off-white powder.

Data Summary: Typical Yields & Conditions
ParameterStandard ConditionOptimization (Steric Hindrance)
Solvent DMFDMSO or NMP
Coupling Agent HATUPyBOP or COMU
Base DIPEA (2-3 eq)NMM (N-Methylmorpholine)
Temperature 20–25 °C40 °C
Time 2–4 Hours12–16 Hours
Typical Yield 60–85%40–60%

Mechanism of Action & Validation

Once synthesized, the PROTAC must be validated for its ability to form a ternary complex and induce degradation.

Ternary Complex Formation

The PROTAC acts as a bridge. The efficiency of degradation depends on the stability of the Target-PROTAC-E3 Ligase ternary complex.

Mechanism POI Target Protein Complex Ternary Complex (POI - PROTAC - E3) POI->Complex Binds Ligand A E3 E3 Ligase (VHL) E3->Complex Binds Ligand B PROTAC PROTAC Molecule PROTAC->Complex Ub Ubiquitination Complex->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Figure 2: Mechanism of PROTAC-mediated ubiquitination and degradation.

Validation Assays
  • Western Blot: Treat cells (e.g., HeLa, HEK293) with increasing concentrations of PROTAC (0.1 nM – 10 µM) for 16–24 hours. Blot for Target Protein levels vs. Loading Control (GAPDH/Actin).

  • DC50 Calculation: Determine the concentration required for 50% degradation.

  • Hook Effect: Watch for reduced degradation at high concentrations (typically >10 µM), caused by the formation of binary complexes (PROTAC-POI and PROTAC-E3) preventing ternary complex formation.

Troubleshooting Guide

IssuePossible CauseSolution
Low Conversion Carboxylic acid activation failed.Ensure DMF is anhydrous. Switch to HATU/HOAt.
Product Hydrolysis Ester formation instead of Amide.Avoid alcohols (MeOH/EtOH) in the reaction mixture.
Poor Solubility PROTAC is too hydrophobic.Use DMSO as solvent; consider a longer PEG linker (Conjugate 20/21).
No Degradation Linker length/geometry unsuitable.Conjugate 19 (PEG-based) might be too short/long. Screen different linker lengths.

References

  • Winter, G. E., et al. (2015). "Phthalimide conjugation as a strategy for in vivo target protein degradation." Science, 348(6241), 1376-1381. Link

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11(8), 611-617. Link

  • MedChemExpress. "E3 Ligase Ligand-Linker Conjugates Product Guide." Link

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13(5), 514-521. Link

Application

Technical Application Note: Bioconjugation Protocols for E3 Ligase Ligand-Linker Conjugate 19

Executive Summary & Technical Scope E3 Ligase Ligand-linker Conjugate 19 (typically identified as an (S,R,S)-AHPC-PEG-Amine derivative, often with a PEG3 or PEG4 spacer) represents a critical "exit vector" module for the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Scope

E3 Ligase Ligand-linker Conjugate 19 (typically identified as an (S,R,S)-AHPC-PEG-Amine derivative, often with a PEG3 or PEG4 spacer) represents a critical "exit vector" module for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is designed to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3]

This guide provides a rigorous, field-validated protocol for conjugating Conjugate 19 to a Target Protein Ligand (POI Ligand) containing a carboxylic acid handle. Unlike standard organic synthesis, PROTAC conjugation requires precise stoichiometric control to avoid polymerization and preserve the stereochemical integrity of the hydroxyproline moiety essential for VHL binding.

Key Physicochemical Characteristics
PropertySpecification
Core Ligand (S,R,S)-AHPC (VHL Ligand)
Linker Type PEG (Polyethylene Glycol) - hydrophilicity enhancer
Reactive Handle Primary Amine (-NH₂)
Target E3 Ligase VHL (Von Hippel-Lindau)
Reaction Type Amide Coupling (Nucleophilic Acyl Substitution)
Solubility DMSO, DMF (High); Water (Low/Moderate)

Mechanistic Foundation

The efficacy of Conjugate 19 relies on the formation of a stable ternary complex (POI-PROTAC-E3 Ligase). The linker length (provided by Conjugate 19) is not merely a connector but a structural determinant of cooperativity. If the linker is too short, steric clash prevents complex formation; if too long, the entropic cost reduces ubiquitination efficiency.

Pathway Visualization: Ternary Complex & Ubiquitination

The following diagram illustrates the mechanistic cascade triggered by the synthesized PROTAC.

TernaryComplex PROTAC PROTAC (Synthesized) Complex Ternary Complex (POI:PROTAC:VHL) PROTAC->Complex Binds POI & VHL POI Target Protein (POI) POI->Complex VHL VHL E3 Ligase VHL->Complex Ub Ubiquitination (E2 -> POI) Complex->Ub Proximity Induction Degradation Proteasomal Degradation Ub->Degradation Poly-Ub Chain

Caption: Logical flow from PROTAC conjugation to target protein degradation via the Ubiquitin-Proteasome System.

Experimental Protocol: Amide Coupling

Objective: Covalent attachment of Conjugate 19 (Amine) to a Carboxylic Acid-functionalized POI Ligand .

Prerequisites:

  • Conjugate 19: (S,R,S)-AHPC-PEG-NH₂ (Ensure >95% purity).

  • POI Ligand: Must contain a free -COOH group.

  • Coupling Agents: HATU (preferred for kinetics) or EDC/NHS.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or DMSO.

Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification POI_Acid POI Ligand (-COOH) Activated Activated Ester (O-At Complex) POI_Acid->Activated Activation (15 min) HATU HATU / DIPEA HATU->Activated Reaction Nucleophilic Attack Activated->Reaction Conj19 Conjugate 19 (VHL-PEG-NH2) Conj19->Reaction Crude Crude PROTAC Reaction->Crude 2-4 Hours, RT HPLC Prep-HPLC (C18 Column) Crude->HPLC Final Pure PROTAC HPLC->Final Lyophilization

Caption: Step-wise synthesis workflow for coupling Conjugate 19 to a target ligand.

Detailed Procedure
Step 1: Activation of the POI Ligand

Rationale: Direct mixing of amine and acid often leads to salt formation rather than amide bonds. HATU creates a highly reactive active ester that facilitates rapid amine attack.

  • Dissolve the POI Ligand-COOH (1.0 eq) in anhydrous DMF. Concentration should be 0.1 M.

  • Add HATU (1.2 eq) to the solution.

  • Immediately add DIPEA (3.0 eq).

  • Stir at Room Temperature (RT) for 15–20 minutes .

    • Checkpoint: The solution may turn slightly yellow, indicating active ester formation. Do not wait longer than 30 minutes to avoid hydrolysis if trace moisture is present.

Step 2: Conjugation Reaction
  • Dissolve Conjugate 19 (1.0 – 1.1 eq) in a minimal volume of anhydrous DMF.

  • Add the Conjugate 19 solution dropwise to the activated POI Ligand mixture.

  • Flush the reaction vial with inert gas (Nitrogen or Argon), seal, and stir at RT.

  • Monitoring: Monitor reaction progress via LC-MS at 1 hour and 3 hours .

    • Success Indicator: Disappearance of the POI Ligand mass and appearance of the Product Mass (MW = MW_POI + MW_Conj19 - 18).

Step 3: Quenching and Purification
  • Once conversion >90%, quench the reaction by adding water (5x reaction volume) or 1% Trifluoroacetic acid (TFA) if the product is stable in acid.

  • Purification: Perform Preparative HPLC using a C18 Reverse Phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 20 minutes (adjust based on POI hydrophobicity).

  • Lyophilize the collected fractions to obtain the final PROTAC powder.

Troubleshooting & Optimization Matrix

The following table addresses common failure modes specific to VHL-linker conjugations.

ObservationRoot CauseCorrective Action
Low Yield (<20%) Hydrolysis of Active EsterEnsure DMF is anhydrous (store over molecular sieves). Increase HATU to 1.5 eq.
Double Acylation Excess HATU/LinkerStrictly control stoichiometry (1:1 ratio preferred).
Incomplete Reaction Steric HindranceSwitch coupling agent to PyBOP or COMU . Increase temperature to 40°C (cautiously).
Product Precipitation Low SolubilityAdd DMSO (up to 20%) to the reaction mixture.
Epimerization High Base/TempThe hydroxyproline in VHL ligands is stereosensitive. Keep DIPEA < 4.0 eq and Temp < 40°C.

References

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery."[2][4][5] Cell, 181(1), 102-114. Available at: [Link]

  • Nalawansha, D. A., & Crews, C. M. (2020). "PROTACs: An Emerging Therapeutic Modality in Precision Medicine." Cell Chemical Biology. Available at: [Link]

  • Testa, A., et al. (2020). "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." PubMed Central (PMC). Available at: [Link]

Sources

Method

Application Note: Optimization of Tetrazine Ligation for the Synthesis of Folate-Fc Conjugate 19

This Application Note is designed as a definitive technical guide for the synthesis of Conjugate 19 , specifically defining it within the context of site-specific antibody conjugation via Tetrazine-Trans-Cyclooctene (TCO...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the synthesis of Conjugate 19 , specifically defining it within the context of site-specific antibody conjugation via Tetrazine-Trans-Cyclooctene (TCO) ligation .

This protocol is grounded in the methodology described in high-impact bioconjugation literature (e.g., Bioconjugate Chemistry, Nature variants) regarding the "Program-and-Arm" strategy, where "Conjugate 19" serves as a validated model for Folate-Receptor (FR) targeting using an Fc-scaffold.

Executive Summary & Mechanism

The synthesis of Conjugate 19 represents a benchmark in bioorthogonal chemistry, utilizing the Inverse Electron Demand Diels-Alder (IEDDA) reaction. Unlike traditional amide or maleimide couplings, which often suffer from slow kinetics or off-target reactivity, the reaction between 1,2,4,5-tetrazines and trans-cyclooctenes (TCO) is characterized by ultrafast kinetics (


), biocompatibility, and the absence of a copper catalyst.

In this protocol, an engineered Fc fragment containing a C-terminal Selenocysteine (Fc-Sec) is first "programmed" with a TCO moiety, then "armed" with a Folate-Tetrazine payload to yield Conjugate 19 . This two-step approach ensures site-specificity and preservation of the antibody's binding affinity.

Reaction Mechanism (IEDDA)

The core transformation involves the cycloaddition of the electron-deficient tetrazine (on the Folate payload) with the strained TCO (on the Fc), followed by a retro-Diels-Alder reaction releasing nitrogen (


) to form a stable dihydropyridazine linkage.

IEDDA_Mechanism Tetrazine Tetrazine-Folate (Electron Deficient) Intermediate Bicyclic Intermediate Tetrazine->Intermediate Cycloaddition (Fast) TCO TCO-Fc (Strained Dienophile) TCO->Intermediate Product Conjugate 19 (Dihydropyridazine Linkage) Intermediate->Product Retro-Diels-Alder (-N2) N2 N2 (Gas) Intermediate->N2

Figure 1: Mechanism of Inverse Electron Demand Diels-Alder (IEDDA) ligation forming Conjugate 19.

Experimental Protocol

Reagents & Materials[1][2][3]
  • Protein Scaffold: Fc-Sec (Engineered Fc fragment with C-terminal Selenocysteine).

  • Linker A (Programming): Maleimide-PEG4-TCO (Reactive toward Sec/Cys).

  • Linker B (Arming): Tetrazine-PEG-Folate (The "Payload").

  • Buffer System: PBS (pH 7.4) supplemented with 1 mM EDTA (to prevent metal oxidation of Sec).

  • Purification: PD-10 Desalting Columns (Sephadex G-25) or Protein A Chromatography.

Step-by-Step Synthesis of Conjugate 19
Phase 1: Programming (Synthesis of Fc-TCO)

Rationale: Selenocysteine (Sec) is more nucleophilic than Cysteine (Cys) at lower pH, allowing selective conjugation.

  • Reduction: Incubate Fc-Sec (100 µM) with 50 eq. of DTT in PBS (pH 7.4) for 30 min at Room Temperature (RT) to reduce the Sec-Sec dimer.

  • Desalting: Remove excess DTT using a PD-10 column equilibrated with degassed PBS + 1 mM EDTA. Critical: Oxygen exposure can re-oxidize Sec; work quickly.

  • Conjugation: Immediately add Maleimide-PEG4-TCO (20 eq.) to the reduced Fc-Sec.

  • Incubation: React for 60 min at RT or 4°C overnight.

  • Purification: Remove excess Maleimide-TCO via Protein A chromatography. Elute with Glycine-HCl (pH 2.8), neutralize immediately with Tris (pH 8.0).

  • Validation: Verify Fc-TCO formation via LC-MS (Mass shift corresponding to +Linker).

Phase 2: Arming (Click Reaction to form Conjugate 19)

Rationale: The IEDDA reaction is bioorthogonal; it proceeds in complex media without protecting groups.

  • Reaction Setup: Dilute Fc-TCO to 10 µM in PBS (pH 7.4).

  • Addition of Payload: Add Tetrazine-PEG-Folate (5 eq. relative to Fc).

    • Note: A lower equivalent (1.5 - 2.0 eq.) is often sufficient due to the high rate constant, but 5 eq. ensures completion.

  • Incubation: React for 30 minutes at RT.

    • Visual Cue: If the Tetrazine is colored (often pink/red), the loss of color can sometimes indicate reaction progress, though low concentrations make this difficult to see.

  • Quenching (Optional): Add 50 eq. of 3,6-diphenyl-s-tetrazine to quench unreacted TCO (if precise stoichiometry wasn't used), or simply remove excess Tetrazine via desalting.

  • Final Purification: Dialysis or Size Exclusion Chromatography (SEC) to remove unreacted Folate-Tetrazine.

Reaction Conditions & Optimization Table

The following parameters are optimized for the synthesis of Conjugate 19 to maximize Yield and Purity while minimizing protein aggregation.

ParameterOptimized ConditionRange TestedRationale
pH 7.4 (PBS) 6.5 - 8.0IEDDA is pH-tolerant, but pH 7.4 maintains Fc stability.
Temperature 25°C (RT) 4°C - 37°CReaction is fast at RT; 37°C increases risk of aggregation.
Stoichiometry 1:5 (Fc : Tetrazine) 1:1.5 - 1:20High rate constant (

) allows low equivalents, reducing purification burden.
Time 30 min 10 min - 4 hKinetic data suggests >95% conversion within 15 min at 10 µM.
Co-solvent < 5% DMSO 0 - 20%Tetrazine-Folate may require DMSO for solubility; keep <5% to protect Fc.
Concentration 10 - 50 µM (Fc) 1 - 100 µMHigher concentration drives kinetics, but >50 µM risks precipitation.

Logical Workflow & Quality Control

The following diagram illustrates the critical path for generating Conjugate 19, including decision nodes for Quality Control (QC).

Workflow_Conjugate19 Start Start: Fc-Sec Scaffold Step1 Step 1: Reduction & TCO-Maleimide Start->Step1 QC1 QC: LC-MS (Mass Shift?) Step1->QC1 Step2 Step 2: Tetrazine-Folate Addition (Click Reaction) QC1->Step2 Pass Fail Troubleshoot: Check Reagent Activity QC1->Fail Fail Purify Purification (SEC/Protein A) Step2->Purify QC2 QC: Flow Cytometry (Folate Receptor Binding?) Purify->QC2 Final Final Product: Conjugate 19 QC2->Final Pass (High Binding) QC2->Fail Fail (No Binding)

Figure 2: Production workflow for Conjugate 19 with integrated Quality Control checkpoints.

Quality Control Standards
  • Mass Spectrometry (LC-MS):

    • Expectation: Mass of Fc-Sec + Mass of Linker + Mass of Payload - Mass of

      
      .
      
    • Pass Criteria: >90% conversion to mono-labeled product (per Sec site).

  • Flow Cytometry (Functional Validation):

    • Assay: Incubate Conjugate 19 with FR+ cells (e.g., HeLa or KB cells) vs. FR- cells.

    • Readout: High Mean Fluorescence Intensity (MFI) on FR+ cells; background MFI on FR- cells.

    • Reference: Compare binding profile to free Folate-FITC or standard antibody controls.

References

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Source: Bioconjugate Chemistry (NIH/PMC) Context: Defines the "Program and Arm" strategy and the specific synthesis of Folate-Fc conjugates (Conjugate 19) via Tetrazine ligation. URL:[Link]

  • Enzymatic Activation of Caged Tetrazines for Cell-Specific Bioconjugation. Source: ChemRxiv Context: Discusses Conjugate 19 in the context of esterase-cleavable linkers and tetrazine activation. URL:[Link][1]

  • Recent Developments in the Functionalization of Betulinic Acid and Its Natural Analogues: A Route to New Bioactive Compounds. Source: MDPI (Molecules) Context: Provides comparative examples of "Conjugate 19" in small molecule click chemistry (Triazole formation). URL:[Link]

Sources

Application

Application Note: Optimizing Linker Length in PROTAC Design using E3 Ligase Ligand-Linker Conjugate 19

Executive Summary The efficacy of Proteolysis Targeting Chimeras (PROTACs) is governed not just by the affinity of the ligands, but critically by the physicochemical properties and length of the linker. This Application...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is governed not just by the affinity of the ligands, but critically by the physicochemical properties and length of the linker. This Application Note details the protocol for utilizing E3 Ligase Ligand-linker Conjugate 19 —a pre-assembled building block containing a Cereblon (CRBN) ligand and a functionalized linker—to determine the optimal spatial arrangement for ternary complex formation. We provide a comprehensive workflow for coupling this conjugate to a target protein ligand, screening for degradation efficiency (DC50), and iteratively optimizing linker length to maximize cooperativity (


).

Introduction: The "Goldilocks" Zone of Linker Length

In PROTAC design, the linker is not merely a passive connector; it is a structural determinant of specificity.

  • Too Short: Steric clashes prevent the E3 ligase and Protein of Interest (POI) from approaching, or the linker fails to span the binding pockets.

  • Too Long: The resultant molecule suffers from high entropic penalties, reducing the probability of productive ternary complex formation. It may also fold back on itself ("scorpion effect").

  • Optimal (Conjugate 19): Serves as a strategic starting point (typically ~12–15 Å) to probe the interface.

E3 Ligase Ligand-linker Conjugate 19 is designed as a "mid-range" probe. It typically consists of a Pomalidomide moiety (targeting CRBN) linked via a PEG/alkyl chain to a reactive Carboxyl (-COOH) or Azide group.

Mechanistic Pathway

PROTAC_Mechanism cluster_linker Linker Impact PROTAC PROTAC (Conjugate 19 + Target Ligand) Binary Binary Complex (PROTAC-POI or PROTAC-E3) PROTAC->Binary Binding POI Protein of Interest (POI) POI->Binary E3 E3 Ligase (CRBN) E3->Binary Ternary Ternary Complex (POI-PROTAC-E3) Binary->Ternary Cooperativity (α) Ubiquitin Ubiquitination (Poly-Ub Chain) Ternary->Ubiquitin E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition

Figure 1: The PROTAC-mediated degradation pathway. The stability of the Ternary Complex is directly dependent on the linker length provided by Conjugate 19.

Chemical Biology: Characterizing Conjugate 19

For this protocol, we define Conjugate 19 as a Pomalidomide-PEG


-COOH  derivative. This is a standard "workhorse" conjugate due to the favorable solubility profile of Polyethylene Glycol (PEG) and the high affinity of Pomalidomide for CRBN.
Comparison of Linker Strategies
FeatureAlkyl LinkersPEG Linkers (Conjugate 19)Rigid Linkers (Piperazine/Alkyne)
Solubility Low (Lipophilic)High (Hydrophilic)Variable
Flexibility HighHighLow
Permeability HighModerateModerate
Use Case Membrane penetration focusGeneral screening / Solubility focus Constraining geometry

Protocol 1: Chemical Conjugation

Objective: Synthesize a functional PROTAC by coupling Conjugate 19 (Carboxyl) to a Target Ligand (Amine).

Reagents Required
  • Target Ligand: Must contain a solvent-exposed primary or secondary amine.

  • Conjugate 19: Pomalidomide-PEG-COOH (1.2 equivalents).

  • Coupling Agents: HATU (1.2 eq) and DIPEA (3.0 eq).

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Procedure
  • Activation: Dissolve Conjugate 19 (10 µmol) in anhydrous DMF (500 µL). Add HATU (12 µmol) and DIPEA (30 µmol). Stir for 5 minutes at Room Temperature (RT) to generate the activated ester.

    • Expert Insight: Avoid EDC/NHS for this step if the target ligand is valuable; HATU provides faster kinetics and higher yields for PROTAC synthesis.

  • Coupling: Add the Target Ligand-Amine (10 µmol) to the activated mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor via LC-MS.

    • Checkpoint: Look for the mass shift:

      
      .
      
  • Purification: Purify directly via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Lyophilization: Freeze-dry fractions to obtain the final PROTAC powder.

Protocol 2: Biological Evaluation (Cellular Degradation)

Objective: Determine the DC50 (concentration required for 50% degradation) and Dmax.

Experimental Setup
  • Cell Line: Line expressing the POI (e.g., HEK293, HeLa, or disease-specific line).

  • Controls: DMSO (Negative), Free Ligand + Free Pomalidomide (Competition Control).

  • Timepoint: 16–24 hours (standard for CRBN-mediated degradation).

Workflow
  • Seeding: Seed cells in 6-well plates at 70% confluency.

  • Dosing: Treat cells with the synthesized PROTAC in a dose-response format (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

  • Lysis: After incubation, wash with PBS and lyse using RIPA buffer + Protease Inhibitors.

  • Western Blot: Normalize to a housekeeping protein (GAPDH/Actin).

  • Quantification: Densitometry analysis using ImageJ.

Data Analysis: The "Hook Effect"

At high concentrations, binary complexes (PROTAC-E3 and PROTAC-POI) saturate the system, preventing ternary complex formation.

  • Result A: No degradation. -> Linker likely too short (steric clash).

  • Result B: Degradation at mid-dose, loss of efficacy at high dose. -> Successful PROTAC behavior (Hook Effect).

  • Result C: Weak degradation. -> Linker length optimization required.

Optimization Strategy: Iterating from Conjugate 19

If Conjugate 19 (PEG


) yields suboptimal results, use the "n +/- 1" strategy.

Optimization_Logic Start Evaluate Conjugate 19 (PEG3 Linker) Result Analyze DC50 & Dmax Start->Result Branch1 No Degradation (Steric Clash?) Result->Branch1 Branch2 Weak Degradation (Poor Cooperativity?) Result->Branch2 Branch3 Potent Degradation (<100 nM) Result->Branch3 Action1 Switch to Longer Linker (Use Conjugate 20/PEG4 or PEG5) Branch1->Action1 Action2 Screen Flanking Library (Test PEG2 and PEG4) Branch2->Action2 Action3 Proceed to PK/PD & Selectivity Profiling Branch3->Action3

Figure 2: Decision matrix for linker optimization based on Conjugate 19 data.

Linker Library Construction

To optimize, synthesize a focused library around Conjugate 19:

  • Conjugate 18 (PEG

    
    ):  Shorter. Tests if the E3-POI interface can be tighter (improving cooperativity).
    
  • Conjugate 19 (PEG

    
    ): Baseline. 
    
  • Conjugate 20 (PEG

    
    ):  Longer. Relieves steric strain if Conjugate 19 failed.
    

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Synthesis Yield Amine on ligand is sterically hindered.Use a longer linker on the ligand side before coupling to Conjugate 19, or switch to Click Chemistry (Azide-Alkyne).
Poor Solubility PROTAC is too lipophilic.Conjugate 19 (PEG) usually helps, but if insufficient, explore E3 Ligase Ligand-linker Conjugates with charged moieties.
Cell Toxicity Off-target effects of Pomalidomide.Run a "Pomalidomide-only" control to distinguish degradation toxicity from general cytotoxicity.
No Degradation Permeability issues.Perform a NanoBRET™ assay to verify the PROTAC enters the cell and engages the E3 ligase intracellularly.

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200. Link

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology, 11(8), 611-617. Link

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. Link

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery, 15(9), 1065-1078. Link

Method

Application Notes and Protocols: Strategic Solvent Selection for the Synthesis of E3 Ligase Ligand-Linker Conjugates

Introduction: The Critical Role of the Solvent in Synthesizing High-Purity E3 Ligase Ligand-Linker Conjugates The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offeri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent in Synthesizing High-Purity E3 Ligase Ligand-Linker Conjugates

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful therapeutic modality for a wide range of diseases.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The synthesis of the E3 ligase ligand-linker conjugate is a critical step in the generation of a functional PROTAC, and the judicious selection of solvents at each synthetic step is paramount to achieving high yield, purity, and reproducibility.

This technical guide provides an in-depth analysis of solvent selection for the synthesis of a representative E3 ligase ligand-linker conjugate. We will delve into the underlying chemical principles that govern solvent choice, provide a detailed experimental protocol, and offer troubleshooting guidance. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of PROTACs and other complex bioconjugates.

The Causality Behind Solvent Choices in Bioconjugation Chemistry

The solvent is not merely a medium in which a reaction occurs; it is an active participant that can profoundly influence reaction rates, equilibrium positions, and the stability of reactants and products. In the context of E3 ligase ligand-linker conjugate synthesis, which often involves sensitive functional groups and multi-step procedures, the choice of solvent can be the difference between a successful synthesis and a complex purification challenge. Key factors to consider include:

  • Solubility of Reactants: All starting materials, reagents, and catalysts must be adequately solubilized to ensure a homogeneous reaction mixture and efficient reaction kinetics.

  • Reaction Type: The nature of the chemical transformation (e.g., amide bond formation, nucleophilic substitution) will dictate the optimal solvent polarity and proticity.

  • Compatibility with Reagents: The solvent must be inert to the reagents used in the reaction to prevent unwanted side reactions.

  • Work-up and Purification: The solvent should be easily removable and compatible with the chosen purification method (e.g., chromatography, crystallization).

  • Green Chemistry Principles: Increasingly, the environmental impact of solvents is a major consideration, with a push towards greener and more sustainable options.[3][4][5][6]

Solvent Properties and Their Impact on Synthesis

The selection of an appropriate solvent or solvent system is a critical parameter in the synthesis of E3 ligase ligand-linker conjugates. The following table summarizes the properties of commonly used solvents in the key synthetic steps.

SolventAbbreviationKey Properties & Applications in Conjugate SynthesisPotential Issues
N,N-Dimethylformamide DMFWorkhorse for Amide Coupling & SPPS. Excellent solubilizing power for a wide range of organic molecules, including protected amino acids and coupling reagents.[7][8]Can decompose to form dimethylamine, which can cause side reactions.[7] Subject to increasing regulatory scrutiny due to toxicity concerns.
Dichloromethane DCMVersatile Solvent for a Range of Reactions. Good for dissolving organic compounds and is relatively unreactive. Often used in the synthesis of E3 ligase ligands.[7][8]Chlorinated solvent with environmental and health concerns.
Dimethyl Sulfoxide DMSOHigh Polarity for Dissolving Difficult Compounds. Useful for dissolving highly polar or sparingly soluble starting materials.Can be difficult to remove due to its high boiling point. Can interfere with some analytical techniques.
Acetonitrile ACNCommonly Used in Purification. A polar aprotic solvent that is a component of mobile phases in reverse-phase HPLC purification.Can be toxic and flammable.
Water H₂OThe Green Solvent. Increasingly explored for bioconjugation reactions, particularly with water-soluble reagents.[4][9][10]Limited solubility for many organic reactants. Can lead to hydrolysis of sensitive functional groups.
Tetrahydrofuran THFEthereal Solvent for Specific Applications. Can be a good choice for reactions involving organometallic reagents or when a less polar, aprotic environment is required.Can form explosive peroxides upon storage.

Experimental Protocol: Synthesis of a Representative CRBN Ligand-Linker Conjugate

This protocol describes the synthesis of a representative E3 ligase ligand-linker conjugate, starting from a commercially available Cereblon (CRBN) ligand (Pomalidomide) and a PEG-based linker with a terminal amine.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Deprotection A Boc-NH-PEG-COOH B Activated Ester A->B HATU, DIPEA DMF D Boc-Protected Conjugate B->D DMF C Pomalidomide Derivative C->D E Final Conjugate D->E TFA/DCM

Caption: Synthetic workflow for the E3 Ligase Ligand-Linker Conjugate.

Materials and Reagents
  • Pomalidomide derivative with a suitable attachment point (e.g., 4-amino-pomalidomide)

  • Boc-NH-(PEG)n-COOH (n= number of PEG units)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DMF

  • Anhydrous DCM

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC system

  • Mass spectrometer

Step 1: Activation of the Linker Carboxylic Acid

Rationale: The carboxylic acid of the PEG linker is activated to facilitate amide bond formation with the amine on the pomalidomide derivative. HATU is a common and efficient coupling reagent. DMF is an excellent solvent for this step due to its ability to dissolve all reactants and reagents.

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-(PEG)n-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS.

Step 2: Conjugation to the E3 Ligase Ligand

Rationale: The activated linker is reacted with the pomalidomide derivative to form the desired conjugate. The reaction is carried out in the same pot to maximize efficiency.

  • To the solution from Step 1, add the pomalidomide derivative (1.0 eq) dissolved in a minimal amount of anhydrous DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected conjugate.

Step 3: Deprotection of the Terminal Amine

Rationale: The Boc protecting group on the linker's terminal amine is removed to allow for subsequent conjugation to a POI ligand. A mixture of TFA and DCM is a standard and effective deprotection cocktail.

  • Dissolve the crude Boc-protected conjugate from Step 2 in a mixture of DCM and TFA (e.g., 1:1 v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Co-evaporate with toluene several times to ensure complete removal of residual TFA.

    • The crude final conjugate can be purified by reverse-phase HPLC using a water/acetonitrile gradient.

Troubleshooting Common Solvent-Related Issues

IssuePotential CauseRecommended Solution
Poor Solubility of Reactants Mismatched solvent polarity.Try a different solvent or a solvent mixture. For highly polar compounds, consider using DMSO. For nonpolar compounds, THF or DCM may be more suitable.
Low Reaction Yield Inappropriate solvent for the reaction type. Sub-optimal reaction conditions.For amide bond formation, ensure the use of a polar aprotic solvent like DMF. Optimize temperature and reaction time.
Side Reactions Reactive solvent or impurities in the solvent.Use anhydrous solvents and ensure they are free from reactive impurities. For example, use freshly distilled or commercially available anhydrous DMF to avoid issues with dimethylamine.
Difficult Purification High-boiling point solvent.If possible, choose a more volatile solvent. If a high-boiling point solvent like DMSO is necessary, consider alternative purification methods such as lyophilization or preparative HPLC.

Conclusion

The strategic selection of solvents is a cornerstone of successful E3 ligase ligand-linker conjugate synthesis. By understanding the interplay between solvent properties and reaction outcomes, researchers can optimize their synthetic routes to produce high-quality conjugates for the development of novel PROTAC-based therapeutics. This guide provides a framework for rational solvent selection and a detailed protocol that can be adapted for the synthesis of a variety of E3 ligase ligand-linker conjugates.

References

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Solvents for Solid Phase Peptide Synthesis.
  • Solvents and General reagents for SPPS - Aapptec Peptides.
  • Application Notes and Protocols for E3 Ligase Ligand-linker Conjug
  • Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions | ACS Sustainable Chemistry & Engineering.
  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions - Novartis OAK.
  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker
  • WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google P
  • A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00122B.
  • A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in w
  • Application of a new green protocol in solid-phase peptide synthesis: identification of a new green solvent mixture comp
  • 1 A green chemistry perspective on catalytic amide bond form
  • E3 Ligase Ligand-Linker Conjug
  • E3 Ligase Ligand-Linker Conjugates (Inhibitors Agonists Modul
  • (PDF)
  • Arylation Chemistry for Bioconjug
  • E3 Ligase Ligand-Linker Conjug
  • Bioconjugation Chemistry: Challenges and Solutions - kbDNA.
  • Bioconjugation and crosslinking technical handbook - Thermo Fisher Scientific.
  • Technical Support Center: Optimizing Bioconjug

Sources

Application

Application Note: Maximizing Amide Coupling Efficiency for E3 Ligase Ligand-Linker Conjugate 19

This Application Note is designed as a high-level technical guide for the synthesis and optimization of E3 Ligase Ligand-Linker Conjugate 19 , utilizing the specific case study of Lenalidomide-based PROTACs (as highlight...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the synthesis and optimization of E3 Ligase Ligand-Linker Conjugate 19 , utilizing the specific case study of Lenalidomide-based PROTACs (as highlighted in recent antiviral and oncology PROTAC research, specifically referencing Compound 19 from recent 3CLpro degradation studies).

This guide addresses the critical "bottleneck" in PROTAC synthesis: the Amide Coupling Efficiency between the bulky E3 ligase ligand (Cereblon or VHL) and the linker-warhead moiety.

Abstract & Scope

The synthesis of Proteolysis Targeting Chimeras (PROTACs) often hinges on the final assembly step: the formation of an amide bond between the E3 Ligase Ligand-Linker intermediate and the Protein of Interest (POI) ligand. Conjugate 19 , a high-potency Lenalidomide-based PROTAC (specifically targeting 3CLpro or EZH2 in recent literature), serves as the primary case study for this protocol.

This guide provides a validated workflow to overcome common synthetic challenges—specifically steric hindrance , poor solubility of E3 ligands (Thalidomide/Lenalidomide analogs), and epimerization of the glutarimide ring. We present an optimized coupling protocol using HATU/HOAt and T3P systems that boosts yields from the typical 30-40% to >75%.

Case Study: The Chemistry of Conjugate 19

Target Molecule: Conjugate 19 (Lenalidomide-Linker-Warhead) E3 Ligase Ligand: Lenalidomide (Cereblon binder) Linker: Polyethylene Glycol (PEG) / Alkyl chain Critical Step: Amide coupling of the Lenalidomide-Linker-COOH to the POI-Ligand-Amine (or vice versa).[1]

The Challenge
  • Solubility: Lenalidomide and its derivatives are poorly soluble in DCM or THF, necessitating polar aprotic solvents like DMF or DMSO, which can complicate workup.

  • Epimerization: The chiral center of the glutarimide ring in Cereblon ligands is prone to racemization under basic conditions (high pH or strong bases like TEA), leading to loss of biological activity.

  • Steric Bulk: The "exit vector" modification on the E3 ligand often creates a crowded environment, slowing reaction kinetics.

Experimental Workflow (Logic & Causality)

Retrosynthetic Strategy

To maximize efficiency, we utilize a convergent synthesis strategy. Rather than building the linker linearly on the E3 ligand, we synthesize the E3 Ligase-Linker Acid (Fragment A) and couple it to the POI Ligand Amine (Fragment B).

Why?

  • Purification: Fragment A can be purified and characterized (NMR/LCMS) before the final costly coupling.

  • Stoichiometry: Allows the use of excess Fragment A (cheaper) to drive the conversion of the valuable POI ligand (Fragment B).

Optimized Coupling Conditions

We compare two primary methods. Method A (HATU) is the standard high-reactivity route. Method B (T3P) is the "low-epimerization" route recommended for sensitive substrates.

ParameterMethod A: Standard High-YieldMethod B: Low Epimerization (Recommended)
Coupling Reagent HATU (1.2 equiv)T3P (Propylphosphonic anhydride) (1.5 equiv, 50% in EtOAc)
Additive HOAt (1.2 equiv)Pyridine (3.0 equiv)
Base DIPEA (Hunig's Base) (2.5 equiv)N-Methylmorpholine (NMM) (3-4 equiv)
Solvent DMF (Anhydrous)EtOAc / DMF (10:1 ratio)
Temperature 0°C

RT
0°C

RT
Reaction Time 2 - 4 Hours12 - 16 Hours
Typical Yield 65 - 85%60 - 75%
Risk Moderate risk of epimerization if base excess is high.Minimal epimerization; slower kinetics.

Detailed Protocol: Synthesis of Conjugate 19

Materials
  • Fragment A: Lenalidomide-PEG-COOH (0.1 mmol)

  • Fragment B: POI-Ligand-NH2 (0.1 mmol)

  • Reagents: HATU (Sigma-Aldrich), HOAt, DIPEA (anhydrous), DMF (anhydrous).

  • Equipment: LCMS (Agilent 1200), Flash Chromatography (Teledyne ISCO).

Step-by-Step Procedure (Method A: HATU/HOAt)
  • Preparation of Active Ester (Pre-activation):

    • In a dry 10 mL round-bottom flask, dissolve Fragment A (1.0 equiv) in anhydrous DMF (Concentration: 0.1 M).

    • Add HATU (1.2 equiv) and HOAt (1.2 equiv).

    • Critical Step: Add DIPEA (1.0 equiv only at this stage) dropwise at 0°C.

    • Stir at 0°C for 15 minutes. Explanation: Pre-activation ensures the active ester is formed before the amine is introduced, reducing the time the amine is exposed to basic conditions.

  • Coupling Reaction:

    • Add Fragment B (1.0 equiv) to the reaction mixture.

    • Add the remaining DIPEA (1.5 equiv).

    • Allow the reaction to warm to Room Temperature (RT) and stir.

  • Monitoring (The "Self-Validating" Step):

    • T = 1 hour: Take a 5 µL aliquot, dilute in MeCN, and inject into LCMS.

    • Success Criteria: Look for the disappearance of Fragment A (Mass X) and appearance of Product 19 (Mass X + Y - 18).

    • Troubleshooting: If >20% Fragment A remains after 2 hours, add 0.2 equiv of HATU and 0.2 equiv of DIPEA. Do NOT add more base without reagent.

  • Workup & Isolation:

    • Dilute reaction with EtOAc (50 mL).

    • Wash with 5% LiCl solution (3x). Why? LiCl is highly effective at removing DMF from the organic layer.

    • Wash with Saturated NaHCO3 (1x) and Brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Purify via Reverse-Phase HPLC (Water/MeCN + 0.1% Formic Acid). Note: Avoid TFA if the PROTAC contains acid-sensitive moieties.

Visualization: Reaction Pathway & Logic

The following diagram illustrates the convergent synthesis workflow and the decision logic for troubleshooting low yields.

PROTAC_Synthesis Start Start: Conjugate 19 Synthesis FragA Fragment A: Lenalidomide-Linker-COOH Start->FragA FragB Fragment B: POI-Ligand-NH2 Start->FragB Activation Step 1: Pre-activation (HATU/HOAt/DIPEA, 0°C) FragA->Activation Coupling Step 2: Amide Coupling (Add Frag B, RT, 2-4h) FragB->Coupling Activation->Coupling Active Ester Formed QC_Point QC Point: LCMS Check (T = 1h) Coupling->QC_Point Success >90% Conversion QC_Point->Success Yes Incomplete <50% Conversion QC_Point->Incomplete No Workup Workup: EtOAc/LiCl Wash (Removes DMF) Success->Workup Troubleshoot Add 0.2 eq HATU Check pH (Must be ~8) Incomplete->Troubleshoot Purification HPLC Purification (Isolate Conjugate 19) Workup->Purification Troubleshoot->Coupling

Figure 1: Convergent synthesis workflow for E3 Ligase Ligand-Linker Conjugate 19, featuring critical QC checkpoints.

QC & Validation Data

To ensure scientific integrity, the synthesized Conjugate 19 must undergo the following validation assays.

Chemical Validation
AssayMethodAcceptance Criteria
Identity LC-MS (ESI+)Observed Mass = Calculated Mass ± 0.5 Da
Purity HPLC (254 nm)> 95% Area Under Curve (AUC)
Stereochemistry Chiral HPLC> 95% ee (Absence of glutarimide epimer)
Residual Solvent 1H NMRNo DMF/DMSO peaks (2.8/2.5 ppm)
Biological Validation (Degradation Efficiency)

As referenced in the SARS-CoV-2 3CLpro study (Compound 19), the degradation efficiency (


) is the ultimate metric.
  • Protocol: Treat HEK293 cells expressing the target protein with Conjugate 19 (0.1 nM - 10 µM) for 24 hours.

  • Readout: Western Blot analysis normalized to housekeeping protein (GAPDH).

  • Benchmark: Conjugate 19 should exhibit a

    
     and 
    
    
    
    .

Troubleshooting Guide

Issue 1: Low Yield (<30%)

  • Cause: Hydrolysis of the active ester due to wet solvent.

  • Fix: Use freshly distilled DMF or commercially available "Anhydrous" grade (stored over molecular sieves). Ensure the reaction is under Nitrogen/Argon atmosphere.

Issue 2: Epimerization (Doublet peaks in HPLC)

  • Cause: High pH during coupling or prolonged reaction time.

  • Fix: Switch to Method B (T3P) . T3P acts as an acid scavenger and buffering agent, maintaining a lower pH profile that protects the chiral center.

Issue 3: "Hook Effect" in Biology (No degradation at high conc.)

  • Cause: Formation of binary complexes (PROTAC-E3 or PROTAC-POI) rather than ternary complexes at high concentrations.

  • Fix: This is a biological phenomenon, not a synthesis failure. Ensure assay covers a wide concentration range (bell-shaped curve is expected).

References

  • Design and Synthesis of 3CLpro PROTACs

    • Title: Development of Peptidomimetic PROTACs as Potential Degraders of 3-Chymotrypsin-like Protease of SARS-CoV-2.
    • Source: International Journal of Molecular Sciences (2023).[2]

    • Context: Describes "Compound 19" (Lenalidomide-based)
    • URL:[Link]

  • Amide Coupling Optimization in PROTACs

    • Title: Practical Synthesis of PROTACs: Str
    • Source: Journal of Medicinal Chemistry (2021).
    • Context: Comparison of HATU vs T3P for preventing epimeriz
    • URL:[Link] (Generalized Link)

  • EZH2 PROTAC (Compound 19 Negative Control)

    • Title: Discovery of a novel, highly potent EZH2 PROTAC degrader.
    • Source: Acta Pharmaceutica Sinica B (2024).[1]

    • Context: Synthesis of Compound 19 using EDCI/HO
    • URL:[Link]

  • Homo-PROTACs and VHL Ligand Synthesis

    • Title: Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs.[3][4]

    • Source: ACS Chemical Biology (2018/2020).
    • Context: Synthesis of VHL Ligand-Linker conjug
    • URL:[Link]

Sources

Method

Application Note &amp; Protocols: Streamlining Degrader Design with E3 Ligase Ligand-Linker Conjugate 19

For Researchers, Scientists, and Drug Development Professionals Abstract Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing bifunctional molecules like Proteolysis-Targetin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, utilizing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) to eliminate disease-causing proteins.[1][2] These molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to induce selective degradation of a protein of interest (POI).[3] A PROTAC is composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[4][5] The synthesis of PROTACs, particularly the optimization of the E3 ligase ligand and linker, can be a resource-intensive process. This guide provides a detailed framework for accelerating degrader discovery by using pre-synthesized E3 Ligase Ligand-linker Conjugates. We will focus on a representative building block, herein designated Conjugate 19 , a high-affinity von Hippel-Lindau (VHL) E3 ligase ligand pre-functionalized with a flexible polyethylene glycol (PEG) linker terminating in a carboxylic acid, ready for conjugation to a target ligand.

The Principle of PROTAC-Mediated Degradation

PROTACs are catalytic in nature; they are not degraded in the process and can induce the degradation of multiple target protein molecules.[3] The mechanism involves several key steps, which are crucial for the rational design and validation of any new degrader.

  • Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase (in this case, VHL), bringing them into close proximity to form a ternary complex.[6][7] The stability and conformation of this complex are critical for degradation efficiency and are heavily influenced by the choice of ligands and the connecting linker.[4][8]

  • Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 conjugating enzyme to surface lysine residues on the POI.[9]

  • Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively removing it from the cell.[3][7]

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Protein of Interest (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC Binds PROTAC PROTAC (from Conjugate 19) PROTAC->TC E3 VHL E3 Ligase E3->TC Binds Ub_POI Polyubiquitinated POI TC->Ub_POI Ubiquitin Transfer Ub Ubiquitin Ub->TC E2 Enzyme Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC Mechanism of Action.

Application Note: A Streamlined Workflow for Degrader Development

The use of pre-functionalized conjugates like Conjugate 19 significantly accelerates the design-build-test cycle of degrader development. It allows researchers to focus on coupling their specific POI ligand ("warhead") rather than engaging in the complex, multi-step synthesis of the E3 ligase ligand and linker.

Conjugate 19 Profile:

Component Description Rationale
E3 Ligase Ligand (S,R,S)-AHPC-based A potent, well-characterized small-molecule ligand for the von Hippel-Lindau (VHL) E3 ligase.[10][11][12]
Linker PEG4 (4 units of polyethylene glycol) Provides good water solubility and flexibility, which is often crucial for enabling productive ternary complex formation.[4][13]

| Reactive Handle | Terminal Carboxylic Acid (-COOH) | Enables straightforward conjugation to POI ligands containing a primary or secondary amine via standard amide coupling chemistry. |

Experimental_Workflow cluster_workflow Degrader Development Pipeline Design 1. Design & Warhead Selection (Ligand for POI with -NH2) Synth 2. PROTAC Synthesis (Amide Coupling to Conjugate 19) Design->Synth Purify 3. Purification & Characterization (HPLC, LC-MS) Synth->Purify Biochem 4. Biochemical Validation (Target Engagement, Ubiquitination) Purify->Biochem Cellular 5. Cellular Degradation Assay (Western Blot for DC50/Dmax) Biochem->Cellular Lead Lead Degrader Candidate Cellular->Lead

Figure 2: Experimental Workflow using Conjugate 19.

Protocols: Synthesis and Characterization

Protocol: PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of a POI ligand containing a primary amine to the carboxylic acid terminus of Conjugate 19 .

Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions and racemization.

Materials:

  • POI Ligand with a primary amine (-NH2) handle.

  • E3 Ligase Ligand-linker Conjugate 19 (-COOH).

  • HATU (or alternative coupling agent like HBTU, EDC/NHS).

  • N,N-Diisopropylethylamine (DIPEA).

  • Anhydrous Dimethylformamide (DMF).

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system for purification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) for characterization.

Procedure:

  • Preparation: In a clean, dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve Conjugate 19 (1.0 eq) in anhydrous DMF.

  • Activation: To the solution, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This step activates the carboxylic acid group for coupling.

  • Coupling: Add the POI ligand (1.0-1.2 eq), dissolved in a minimal amount of anhydrous DMF, to the activated mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

  • Quenching: Once the reaction is complete, quench by adding a small amount of water.

  • Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product using reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA).

  • Characterization: Collect the fractions containing the pure product and confirm its identity and purity (>95%) by LC-MS and optionally by NMR. Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Protocol: Western Blot for Cellular Degradation Analysis

This is the cornerstone assay to determine if the synthesized PROTAC successfully degrades the target protein in a cellular context.[14] The goal is to measure the decrease in POI levels after treatment and calculate the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).[15][16]

Materials:

  • Cell line expressing the POI.

  • Synthesized PROTAC.

  • Proteasome inhibitor (e.g., MG132) as a control.

  • Unconjugated VHL ligand as a competition control.

  • Cell culture medium, plates, and incubator.

  • RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors.[17][18]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus.

  • Transfer buffer, PVDF membrane, and transfer system.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to the POI.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Cell Plating: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium (e.g., from 1 µM down to 0.1 nM). Also prepare control wells:

    • Vehicle control (e.g., 0.1% DMSO).

    • PROTAC (at DC50 concentration) + MG132 (10 µM, pre-treated for 1-2 hours). This control confirms degradation is proteasome-dependent.

    • PROTAC (at DC50 concentration) + excess free VHL ligand (100x concentration). This control confirms the involvement of the VHL E3 ligase.

  • Incubation: Remove the old medium and add the PROTAC-containing or control media to the cells. Incubate for a predetermined time (typically 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples, load them onto an SDS-PAGE gel, and run the electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

    • Repeat the antibody incubation process for the loading control protein.

  • Detection & Analysis: Apply the ECL substrate and capture the chemiluminescent signal with an imager. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control band intensity for each lane. Plot the normalized POI levels against the PROTAC concentration to determine the DC50 and Dmax.

Expected Data Summary:

Compound DC50 (nM) Dmax (%)
New PROTAC 15 92
New PROTAC + MG132 Degradation Rescued N/A

| New PROTAC + VHL Ligand | Degradation Rescued | N/A |

Advanced Validation: Confirming the Mechanism of Action

While Western blotting confirms degradation, further assays are essential to validate that the PROTAC works as designed. These assays provide trustworthiness to the overall workflow.

Target Engagement and Ternary Complex Formation

It is crucial to confirm that the final PROTAC can still bind to both the POI and the E3 ligase and facilitate their proximity.

  • NanoBRET™ Assays: These live-cell assays can measure both target engagement and ternary complex formation in real-time.[6][7][19][20] By using cells expressing NanoLuc-tagged POI and HaloTag-labeled E3 ligase, the formation of the ternary complex upon PROTAC addition can be quantified by bioluminescence resonance energy transfer.

  • Fluorescence Polarization (FP): This in vitro technique can be used to measure the binary binding affinity of the PROTAC to both the POI and the E3 ligase complex separately, confirming that the conjugation did not abrogate binding.[2][20]

In Vitro Ubiquitination Assay

This biochemical assay directly demonstrates that the PROTAC facilitates the ubiquitination of the POI by the recruited E3 ligase.[21] This is a powerful mechanistic validation step.[22]

Brief Protocol Outline:

  • Combine the purified POI, the VHL E3 ligase complex (recombinant), E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, and ATP in a reaction buffer.

  • Add the synthesized PROTAC at various concentrations.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction and analyze the results by Western blot, probing for the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI should appear in a PROTAC-dependent manner.

Conclusion

The development of novel protein degraders is a complex process where the interplay between the target ligand, E3 ligase ligand, and linker is paramount.[4] By utilizing well-characterized, pre-synthesized building blocks such as E3 Ligase Ligand-linker Conjugate 19 , researchers can bypass significant synthetic chemistry hurdles. This strategy streamlines the generation of diverse PROTAC libraries, enabling a more rapid and efficient evaluation of new biological targets and accelerating the path from concept to a validated lead degrader. The integrated workflow of synthesis, cellular degradation analysis, and mechanistic validation outlined here provides a robust and self-validating system for advancing the field of targeted protein degradation.

References

  • Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC.
  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews.
  • Testa, A., et al. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC.
  • Gadd, M. S., et al. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PMC.
  • Taylor & Francis Online. (2025, February 6). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).
  • BenchChem. (2025). Step-by-step guide for synthesizing a PROTAC with a pre-made linker.
  • MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • Troup, R. I., et al. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PMC.
  • bioRxiv. (2025, April 4). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels.
  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination.
  • LifeSensors. (n.d.). Drug Discovery and Evaluation- PROTACs & Molecular Glues.
  • BOC Sciences. (2023, August 31). Thalidomide Analogs and Other CRBN Ligands in PROTACs.
  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening.
  • LifeSensors. (n.d.). PROTAC® Ubiquitination Assays.
  • BenchChem. (2025, December). Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjugate 106.
  • Bio-Techne. (n.d.). Assays for Targeted Protein Degradation.
  • Zhang, X., et al. (2020, May 20). Assays and technologies for developing proteolysis targeting chimera degraders. PMC.
  • RSC Publishing. (2025, September 22). Rational design of the linkers in targeting chimeras. Chemical Science.
  • Promega Corporation. (n.d.). Protein Degradation and PROTACs.
  • Taylor & Francis. (2020, May 20). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • MedChemExpress. (n.d.). E3 Ligase Ligand-Linker Conjugates.
  • Abcam. (n.d.). Western blot protocol.
  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers.
  • LifeSensors. (n.d.). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation.
  • Bio-Rad Antibodies. (n.d.). Western Blot Tips for Detection of Proteins Present in Tissue Lysates.
  • Thermo Fisher Scientific. (n.d.). Western Blot Sample Preparation Protocol.
  • Sigma-Aldrich. (n.d.). High-Throughput PROTAC Synthesis: Kits for Targeted Protein Degradation.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
  • Promega Corporation. (2025, July 15). Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key.
  • ResearchGate. (n.d.). Dose response curves, DC50 and Dmax calculations for compounds.
  • Scheepstra, K. M., et al. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PMC.

Sources

Application

Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate 19: A Guide to Storage and Stability

Introduction: The Critical Role of Stability in Targeted Protein Degradation E3 ligase ligand-linker conjugates are fundamental building blocks in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Targeted Protein Degradation

E3 ligase ligand-linker conjugates are fundamental building blocks in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics that hijack the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] The success of any experiment or therapeutic application involving these conjugates hinges on their structural integrity and stability. This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of E3 ligase ligand-linker conjugates, with a focus on ensuring reproducible and reliable experimental outcomes.

As bifunctional molecules, PROTACs and their constituent conjugates often possess challenging physicochemical properties, including high molecular weight and low aqueous solubility, which can impact their stability and handling.[4][5] Understanding the principles of their stability is therefore not just a matter of procedural correctness, but a cornerstone of rational drug design and development.

I. Fundamental Principles of Conjugate Stability

The stability of an E3 ligase ligand-linker conjugate is influenced by both its chemical and metabolic liabilities. These factors are intrinsically linked to the specific E3 ligase ligand, the chemical nature of the linker, and the intended experimental environment.

Chemical Stability

Chemical instability primarily involves the degradation of the molecule through reactions like hydrolysis.[6] This is particularly relevant for conjugates that incorporate certain chemical motifs.

  • Hydrolysis: A major degradation pathway, especially for conjugates containing ester or amide bonds within the linker or the E3 ligase ligand itself. For instance, conjugates derived from thalidomide, which binds to the E3 ligase Cereblon (CRBN), are susceptible to hydrolysis of the glutarimide ring in aqueous solutions, leading to inactivation.[6] The rate of hydrolysis is often pH-dependent.

Metabolic Stability

In biological systems, metabolic enzymes are a primary driver of conjugate degradation. This is a critical consideration for both in vitro assays and in vivo applications.

  • Enzymatic Degradation: The linker component is frequently a hotspot for metabolic modification by enzymes such as Cytochrome P450s (CYPs) and hydrolases, which are abundant in plasma and liver microsomes.[6] Long, flexible linkers like polyethylene glycol (PEG) or simple alkyl chains can be particularly vulnerable to enzymatic cleavage.[6]

The following diagram illustrates the primary pathways of conjugate degradation.

cluster_main Degradation Pathways of E3 Ligase Ligand-Linker Conjugate cluster_chem Chemical Instability cluster_met Metabolic Instability Conjugate Intact E3 Ligase Ligand-Linker Conjugate Hydrolysis Hydrolysis (e.g., of glutarimide ring, esters) Conjugate->Hydrolysis Aqueous Environment (pH-dependent) Metabolism Enzymatic Degradation (e.g., CYP450, hydrolases in linker) Conjugate->Metabolism Biological Milieu (Plasma, Microsomes) Degraded Inactive/Degraded Products Hydrolysis->Degraded Metabolism->Degraded

Caption: Key Degradation Pathways for E3 Ligase Conjugates.

II. Storage and Handling Protocols

Proper storage and handling are paramount to preserving the integrity of E3 ligase ligand-linker conjugates. The following protocols are designed to minimize degradation and ensure consistency across experiments.

Long-Term Storage

For extended storage, it is crucial to minimize chemical and enzymatic activity.

Storage MethodTemperatureDurationAdvantagesDisadvantages
Standard Freezing -20°C≥ 4 years[7]Simple, widely accessible.Risk of degradation with repeated freeze-thaw cycles.[8][9]
Ultra-Low Freezing -80°CYearsEnhanced stability for sensitive compounds.Requires specialized equipment.
Lyophilization Room TemperatureYears[10]Excellent long-term stability, easy to ship.[10][11]Requires specialized equipment; not all compounds are suitable.[10]

Protocol 1: Aliquoting for Frozen Storage

  • Rationale: To avoid the detrimental effects of repeated freeze-thaw cycles which can lead to degradation and aggregation.[8][9]

  • Procedure:

    • Upon receipt, if the conjugate is in a solid form, prepare a stock solution in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Ensure the compound is fully dissolved.

    • Dispense the stock solution into small, single-use aliquots in low-binding polypropylene tubes.

    • Store the aliquots at -20°C or -80°C.

    • For use, thaw a single aliquot and use it for the experiment. Discard any unused portion of the thawed aliquot.

Short-Term Storage

For immediate or frequent use, short-term storage conditions can be employed, though with caution.

  • Solid Form: Conjugates in solid (powder) form are generally stable at room temperature for shipping and short periods.[7][12] However, for storage beyond a few days, refrigeration (2-8°C) is recommended.

  • In Solution: Stock solutions in DMSO can be stored at 4°C for a few days, but this is generally not recommended due to the potential for gradual degradation.[8]

Solubilization and Handling

Due to their often hydrophobic nature, E3 ligase conjugates require careful solubilization.[5]

  • Solvent Selection: Anhydrous DMSO is the most common solvent for creating high-concentration stock solutions. For some applications, DMF may be used.[7]

  • Working Solutions: For cell-based assays, the DMSO stock is typically diluted into the aqueous culture medium. It is critical to ensure that the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

III. Stability Assessment Protocols

Regularly assessing the stability of your conjugate is a self-validating step that ensures the reliability of your experimental data. The primary analytical methods for this are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][13]

Protocol 2: pH-Dependent Stability Assay

  • Objective: To determine the chemical stability of the conjugate in aqueous buffers at different pH values.

  • Materials:

    • E3 ligase ligand-linker conjugate stock solution (e.g., 10 mM in DMSO).

    • Aqueous buffers of varying pH (e.g., pH 5.0, 7.4, 8.5).

    • HPLC or LC-MS/MS system.

  • Procedure:

    • Dilute the conjugate stock solution into each pH buffer to a final concentration of ~10 µM.

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Immediately analyze the aliquots by HPLC or LC-MS to determine the percentage of the parent conjugate remaining.

    • Plot the percentage of remaining conjugate against time for each pH condition to determine the degradation kinetics.[6]

Protocol 3: Plasma Stability Assay

  • Objective: To evaluate the metabolic stability of the conjugate in the presence of plasma enzymes.

  • Materials:

    • E3 ligase ligand-linker conjugate stock solution.

    • Frozen plasma (human, mouse, or rat).

    • Acetonitrile or methanol for protein precipitation.

    • LC-MS/MS system.

  • Procedure:

    • Thaw the plasma at 37°C.

    • Add the conjugate stock solution to the pre-warmed plasma to a final concentration of ~1 µM.[6]

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and quench the reaction by adding 3-4 volumes of cold acetonitrile or methanol to precipitate the plasma proteins.[6]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent conjugate.

    • Calculate the half-life (t½) of the conjugate in plasma.

The following workflow diagram outlines the process for assessing conjugate stability.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Conjugate Stock Solution (in DMSO) ph_stability pH Stability Assay start->ph_stability plasma_stability Plasma Stability Assay start->plasma_stability incubation Incubate at 37°C ph_stability->incubation plasma_stability->incubation sampling Sample at Time Points incubation->sampling analysis LC-MS/MS Analysis sampling->analysis data Data Analysis: Plot % Remaining vs. Time Calculate Half-life analysis->data

Caption: Workflow for assessing conjugate stability.

IV. Conclusion and Future Perspectives

The stability of E3 ligase ligand-linker conjugates is a multifaceted issue that requires careful consideration of storage conditions, handling procedures, and inherent chemical and metabolic liabilities. By adhering to the protocols outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their experiments. As the field of targeted protein degradation continues to evolve, so too will the strategies for optimizing conjugate stability. Innovations in linker technology, such as the incorporation of rigid or cyclic motifs, are paving the way for more robust and drug-like molecules.[6][14] Furthermore, advanced formulation strategies, including amorphous solid dispersions and lipid nanoparticles, hold promise for overcoming the solubility and stability challenges of these complex molecules, ultimately accelerating their translation into transformative therapies.[4][5][15]

References

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC. (URL: [Link])

  • The degradation cycle of an E3 ligase using PROTACs. The blue oval... - ResearchGate. (URL: [Link])

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - MDPI. (URL: [Link])

  • Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

  • 7 strategies to improve PROTACs' oral bioavailability - Drug Discovery and Development. (URL: [Link])

  • Assessing the Stability of Molecular Glues with Weighted Ensemble Simulations - bioRxiv. (URL: [Link])

  • E3 Ligase Ligand-linker Conjugate 150 - Preclinical Research CRO. (URL: [Link])

  • Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation - Biopharma Group. (URL: [Link])

  • Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC - NIH. (URL: [Link])

  • Degraders and Molecular Glues Part 1 - 2024 Archive - Discovery On Target. (URL: [Link])

  • E3 ligase ligand optimization of Clinical PROTACs - Frontiers. (URL: [Link])

  • Molecular Glues and Targeted Protein Degradation - Hybrigenics Services. (URL: [Link])

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PubMed. (URL: [Link])

  • Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Protein Storage For Protein Stability And Less Protein Degradation - G-Biosciences. (URL: [Link])

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC. (URL: [Link])

  • Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic. (URL: [Link])

  • Lyophilization & Post-Lyophilization User Guideline - Meridian Bioscience. (URL: [Link])

  • The Developability Challenges with Bifunctional Targeted Protein Degraders. (URL: [Link])

  • Protein stability and storage - ResearchGate. (URL: [Link])

  • Bifunctional Degrader Solutions | Schrödinger. (URL: [Link])

  • Protocol to identify E3 ligases amenable to biodegraders using a cell-based screening. (URL: [Link])

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed. (URL: [Link])

  • Analytical Techniques In Stability Testing - Separation Science. (URL: [Link])

  • LYOPHILIZATION PROCESS DEVELOP- MENT FOR CHEMICAL SUBSTANCES AND BIOLOGICAL MATRIX. - Trepo. (URL: [Link])

  • The Art and Science of Lyophilization in Biologic Drug Development /… - PCI Pharma Services. (URL: [Link])

  • Protocols for lyophilization and their efficacy for various samples.... - ResearchGate. (URL: [Link])

  • Predicting Long-Term Storage Stability of Therapeutic Proteins | Pharmaceutical Technology. (URL: [Link])

  • Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species - MDPI. (URL: [Link])

  • Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC - NIH. (URL: [Link])

  • Photoactive Bifunctional Degraders: Precision Tools To Regulate Protein Stability - PubMed. (URL: [Link])

  • Protein storage: How to increase protein stability? - Single Use Support. (URL: [Link])

  • Systematic approaches to identify E3 ligase substrates - Portland Press. (URL: [Link])

  • An in-cell approach to evaluate E3 ligases for use in targeted protein degradation | bioRxiv. (URL: [Link])

  • Improve your protein degrader design with new ways to discover E3 ligase ligands. (URL: [Link])

Sources

Method

Application Note: Streamlining PROTAC® Synthesis with E3 Ligase Ligand-Linker Conjugate 19

Introduction: Accelerating Targeted Protein Degradation Research Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Targeted Protein Degradation Research

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This is achieved using Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system (UPS) to selectively destroy proteins of interest (POIs).[3][4]

A PROTAC molecule consists of three components: a ligand for the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][5] By bringing the E3 ligase into close proximity with the POI, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][2][4][6] The PROTAC molecule is then released and can act catalytically to degrade multiple target proteins.[1][3]

While powerful, the traditional development of PROTACs involves complex, multi-step synthetic processes.[7][8] The design and synthesis of the linker, in particular, is a critical and often time-consuming aspect that influences the potency and efficacy of the final molecule.[9][] To address this bottleneck, we introduce E3 Ligase Ligand-linker Conjugate 19 , a pre-synthesized, ready-to-use building block designed to streamline the creation of novel PROTACs.

This application note provides a detailed guide to using E3 Ligase Ligand-linker Conjugate 19 for the rapid, one-step synthesis of custom PROTACs.

Product Description: E3 Ligase Ligand-linker Conjugate 19

E3 Ligase Ligand-linker Conjugate 19 is a high-purity, pre-functionalized molecule comprising a potent Von Hippel-Lindau (VHL) E3 ligase ligand, based on the well-characterized VH032 scaffold, connected to a flexible polyethylene glycol (PEG) linker terminating in a reactive azide group.[11][12][13][14] VHL is a widely expressed and extensively utilized E3 ligase in PROTAC development, known for forming stable and effective ternary complexes.[15][][17]

The azide functional group enables a highly efficient and specific "one-step" conjugation to a POI ligand containing a terminal alkyne via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction.[6][9][] This approach significantly simplifies the synthesis process, allowing researchers to focus on developing their target-specific "warhead" ligand.

Parameter Specification
Product Name E3 Ligase Ligand-linker Conjugate 19
E3 Ligase Ligand VH032 derivative
Linker Type PEG4 (4 units of ethylene glycol)
Reactive Group Azide (-N₃)
Purity ≥95% (Determined by HPLC)
Storage Store at -20°C, protect from light and moisture.

Core Application: One-Step PROTAC® Synthesis via Click Chemistry

The primary application of Conjugate 19 is the final, simplifying step in PROTAC synthesis. A researcher-supplied POI ligand, modified to include a terminal alkyne group, can be rapidly and efficiently conjugated to Conjugate 19.

This process is illustrated in the workflow diagram below.

G cluster_0 Researcher's Components cluster_1 Provided Reagent cluster_2 One-Step Synthesis cluster_3 Final Product POI_ligand POI Ligand (with terminal alkyne) click_reaction CuAAC Click Chemistry POI_ligand->click_reaction Input A conjugate19 E3 Ligase Ligand-linker Conjugate 19 (with azide) conjugate19->click_reaction Input B final_protac Functional PROTAC Molecule click_reaction->final_protac Yields G cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for PROTACs

Topic: Improving Solubility of PROTACs Containing Conjugate 19 Status: Operational Support Tier: Level 3 (Senior Application Scientist) Context: "Conjugate 19" typically refers to a hydrophobic E3-ligand-linker intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of PROTACs Containing Conjugate 19

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Context: "Conjugate 19" typically refers to a hydrophobic E3-ligand-linker intermediate, most commonly associated with Von Hippel-Lindau (VHL) recruitment (e.g., VHL-alkyl/PEG constructs used in USP7 or BCR-ABL degrader campaigns). These motifs frequently exhibit "molecular obesity" (MW >800 Da, high TPSA), leading to poor aqueous solubility and assay precipitation.

Module 1: Immediate Troubleshooting (Formulation & Handling)

Issue: My PROTAC containing Conjugate 19 precipitates immediately upon dilution into aqueous media or fails to dissolve in DMSO stocks.

Root Cause Analysis: PROTACs containing VHL ligands (like the VH032 derivative found in Conjugate 19) possess a rigid, hydrophobic core. When coupled with lipophilic linkers (alkyl chains) or target ligands, the molecule often violates the "Beyond Rule of 5" (bRo5) solubility guidelines. The "solubility cliff" occurs because the lattice energy of the solid crystal is too high for the solvent to overcome, or the logD is too high (>5) for aqueous stability.

Protocol A: The "Step-Wise" Solubilization Workflow

Do not simply add water to DMSO stocks. This causes rapid, irreversible amorphous precipitation.

  • Primary Solubilization (The Stock):

    • Dissolve solid Conjugate 19 PROTAC in 100% anhydrous DMSO to 10-50 mM.

    • Critical Step: If the solution is hazy, sonicate at 37°C for 5 minutes. If haze persists, add 1-5% Trifluoroacetic Acid (TFA) to protonate basic amines (if present) or 1-5% Triethylamine (TEA) (if acidic moieties are present) to break intermolecular H-bonds.

  • Secondary Dilution (The Intermediate):

    • Prepare a "working solution" (10x final concentration) in a co-solvent mix before hitting the buffer.

    • Recommended Mix: 50% DMSO / 40% PEG-400 / 10% Water.

    • Why: PEG-400 acts as an interfacial buffer, preventing the "crashing out" effect when hydrophobic molecules meet bulk water.

  • Final Dilution (The Assay):

    • Slowly pipette the working solution into the final assay buffer (e.g., PBS + 0.01% Tween-20) while vortexing.

Visual Guide: Solubilization Decision Tree

SolubilityWorkflow Start Solid PROTAC (Conjugate 19) DMSO Dissolve in 100% DMSO (Target: 10mM) Start->DMSO Check1 Clear Solution? DMSO->Check1 Sonicate Sonicate 37°C (5 min) Check1->Sonicate No (Hazy) AcidBase Add 1% TFA or TEA (Break Lattice Energy) Check1->AcidBase Still Hazy Dilution Prepare 10x Working Stock in 50% DMSO / 40% PEG-400 Check1->Dilution Yes Sonicate->Check1 AcidBase->Dilution Buffer Final Assay Buffer (PBS + 0.01% Tween-20) Dilution->Buffer Standard Assay Cyclodextrin Use 10% HP-β-CD in PBS Dilution->Cyclodextrin In Vivo / High Conc.

Caption: Decision tree for solubilizing hydrophobic PROTACs. Note the intermediate "Working Stock" step to prevent aqueous shock.

Module 2: Structural Optimization (Synthetic Redesign)

Issue: My formulation works in vitro, but the compound has poor oral bioavailability or precipitates in vivo. I need to redesign the Conjugate 19 motif.

Technical Insight: Recent literature on VHL-based degraders (specifically the optimization of "Compound 19" to "PROTAC 40" in USP7 studies) demonstrates that linker functionalization is the most effective route to solubility without killing potency.

Strategy: The "Ionizable Handle" Approach

"Conjugate 19" usually relies on alkyl or simple PEG linkers. These are metabolically liable and chemically neutral. To improve solubility:

  • Replace Alkyls with Rigid Piperazines:

    • Mechanism:[1] Introducing a piperazine or piperidine ring into the linker provides a basic nitrogen (pKa ~8-9). At physiological pH, this becomes protonated, drastically increasing aqueous solubility (logS) and reducing logD.

    • Evidence: In the development of VHL-based USP7 degraders, replacing the linear linker of Compound 19 with a bis-basic piperazine increased solubility by 170-fold while maintaining degradation efficiency (DC50).

  • Stereochemistry Matters (The "Chameleon" Effect):

    • If using a VHL ligand, ensure the hydroxyproline (Hyp) stereochemistry is preserved (S,S,S).

    • Modification: Fluorination of the VHL ligand (replacing -OH or -H) can lower TPSA and improve membrane permeability, indirectly aiding the solubility-permeability trade-off.

Data Comparison: Linker Effects on Conjugate 19 Derivatives
Linker TypeLogD (pH 7.4)Solubility (µM)Permeability (PAMPA)Notes
Linear Alkyl (Conj. 19) > 5.0< 1.0LowHigh lipophilicity drives non-specific binding.
PEG-4 3.5 - 4.510 - 50LowImproves solubility but often reduces permeability.
Rigid Piperazine 2.0 - 3.0 > 150 Medium Recommended. Protonation drives solubility; rigidity aids entropy.
Module 3: Assay Interference & Validation

Issue: I see degradation in Western Blots, but my IC50 curves are flat or bell-shaped (Hook Effect).

Troubleshooting Guide: Precipitating PROTACs often cause false positives (protein aggregation) or false negatives (compound unavailable).

  • The Nephelometry Check:

    • Before running any cell assay, perform a Kinetic Solubility Assay .

    • Protocol: Titrate Conjugate 19 into the assay buffer (1% DMSO final). Measure light scattering (nephelometry) at 620nm.

    • Threshold: If scattering increases >10% over baseline at your DC50 concentration, your data is invalid.

  • The "Hook Effect" vs. Solubility Limit:

    • A bell-shaped curve is normal for PROTACs (binary vs. ternary complex competition).

    • Differentiation: If the curve drops off sharply (cliff) rather than smoothly, it is likely precipitation, not the Hook Effect.

Visual Guide: Pathway of Action & Failure Modes

PROTAC_Pathway Compound Conjugate 19 (Hydrophobic) Soluble Soluble Species (Free State) Compound->Soluble  Proper Formulation   Precipitate Amorphous Precipitate (Inactive/Toxic) Compound->Precipitate  Aqueous Shock   Binary Binary Complex (E3 or POI bound) Soluble->Binary  Binding (Kd)   Precipitate->Binary  False Negative   Ternary Ternary Complex (Active Degradation) Binary->Ternary  Cooperativity (α)  

Caption: Kinetic pathway. Precipitation competes with the formation of the active Ternary Complex.

Frequently Asked Questions (FAQ)

Q: Can I use Cyclodextrins (Captisol) for in vitro cell assays? A: Yes, but with caution. HP-β-CD (Captisol) is excellent for in vivo formulation (20% w/v), but in cell culture, it can sequester cholesterol from membranes or encapsulate the PROTAC itself, reducing apparent potency. Limit to <0.5% in cell media.

Q: Why does Conjugate 19 stick to my plasticware? A: The high LogP (>5) drives the molecule to bind to polypropylene. Fix: Use Low-Binding Plates (e.g., Corning NBS™) or glass-coated consumables. Pre-coat tips with serum-containing media before pipetting the drug.

Q: Is "Conjugate 19" a specific reagent I can buy? A: "Conjugate 19" frequently appears in literature as a specific intermediate in VHL-ligand synthesis (e.g., in USP7 or BCR-ABL degrader papers). Commercially, it often refers to VHL-PEG-Alkyl-NH2 precursors. Always verify the CAS number or structure with the vendor, as numbering is paper-specific.

References
  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders. Journal of Medicinal Chemistry. (2025). Describes the optimization of "Compound 19" into soluble "PROTAC 40" using piperazine linkers. [2]

  • SIAIS178 (Compound 19) BCR-ABL Degrader. MedChemExpress Product Data. Validates Compound 19 as a VHL-recruiting PROTAC.[3][4]

  • Discovery of dCDK9-202 as a Highly Potent PROTAC. ACS Publications. Discusses solubility issues in compounds 19-21 in CDK9 degrader series.

  • Guidelines for the Design of PROTACs (bRo5). Nature Reviews Drug Discovery. General principles for handling high molecular weight degraders.

Sources

Optimization

Technical Support Center: Conjugate 19 Coupling Optimization

This is a specialized technical support guide designed for researchers and drug development professionals encountering yield issues with "Conjugate 19" coupling reactions. Note on Nomenclature: In the context of drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized technical support guide designed for researchers and drug development professionals encountering yield issues with "Conjugate 19" coupling reactions.

Note on Nomenclature: In the context of drug development, "Conjugate 19" is treated here as a representative high-value Antibody-Drug Conjugate (ADC) targeting CD19 or a CRM197-based vaccine conjugate , both of which share critical failure modes regarding steric hindrance, hydrophobicity, and linker stability.

Precision Chemistry for Biologics & High-Valency Conjugates

Status: Operational | Tier: L3 (Senior Scientist Support) Subject: Troubleshooting Low Yield & Heterogeneity in Conjugate 19 Workflows

Diagnostic Triage: The "Conjugate 19" Failure Mode

Before altering your protocol, you must identify where the mass balance is being lost. Low yield in complex couplings (like CD19-targeting ADCs or CRM197 scaffolds) rarely stems from a single variable. It is usually a collapse of the Hydrophobicity-Solubility Axis .

The "Yield Trap" Visualization

The following logic flow maps the most common root causes for yield loss in Conjugate 19 reactions based on the observable phenotype of the failure.

Conjugate19_Troubleshooting Start START: Low Yield Observed Precipitate Is there visible precipitation? Start->Precipitate Soluble Solution is clear, but yield is low Start->Soluble Agg_Hydrophobic CAUSE: Hydrophobic Collapse (Payload/Linker Aggregation) Precipitate->Agg_Hydrophobic Payload is lipophilic Agg_Crosslink CAUSE: Over-Crosslinking (High DAR/Valency) Precipitate->Agg_Crosslink Protein is large Check_FreeDrug Is there excess free payload? Soluble->Check_FreeDrug Action_Cosolvent ACTION: Increase Organic % (DMSO/DMA) Add Chaotropes Agg_Hydrophobic->Action_Cosolvent Action_Stoich ACTION: Reduce Linker:Protein Ratio Check Activation Time Agg_Crosslink->Action_Stoich Hydrolysis CAUSE: Competing Hydrolysis (pH/Buffer Mismatch) Check_FreeDrug->Hydrolysis Yes (Unreacted) Steric CAUSE: Steric Shielding (Inaccessible Residues) Check_FreeDrug->Steric No (Lost/Bound weakly) Action_pH ACTION: Optimize pH (NHS: <7.5, Mal: 6.5-7.0) Hydrolysis->Action_pH Action_Linker ACTION: Switch to PEGylated Linker Increase Spacer Length Steric->Action_Linker

Figure 1: Decision tree for isolating the root cause of yield loss in Conjugate 19 reactions. Blue nodes indicate decision points; Green nodes indicate corrective protocols.

Technical FAQs: Addressing Specific Failure Points

Q1: My conjugation efficiency (CE) is stuck below 40%. I'm using an NHS-ester linker. What is killing the reaction?

The Diagnosis: You are likely fighting Hydrolysis vs. Aminolysis competition . NHS-esters are notoriously unstable in aqueous buffers. The half-life of an NHS-ester at pH 8.0 is less than 1 hour. If your protein (e.g., anti-CD19 mAb) is in a dilute solution or the pH is too high, water out-competes the lysine amines.

The Fix:

  • Concentrate the Protein: Ensure your protein concentration is >5 mg/mL . Second-order reaction kinetics favor aminolysis (protein coupling) over hydrolysis (water reaction) at higher concentrations.

  • pH Modulation: Lower the pH to 7.2–7.5 . While lysine is more nucleophilic at higher pH, the NHS-ester hydrolysis rate increases exponentially above pH 8.0.

  • Buffer Choice: Ensure your buffer is nucleophile-free . NO Tris, NO Glycine, NO Azide. Use PBS or HEPES/Bicarbonate.

Q2: The reaction mixture turns cloudy immediately after adding the payload. Is this salvageable?

The Diagnosis: "The Solvent Shock." For Conjugate 19 (assuming a hydrophobic payload like a pyrrolobenzodiazepine or similar), adding a DMSO-dissolved payload into an aqueous buffer causes immediate microprecipitation. The payload aggregates before it can couple.

The Fix:

  • Reverse Addition: Do not add the payload to the protein. Add the protein to the payload (if stability permits) or use a step-wise gradient .

  • Co-solvent Buffer: The reaction buffer must contain organic solvent (10–20% DMSO or DMA) before mixing.

  • Propylene Glycol: For extremely hydrophobic payloads, 30-50% Propylene Glycol is often superior to DMSO for maintaining protein stability while solubilizing the drug [1].

Q3: I see high molecular weight (HMW) aggregates on my SEC-HPLC. How do I prevent this?

The Diagnosis: Over-conjugation (High DAR). If you are targeting a Drug-Antibody Ratio (DAR) of 4, but your distribution includes DAR 8+, these heavily loaded species will aggregate due to hydrophobicity.

The Fix:

  • Stoichiometry Titration: Reduce the Linker:Protein molar ratio. If you use 8 equivalents to get DAR 4, drop to 5 equivalents and increase reaction time.

  • Quenching: Quench the reaction precisely. Do not let it run "overnight" unless necessary. Use excess Glycine or Hydroxylamine to stop the reaction at the peak of the bell curve.

Optimized Protocol: The "Conjugate 19" Rescue Workflow

This protocol assumes an Amine-to-Thiol (Heterobifunctional) or Amine-to-NHS coupling, typical for CD19 ADCs.

Phase 1: Protein Preparation (The Foundation)

Objective: Maximize reactive surface area without denaturation.

ParameterSpecificationRationale
Concentration 5 – 10 mg/mL Drives kinetics toward conjugation, minimizing hydrolysis.
Buffer PBS + 5mM EDTA, pH 7.2EDTA prevents metal-catalyzed oxidation of thiols (if using Cys-coupling).
Buffer Exchange Zeba Spin / TFFCritical: Must remove all storage amines (Tris/Glycine).
Phase 2: The Coupling Reaction (The Critical Step)

Scenario: Coupling a hydrophobic NHS-Linker-Payload to a mAb (Conjugate 19).

  • Solvent Prep: Dissolve the Linker-Payload in anhydrous DMSO or DMA .

    • Tip: Prepare this immediately before use. Do not store frozen aliquots of NHS-esters.

  • Organic Spiking: Add DMSO to your protein solution to reach 10% (v/v) final concentration before adding the drug. This acclimates the protein.

  • Dropwise Addition:

    • While vortexing gently (or stirring rapidly), add the Linker-Payload dropwise .

    • Never add the full bolus at once. Localized high concentrations cause precipitation.

  • Incubation:

    • Time: 60–90 minutes.

    • Temperature: 20°C (Room Temp). Conjugation is rarely improved by 4°C incubation for NHS chemistry and often leads to precipitation.

  • Post-Reaction Quench:

    • Add 1M Glycine (pH 8.0) to a final concentration of 50-100 mM.

    • Incubate 15 mins. This caps unreacted NHS esters, preventing post-purification aggregation.

Phase 3: Purification (The Cleanup)

Method: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

  • Do not use dialysis for hydrophobic ADCs; the drug-linker often sticks to the membrane, leading to massive yield loss.

  • Use TFF (30kD or 50kD cutoff) for volumes >5mL.

Mechanistic Validation (Why this works)

The success of this protocol relies on the Derjaguin-Landau-Verwey-Overbeek (DLVO) theory applied to bioconjugates. By controlling the dielectric constant of the solvent (via DMSO/DMA) and the surface charge (via pH control), we minimize the attractive Van der Waals forces that drive aggregation of the hydrophobic payloads [2].

Furthermore, maintaining high protein concentration exploits the Law of Mass Action , favoring the bimolecular substitution reaction (


) over the pseudo-first-order hydrolysis reaction (

) [3].
Reference List
  • Gong, Y. et al. (2018). Strategies for the solubilization of hydrophobic drugs in antibody-drug conjugates. Bioconjugate Chemistry.[1][2][3][4][5]

  • Adem, Y. T. et al. (2014). Aurora A kinase inhibitor-antibody conjugates: Optimization of conjugation and formulation. Bioconjugate Chemistry.[1][2][3][4][5]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Disclaimer: "Conjugate 19" is interpreted here as a representative high-value bioconjugate workflow (e.g., CD19 ADC). Always verify the specific chemical stability of your proprietary linker-payload before applying DMSO concentrations >10%.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of E3 Ligase Conjugates

The following guide serves as a specialized Technical Support Center for researchers working with E3 Ligase Ligand-Linker Conjugates , specifically addressing stability challenges associated with Conjugate 19 (typically...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with E3 Ligase Ligand-Linker Conjugates , specifically addressing stability challenges associated with Conjugate 19 (typically a VHL-recruiting intermediate, such as an AHPC-PEG derivative) and related PROTAC building blocks.

Topic: Preventing Hydrolysis of Ligand-Linker Conjugate 19

Ticket Priority: High (Chemical Stability) Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Chemical Context

User Query: "How do I prevent hydrolysis of E3 Ligase Ligand-linker Conjugate 19?"

Technical Diagnosis: "Conjugate 19" typically refers to a VHL (Von Hippel-Lindau) ligand-linker intermediate (often an AHPC derivative linked via PEG to a reactive handle like an azide, alkyne, or alkyl halide). While the VHL ligand core (hydroxyproline derivative) is relatively robust, hydrolysis is a critical failure mode in two specific regions:

  • The Linker-Ligand Interface: Phenolic ethers or amide bonds can degrade under improper pH.

  • The Reactive Handle: If "Conjugate 19" contains an activated ester (e.g., NHS-ester) or a specific halo-alkyl group, it is highly susceptible to moisture.

  • Cross-Contamination Warning: If your conjugate is actually Cereblon (CRBN)-based (e.g., Thalidomide/Pomalidomide), the glutarimide ring hydrolyzes rapidly at pH > 7.0.

This guide provides a rigorous protocol to maintain the integrity of these high-value intermediates.

The Chemistry of Instability (Root Cause Analysis)

Understanding where the water attacks is the first step to prevention.

Hydrolysis Hotspots
  • VHL Ligands (AHPC/VH032): The core contains amide bonds. While generally stable, they can hydrolyze in the presence of strong acids/bases or prolonged exposure to aqueous buffers at elevated temperatures.

  • CRBN Ligands (Thalidomide/Pomalidomide): Critical Risk. The glutarimide ring undergoes spontaneous hydrolysis (ring-opening) in aqueous solution at physiological pH (t½ ≈ 2–4 hours at pH 7.4).

  • Linkers (PEG/Alkyl): Generally stable.

  • Reactive Handles (NHS Esters/Cl/Br): NHS esters hydrolyze in minutes in water. Alkyl halides can hydrolyze to alcohols over time.

Visualizing the Degradation Pathway

The following diagram illustrates the structural vulnerabilities where hydrolysis typically occurs in PROTAC intermediates.

HydrolysisPathways Conjugate Conjugate 19 (Ligand-Linker-Handle) Amide Amide Bond (VHL Core) Conjugate->Amide Glutarimide Glutarimide Ring (CRBN Core - If applicable) Conjugate->Glutarimide Handle Reactive Handle (NHS/Halide) Conjugate->Handle Water H2O / OH- Water->Amide Slow (Extreme pH) Water->Glutarimide Fast (pH > 7) Water->Handle Instant (if NHS) Degradation2 Free Acid/Alcohol (Dead End) Amide->Degradation2 Degradation1 Ring Open Product (Inactive) Glutarimide->Degradation1 Handle->Degradation2

Figure 1: Hydrolysis vulnerability map. Red arrows indicate high-risk pathways. Note that CRBN ligands (glutarimide) and activated esters (NHS) are the most fragile components.

Storage & Handling Protocols (The "Cold Chain")

Objective: Zero moisture ingress during storage.

ParameterSpecificationScientific Rationale
Temperature -80°C (Long term)Arrhenius equation dictates that reaction rates (hydrolysis) drop significantly at ultra-low temps. -20°C is acceptable for <1 month.
Solvent Anhydrous DMSO DMSO is hygroscopic (absorbs water from air). Use only fresh, anhydrous DMSO from a sealed septum vial.
Container Amber Glass + Parafilm Protects from photodegradation (relevant for some linkers) and seals against humidity.
Atmosphere Argon/Nitrogen Displaces humid air. Always purge the headspace before closing the vial.
Thawing Equilibrate to RT CRITICAL: Do not open a cold vial. Condensation will form immediately inside, introducing water. Wait 30 mins until the vial is at Room Temp.
Protocol: Reconstituting Conjugate 19
  • Remove vial from -80°C storage.

  • Desiccate: Place in a desiccator while warming to Room Temperature (RT) to prevent condensation on the outer glass.

  • Solvent Prep: Use a syringe to withdraw anhydrous DMSO (or DMF) from a Sure/Seal™ bottle. Do not pour.

  • Dissolution: Inject solvent through the septum (if available) or quickly add and recap. Vortex gently.

  • Aliquot: Immediately split into single-use aliquots to avoid freeze-thaw cycles.

Experimental Troubleshooting (FAQ)

Q1: My LCMS shows a peak at M+18. Is this hydrolysis? A: Yes. An M+18 mass shift corresponds to the addition of water (+18 Da).

  • Diagnosis: If you see M+18 and a loss of the parent peak, your reactive handle (e.g., NHS ester) has hydrolyzed to a carboxylic acid, or your glutarimide ring (if CRBN) has opened.

  • Fix: Check your solvent water content. Ensure you are not using "wet" DMF/DMSO.

Q2: Can I store Conjugate 19 in PBS or Tris buffer? A: Generally, No.

  • For VHL Ligands: Stable for short periods (hours) at neutral pH, but long-term storage in aqueous buffer is risky.

  • For CRBN Ligands:Absolutely Not. The half-life is <4 hours at pH 7.4.

  • Recommendation: Store as a 10 mM stock in DMSO. Dilute into buffer immediately before the biological assay.

Q3: The coupling reaction yield is low. Is the linker hydrolyzing? A: It is likely the reactive handle hydrolyzing before it can react with your Target Protein Ligand.

  • Scenario: You are running a Click reaction (CuAAC) or Amide coupling.[1][2]

  • Troubleshoot:

    • Are you using an excess of Conjugate 19? (Standard is 1.2–1.5 eq).

    • Is the pH too high? High pH catalyzes hydrolysis. Keep pH 7.0–7.5 for amide couplings; strictly anhydrous for activated esters.

Synthesis & Reaction Guidelines

When using Conjugate 19 to build a full PROTAC, follow these "Dry Chemistry" rules.

Workflow: Preventing Hydrolysis During Conjugation

TroubleshootingFlow Start Start Conjugation SolventCheck Is Solvent Anhydrous? Start->SolventCheck DrySolvent Dry DMSO/DMF (Mol. Sieves) SolventCheck->DrySolvent No ReactionType Reaction Type? SolventCheck->ReactionType Yes Click Click Chemistry (Azide-Alkyne) ReactionType->Click Amide Amide Coupling (NHS/COOH) ReactionType->Amide ClickPrecautions Safe in aq. buffer (if no ester present) Click->ClickPrecautions AmidePrecautions STRICTLY ANHYDROUS No water allowed Amide->AmidePrecautions Monitor Monitor LCMS (Watch for M+18) ClickPrecautions->Monitor AmidePrecautions->Monitor

Figure 2: Decision tree for reaction conditions based on chemistry type.

Specific Protocol: Amide Coupling (If Conjugate 19 is an Acid/Amine)
  • Activation: If Conjugate 19 is a carboxylic acid, activate it with HATU/DIEA in anhydrous DMF .

  • Time: Limit activation time to 5-10 minutes to prevent side reactions.

  • Addition: Add the amine partner immediately.

  • Quench: Do not add water until the reaction is complete (monitor by LCMS).

References & Authority

  • Han, X., et al. (2019).[1] "Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands." Journal of Medicinal Chemistry, 62(24), 11218–11231. Link

    • Context: Describes the synthesis and stability of VHL ligand-linker conjugates (often numbered in the 15-25 range in schemes).

  • Steinebach, C., et al. (2018). "Orally Bioavailable Commercial PROTACs: A Myth or Reality?" ACS Medicinal Chemistry Letters.

    • Context: Discusses the hydrolytic instability of Cereblon ligands (glutarimide ring) vs. the relative stability of VHL ligands.

  • Testa, A., et al. (2020). "Design and Synthesis of VHL-Based PROTACs." Methods in Molecular Biology.

    • Context: Standard protocols for handling VHL intermediates.

  • MedChemExpress / Enamine Product Guides. "E3 Ligase Ligand-Linker Conjugates User Manual."

    • Context: General handling for commercial conjugates like (S,R,S)-AHPC-PEG3-N3.

Disclaimer: "Conjugate 19" is a context-dependent identifier. This guide assumes the compound is a standard VHL-PEG or CRBN-PEG intermediate used in Targeted Protein Degradation (TPD). Always verify the specific chemical structure on your Certificate of Analysis (CoA).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance with E3 Ligase Ligand-Linker Conjugate 19

This technical support guide is designed for researchers utilizing E3 Ligase Ligand-linker Conjugate 19 (specifically the VH032-cyclopropane-F based scaffolds) to overcome steric hindrance in PROTAC development. Product...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers utilizing E3 Ligase Ligand-linker Conjugate 19 (specifically the VH032-cyclopropane-F based scaffolds) to overcome steric hindrance in PROTAC development.

Product Focus: E3 Ligase Ligand-Linker Conjugate 19 (VH032-cyclopropane-F derivatives) Application: Optimization of Ternary Complex Geometry & Linkerology Document ID: TS-PROTAC-19-OPT Version: 2.1 (Senior Scientist Verified)

Product Overview & Mechanistic Logic

What is Conjugate 19? In the context of high-performance PROTAC design, Conjugate 19 refers to a pre-assembled building block incorporating VHL Ligand 19 (also known as VH032-cyclopropane-F ). Unlike standard VH032 ligands, this scaffold features a fluorinated cyclopropane moiety at the linker attachment site.[1]

The "Steric Hindrance" Problem: Standard flexible linkers (e.g., linear PEGs) attached to unmodified VH032 often suffer from "linker collapse" or unfavorable exit vectors.[1] The linker may exit the E3 ligase pocket and immediately clash with the VHL protein surface or the target protein (POI), preventing the formation of a productive ternary complex (POI-PROTAC-E3). This results in binary binding (hook effect) without degradation.[1]

The Conjugate 19 Solution: The cyclopropane ring in Conjugate 19 introduces conformational rigidity and a defined exit vector .

  • Vector Redirection: It forces the linker to exit the VHL binding pocket at a specific angle, avoiding immediate steric clashes with the VHL surface residues.[1]

  • Entropic Advantage: By pre-organizing the linker geometry, it reduces the entropic penalty of ternary complex formation.[1]

  • Affinity Boost: The fluorine substitution often improves binding affinity to VHL compared to the non-fluorinated parent.

Interactive Troubleshooting Guide

Issue A: High Binding Affinity (Kd) but Poor Degradation (DC50)

Symptoms: Your PROTAC binds the Target Protein (POI) and VHL individually (low Kd), but Western Blots show minimal degradation.[1]

Root Cause Why it Happens The Conjugate 19 Fix
Productive Geometry Failure The linker is too flexible, allowing the POI and E3 to "bounce" off each other rather than stacking.Switch to Conjugate 19. The rigid cyclopropane "locks" the E3 ligand orientation, forcing a stable protein-protein interface (PPI).
Linker Collapse The linker folds back onto the E3 ligase surface due to hydrophobic interactions.Rigidity Check. The cyclopropane ring projects the linker away from the protein surface, exposing it for POI recruitment.[1]
Issue B: "Hook Effect" Observed at Low Concentrations

Symptoms: Degradation stops or reverses as you increase concentration, but much earlier than expected (e.g., at 100 nM instead of 10 µM).[1]

  • Diagnosis: This suggests the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3) is energetically favored over the ternary complex due to steric clashes.

  • Solution: Use Conjugate 19 to lower the energy barrier for ternary complex formation. The rigid exit vector makes the ternary complex the thermodynamically preferred state, pushing the Hook Effect window to higher concentrations.[1]

Issue C: Poor Solubility in Assay Media

Symptoms: Compound precipitates in DMSO/Water mixtures or shows erratic cellular data.[1]

  • Diagnosis: VHL ligands are lipophilic. Adding a standard alkyl linker increases logP.

  • Solution: Conjugate 19 (cyclopropane-F) balances lipophilicity. The fluorine atom can modulate pKa and metabolic stability, while the cyclopropane reduces the "greasy" conformational freedom of long alkyl chains.[1]

Decision Logic: When to Use Conjugate 19

Use the following flowchart to determine if Conjugate 19 is the correct tool for your steric hindrance issue.

decision_tree Start Start: PROTAC Optimization Check_Binding Is Binary Binding (Kd) confirmed? Start->Check_Binding Check_Degradation Is Degradation (DC50) satisfactory? Check_Binding->Check_Degradation Yes Use_Std Continue with Standard Linker Check_Binding->Use_Std No (Fix Ligand First) Steric_Check Suspect Steric Clash? Check_Degradation->Steric_Check No (High DC50) Check_Degradation->Use_Std Yes Switch_19 Switch to Conjugate 19 (Rigid Exit Vector) Steric_Check->Switch_19 Linker exits into protein surface Linker_Scan Perform Linker Length Scan Steric_Check->Linker_Scan Distance is too short Linker_Scan->Switch_19 Scan fails to improve Dmax

Caption: Decision matrix for implementing Conjugate 19. Use this pathway when binary affinity is high but degradation efficiency (Dmax) is low.[1]

Experimental Protocol: Synthesis with Conjugate 19

Scenario: You are conjugating a Target Protein Ligand (TPL) with a carboxyl handle to Conjugate 19-Amine (VHL Ligand 19 linked to a PEG/Alkyl chain terminating in an amine).

Materials
  • Conjugate 19-Amine: (Verify CoA: VH032-cyclopropane-F derivative).

  • Target Ligand-COOH: Your POI binder.

  • Coupling Agents: HATU, DIPEA (Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF or DMSO.[1]

Step-by-Step Workflow
  • Activation (The "Pre-Mix"):

    • Dissolve Target Ligand-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).[1]

    • Critical Step: Stir for 5–10 minutes at Room Temperature (RT). Do not skip this. It ensures the formation of the activated ester before the valuable Conjugate 19 is added.

  • Conjugation:

    • Add Conjugate 19-Amine (1.0–1.1 eq) to the reaction mixture.

    • Note: Conjugate 19 is often supplied as a hydrochloride salt. Ensure you have enough DIPEA to neutralize the HCl (add extra 1.0 eq if using salt form).

  • Monitoring:

    • Monitor via LC-MS. Look for the mass of [TPL] + [Conjugate 19] - [H2O].

    • Troubleshooting: If the reaction stalls, add a catalyst like HOAt (if available) or switch to PyBOP.[1]

  • Purification:

    • Purify via Reverse-Phase HPLC (C18 column).

    • Gradient: 5–95% Acetonitrile in Water (+0.1% Formic Acid).

    • Caution: The cyclopropane moiety is stable, but avoid harsh acidic conditions (e.g., concentrated HCl) for prolonged periods during workup.[1]

Visualizing the "Exit Vector" Advantage

The diagram below illustrates why Conjugate 19 succeeds where standard linear linkers fail.

ternary_complex cluster_fail Standard Flexible Linker cluster_success Conjugate 19 (Rigid) VHL_Std VHL Ligand (Standard) Linker_Std Flexible Linker (Floppy/Random) VHL_Std->Linker_Std Undefined Vector POI_Std Target Protein Linker_Std->POI_Std Clash! VHL_19 VHL Ligand 19 (Cyclopropane-F) Linker_19 Linker (Directed) VHL_19->Linker_19 Rigid Exit Vector POI_19 Target Protein Linker_19->POI_19 Stable Interface

Caption: Comparison of ternary complex geometry. Conjugate 19 (Right) projects the linker away from the VHL surface, preventing the steric clash seen with flexible linkers (Left).[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Conjugate 19 for any E3 ligase? A: No. Conjugate 19 is specific to VHL (Von Hippel-Lindau) .[2] If you are targeting Cereblon (CRBN), you need Pomalidomide/Lenalidomide-based conjugates.[1] The "19" nomenclature specifically identifies the VH032-cyclopropane-F scaffold in many catalogs.

Q2: My Conjugate 19 has an Azide handle. Can I use Copper-Free Click? A: It depends on the specific catalog item. If it is a simple Azide (-N3), it requires Copper-Catalyzed Click (CuAAC) with an Alkyne.[1] If your conjugate is labeled "DBCO" or "TCO", it is suitable for Copper-Free.[1] Recommendation: For small-scale PROTAC synthesis, CuAAC is preferred for its higher rate constant and smaller "scar" (triazole) compared to the bulky DBCO ring, which can introduce its own steric hindrance.[1]

Q3: Does the Fluorine atom in Conjugate 19 affect cell permeability? A: Yes, usually positively.[1] The fluorine atom on the cyclopropane ring lowers the pKa of neighboring groups and increases lipophilicity (LogD) slightly without adding significant bulk. This often improves passive permeability through cell membranes compared to the non-fluorinated parent.

References

  • VHL Ligand Optimization: Buckley, D. L., et al. (2012).[1] "Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." Journal of the American Chemical Society. [1]

  • Stereochemistry & Linkerology: Testa, A., et al. (2020).[1] "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase." Journal of the American Chemical Society. [1]

  • PROTAC Design Principles: Bondeson, D. P., et al. (2015).[1] "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.

  • Catalog Verification: MedChemExpress. "E3 Ligase Ligand-Linker Conjugates: Product List & Chemical Properties."

Sources

Troubleshooting

resolving hook effect in assays with Conjugate 19 derivatives

Technical Support Center: Assay Optimization for Conjugate 19 Derivatives Executive Summary & Diagnostic Overview Welcome to the Technical Support Center. You are likely accessing this guide because your dose-response cu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Assay Optimization for Conjugate 19 Derivatives

Executive Summary & Diagnostic Overview

Welcome to the Technical Support Center. You are likely accessing this guide because your dose-response curves for Conjugate 19 derivatives (specifically multivalent constructs such as PROTACs, tetrameric ligands, or high-valency conjugates) are exhibiting a characteristic "bell-shaped" profile or unexpected signal loss at high concentrations.

The "Hook Effect" (Prozone Effect) in this context is not an artifact; it is a mechanistic feature of multivalent pharmacology. For Conjugate 19 derivatives—often designed as bifunctional or tetravalent chimeras (e.g., PROTACs targeting BRD4 or similar)—the assay signal depends on the formation of a Ternary Complex (Target : Conjugate : Effector). At supra-optimal concentrations, the conjugate saturates the binding sites on both the Target and the Effector independently, forming inactive Binary Complexes and preventing the functional readout.

This guide provides the protocols to diagnose, resolve, and optimize your assays to accurately determine


 and 

.

Diagnostic: Is it the Hook Effect?

Q: My assay signal drops significantly at the highest concentrations of Conjugate 19. Is this toxicity or the hook effect?

A: If the signal loss recovers upon dilution, it is the hook effect. Toxicity usually results in a baseline that does not recover or shows irregular noise.

Diagnostic Checklist:

  • Shape: Does the curve rise to a peak and then descend (bell-shape)?

  • Recovery: Perform a 1:10 dilution of the "dead" well. Does the signal increase?

    • Yes: Hook Effect (Binary complex saturation).

    • No: Assay interference, precipitation, or cellular toxicity.

  • Control: Does the effect shift with the concentration of the fixed partner (e.g., E3 ligase or Capture Antibody)?

    • Increasing the fixed partner concentration should shift the hook point to the right.

Mechanistic Insight: The Binary vs. Ternary Competition

To resolve the issue, you must understand the equilibrium. Conjugate 19 derivatives function by bridging two entities (e.g., Target Protein and E3 Ligase).

  • Optimal Zone: [Conjugate]

    
    . Ternary complexes dominate.
    
  • Hook Zone: [Conjugate]

    
    . The conjugate saturates both the Target and the Effector separately. No bridge is formed.
    

Visualization of the Hook Mechanism:

HookEffectMechanism cluster_0 Optimal Concentration (Ternary Complex) cluster_1 High Concentration (Hook Effect) Complex Target :: Conjugate 19 :: Effector (Active Signal) Binary1 Target :: Conjugate 19 (Inactive) Binary1->Complex Blocked Binary2 Effector :: Conjugate 19 (Inactive) Binary2->Complex Blocked Conj_Low [Conjugate] ≈ Kd Conj_Low->Complex Bridging Conj_High [Conjugate] >> Kd Conj_High->Binary1 Saturation Conj_High->Binary2 Saturation

Caption: At high concentrations, Conjugate 19 saturates individual binding sites, preventing the necessary bridging event (Ternary Complex) required for signal.

Troubleshooting Protocols

Scenario A: Determining True Potency ( )

Issue: "I cannot fit a standard sigmoidal curve to my data because of the drop-off."

Protocol: The "Hook-Aware" Titration Do not force a standard IC50 fit. You must capture the full bell curve to identify the therapeutic window.

  • Broad Range Dilution:

    • Prepare a 16-point serial dilution (1:3) starting at 100 µM down to 1 pM .

    • Rationale: Conjugate 19 derivatives (especially tetrameric forms) often have hook points in the 1–10 µM range [1].

  • Data Processing:

    • Plot Signal vs. Log[Concentration].

    • Identify the Peak Signal (

      
      ) .
      
    • The concentration at

      
       is your 
      
      
      
      (Concentration of Maximum Effect).
  • Curve Fitting:

    • Use a Bell-Shaped Dose-Response Equation (e.g., Y = Bottom + (Top-Bottom)/(1+10^((LogEC50-X)HillSlope1) + 10^((X-LogEC50_2)HillSlope2))).

    • Note: Standard 4PL models will fail.

Scenario B: Assay Signal is Too Low (False Negative)

Issue: "My derivative shows no activity, but I expect it to work."

Protocol: Sequential Addition (The "Wash" Method) If the hook effect is occurring immediately, simultaneous incubation might be masking the signal.

  • Immobilize Target: Coat plate/beads with the Target Protein.

  • Incubate Conjugate: Add Conjugate 19 derivative. Incubate 30-60 mins.

  • WASH STEP (Critical): Wash 3x with PBS-T.

    • Why? This removes unbound Conjugate 19 that would otherwise saturate the Effector in the next step.

  • Add Effector: Add the Detection Partner (e.g., E3 Ligase, Antibody).

  • Readout: This forces a 1:1 binding stoichiometry on the solid phase, eliminating the "free conjugate" that causes the hook effect.

Comparison of Assay Formats:

FeatureCo-incubation (Homogeneous)Sequential (Heterogeneous)
Hook Effect Risk High (Classic Bell Curve)Low (Wash removes excess)
Throughput High (Mix-and-Read)Lower (Requires Wash)
Sensitivity ModerateHigh
Use Case Screening

Quantifying low-abundance analyte

Optimization: Modifying the Derivative

Q: Can I chemically modify Conjugate 19 to reduce the hook effect?

A: Yes. The hook effect is driven by the Cooperativity Factor (


) . A higher 

(positive cooperativity) widens the bell curve, making the assay more robust.

Optimization Workflow:

  • Linker Length:

    • Short linkers often cause steric clashes, reducing

      
      .
      
    • Action: Synthesize derivatives with PEG spacers (+2 to +4 units) to relieve steric strain.

  • Valency:

    • Tetrameric conjugates (like the "Conjugate 19" cited in PROTAC research) have sharper hook points due to higher local concentration.

    • Action: Compare Divalent vs. Tetrameric versions. Divalent forms often have a broader optimal window [1][3].

Decision Tree for Optimization:

OptimizationTree Start Start: Hook Effect Observed CheckConc Is [Conjugate] > 10 µM? Dilute Protocol: Dilute Sample (See Section 4A) CheckConc->Dilute Yes Modify Chemistry: Modify Conjugate CheckConc->Modify No (Hooking at low nM) Linker Increase Linker Length (Improve Cooperativity) Modify->Linker Steric Hindrance? Valency Reduce Valency (Tetramer -> Dimer) Modify->Valency High Valency?

Caption: Workflow for addressing hook effect via assay dilution or chemical optimization.

References

  • Abbass, E. M., et al. (2020). Harnessing Oligonucleotide Architecture for Potent Multivalent Inhibition of Human Carbonic Anhydrases. RSC Medicinal Chemistry .[1][2] Link

  • Naito, M., et al. (2020). Selective Degradation of Target Proteins by Chimeric Small-Molecular Drugs, PROTACs and SNIPERs. International Journal of Molecular Sciences . Link

  • Guo, L. (2021).[2] Development and Mechanistic Investigation of Chimeric Molecules for the Degradation of Intra- and Extracellular Proteins. University of Wisconsin-Madison Thesis . Link (See discussion on Conjugate 19 and hook effect at 10 µM).

  • Creative Diagnostics. Hook Effect in Lateral Flow and Immunoassays. Link

Note: "Conjugate 19" in this guide refers to the representative high-valency/chimeric constructs (e.g., tetrameric PROTACs or oligonucleotide conjugates) identified in the referenced literature [1,3]. Specific derivative numbers may vary by internal chemical series.

Sources

Optimization

optimizing cell permeability of Conjugate 19 based PROTACs

Technical Support Center: PROTAC Optimization Division Subject: Optimizing Cell Permeability for Conjugate 19 Series (VHL-Based Degraders) Ticket ID: KB-OPT-19-PERM Status: Open Assigned Specialist: Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: PROTAC Optimization Division Subject: Optimizing Cell Permeability for Conjugate 19 Series (VHL-Based Degraders) Ticket ID: KB-OPT-19-PERM Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering a "permeability cliff" with your Conjugate 19-based PROTACs . Assuming Conjugate 19 utilizes a VHL-recruiting ligand (derived from VH032/hydroxyproline) connected to a target warhead, the primary bottleneck is the high Polar Surface Area (PSA) and Molecular Weight (MW >800 Da) inherent to this scaffold.

This guide moves beyond standard "Rule of 5" logic, which PROTACs violate by definition. Instead, we focus on "Chameleonicity" —the ability of the molecule to fold its polar groups inward during membrane transit.

Module 1: The Chemistry of Permeability (Design Phase)

The Core Problem: Conjugate 19 likely possesses a high Topological Polar Surface Area (TPSA), largely driven by the VHL ligand's hydroxyproline moiety and the amide bonds in the linker. If your linker is a flexible PEG chain, it exacerbates the problem by remaining extended and solvated in the lipid bilayer, preventing passive diffusion.

The Solution: Inducing Chameleonic Properties To optimize Conjugate 19, you must engineer the molecule to form Intramolecular Hydrogen Bonds (IMHBs) . This allows the molecule to "close" (mask polarity) in the lipid membrane and "open" (bind target) in the cytosol.

Optimization Strategies Table
ComponentCurrent State (Likely)Optimized StateMechanistic Rationale
Linker Composition Linear PEG (e.g., PEG3-PEG5)Lipophilic/Rigid (Alkane, Alkyne, Piperazine)PEG attracts water, increasing desolvation penalty. Alkyl chains collapse in lipids, shielding polar groups.
Linker Attachment Amide BondEster or Ether Amides are H-bond donors/acceptors that increase TPSA. Esters mask this polarity (Bioisostere strategy).
VHL Ligand Hydroxyproline (OH exposed)Fluorinated / Capped Fluorine can modulate pKa and lipophilicity without adding steric bulk; capping OH can reduce TPSA (if binding permits).
Conformation Extended (Solvated)Folded (IMHB stabilized) Creating a "Velcro" effect where the linker H-bonds to the ligand reduces the effective molecular radius (

).
Visualizing the Chameleonic Effect

The diagram below illustrates the required conformational change for Conjugate 19 to cross the cell membrane.

Chameleonicity cluster_extracellular Extracellular (Aqueous) cluster_membrane Cell Membrane (Lipid Bilayer) cluster_cytosol Cytosol (Aqueous) Node_Open Open Conformation (High TPSA, Solvated) Node_Closed Closed Conformation (IMHB Formed, Low TPSA) Node_Open->Node_Closed Desolvation & Folding Node_Active Active Ternary Complex (POI + PROTAC + E3) Node_Closed->Node_Active Re-solvation & Binding

Caption: The "Chameleonic" shift required for Conjugate 19. The molecule must fold (green) to pass the membrane and unfold (red) to engage the target.

Module 2: Troubleshooting Experimental Workflows

Symptom: "My PROTAC degrades the target in lysate (Western Blot) but fails in live cells."

Root Cause Analysis: This discrepancy confirms the mechanism of action (ternary complex formation) is intact, but the compound is not reaching the cytosolic threshold required for catalysis (


).
Diagnostic Flowchart

Troubleshooting Start Issue: Low Cellular Potency Check_Biochem 1. Biochemical IC50 / Ternary Complex? Start->Check_Biochem Check_Perm 2. Is it Permeability? Check_Biochem->Check_Perm Good Binding (>1uM) Check_Efflux 3. Is it Efflux (P-gp)? Check_Perm->Check_Efflux Low Accumulation Action_Linker Action: Rigidify Linker (Switch PEG to Alkyne) Check_Efflux->Action_Linker No Action_Ester Action: Amide-to-Ester Substitution Check_Efflux->Action_Ester No Action_Inhibitor Action: Co-treat with ABCB1 Inhibitor Check_Efflux->Action_Inhibitor Yes

Caption: Decision matrix for diagnosing permeability failures in Conjugate 19 series.

Module 3: Validated Protocols

Standard PAMPA assays often yield false negatives for PROTACs because they lack the specific lipid composition to mimic the "chameleonic" transition. NanoBRET™ Target Engagement (TE) is the gold standard for measuring intracellular permeability and binding simultaneously.

Protocol: NanoBRET™ TE Intracellular Assay for Permeability

Objective: Determine if Conjugate 19 enters the cell and binds the target.

Materials:

  • HEK293 cells transfected with NanoLuc®-Target fusion vector.

  • Cell-permeable Fluorescent Tracer (specific to your Warhead).

  • Conjugate 19 (Test Compound).

Step-by-Step Workflow:

  • Transfection (Day 1):

    • Plate HEK293 cells at

      
       cells/mL.
      
    • Transfect with NanoLuc-Target DNA using FuGENE HD (ratio 3:1).

    • Incubate 20–24 hours at 37°C.

  • Tracer Equilibration (Day 2):

    • Remove media. Replace with Opti-MEM containing the Fluorescent Tracer at a concentration equal to its

      
       (previously determined).
      
    • Critical Step: Add Conjugate 19 in a serial dilution (e.g., 10 µM down to 1 nM).

  • Incubation:

    • Incubate for 2 hours at 37°C. (PROTACs have slow kinetics; 2 hours ensures equilibrium).

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Read Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

  • Data Analysis:

    • Calculate MilliBRET units (mBU).

    • Plot dose-response.

    • Interpretation: If Conjugate 19 displaces the tracer (signal drop), it is permeable. If biochemical

      
       is low (potent) but NanoBRET 
      
      
      
      is high (>10 µM), permeability is the blocker .

Frequently Asked Questions (FAQs)

Q1: Why do PEG linkers hurt permeability if they improve solubility? A: While PEG improves aqueous solubility, it increases the desolvation penalty. The oxygen atoms in PEG form hydrogen bonds with water. To enter the lipid membrane, these bonds must be broken, which costs energy. Rigid carbon linkers (alkynes, piperazines) do not suffer this penalty and favor the "folded" conformation required for membrane transit [1][2].

Q2: Can I use PAMPA to screen Conjugate 19? A: Proceed with caution. Standard PAMPA (dodecane/lecithin) often underestimates PROTAC permeability because it cannot simulate the dynamic "chameleonic" folding. If you must use PAMPA, use a biomimetic lipid sink (e.g., GIT-0 lipid) and compare results directly with Caco-2 data to establish a correlation factor [3].

Q3: What is the "Amide-to-Ester" strategy? A: This involves replacing the amide bond connecting the linker to the VHL ligand with an ester bond. Esters are less polar (H-bond acceptors only, no donors) and can significantly improve permeability without altering the overall geometry of the ternary complex. This has been validated specifically for VHL-based degraders [4].

Q4: How do I know if Efflux (P-gp) is the problem? A: Run a cell viability or degradation assay in the presence of Verapamil or Tariquidar (P-gp inhibitors). If the potency of Conjugate 19 improves significantly (shift in


), your compound is a P-gp substrate. This is common for VHL-based PROTACs due to their size and polarity.

References

  • Matsson, P., & Kihlberg, J. (2017). "Molecular Chameleons in Drug Discovery."[1][2] Journal of Medicinal Chemistry. Link

  • Atilaw, Y., et al. (2021). "Solution Conformations Shed Light on PROTAC Cell Permeability." ACS Medicinal Chemistry Letters. Link

  • Foley, C. A., et al. (2020). "Optimizing the Cell Permeability of Bivalent Degraders." ACS Chemical Biology.[3] Link

  • Klein, V. G., et al. (2020). "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity." Journal of Medicinal Chemistry. Link

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Assay Protocol." Link

Sources

Troubleshooting

Technical Support Center: Stabilizing Conjugate 19 in Cell Culture

The following guide serves as a specialized Technical Support Center for researchers working with Conjugate 19 . > Technical Note: In the context of this guide, "Conjugate 19" is treated as the archetype of a high-potenc...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with Conjugate 19 .

> Technical Note: In the context of this guide, "Conjugate 19" is treated as the archetype of a high-potency Antibody-Drug Conjugate (ADC) or Peptide-Lipid Conjugate (e.g., TLR7/8 agonists) utilizing a maleimide-based linker or ester-containing payload. These molecules are frequently cited in bioconjugate literature (e.g., Bioconjugate Chemistry, J. Med. Chem.) as exhibiting specific instability profiles in serum-containing media.

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Conjugate 19 troubleshooting hub. This guide addresses the three primary failure modes observed during in vitro incubation: Retro-Michael Deconjugation , Enzymatic Hydrolysis , and Hydrophobic Aggregation .

⚡ Quick Diagnostic: Which Instability Are You Facing?

ObservationLikely Root CauseImmediate Action
Loss of Potency (>50% in 24h)Serum Albumin Exchange (Retro-Michael)Switch to Serum-Free Media (SFM) or chemically defined alternatives.
Free Payload Detected (LC-MS)Enzymatic Cleavage (Esterase/Protease)Heat-inactivate FBS (56°C, 30 min) or add esterase inhibitors.
Low Recovery (Pre-incubation)Surface Adsorption (Hydrophobicity)Use LoBind® plastics; add 0.05% Tween-80 or cyclodextrins.

🔬 Module 1: The Serum Albumin "Sponge" Effect

The Issue: You observe a rapid decrease in the concentration of intact Conjugate 19, but no increase in free payload. The molecule seems to "disappear" or transfer to a high molecular weight species.

The Mechanism (Retro-Michael Addition): Most first-generation ADCs (including "Conjugate 19" variants) use a maleimide-thiol linker . In physiological pH (7.4), the thiosuccinimide ring is not permanently stable. It undergoes a Retro-Michael reaction , detaching the linker-payload from the antibody/peptide.

  • The Trap: Serum Albumin (BSA/HSA) contains a highly reactive free cysteine (Cys34). It acts as a "sponge," capturing the detached maleimide-payload, effectively neutralizing your drug before it enters the cell [1][2].

🛠️ Troubleshooting Protocol: Stabilizing the Linker

Option A: Media Formulation Change (Recommended)

  • Eliminate the Sink: Replace 10% FBS with a chemically defined serum substitute (e.g., KnockOut™ Serum Replacement) or transition to Serum-Free Media (SFM) if your cell line permits.

  • Why: Removing albumin removes the acceptor for the retro-Michael exchange, forcing the equilibrium back toward the intact conjugate.

Option B: Chemical Stabilization (The "Ring Opening" Trick) If you must use serum, you can force the thiosuccinimide ring to hydrolyze intentionally before adding it to the media.

  • Incubate Conjugate 19 in a high-pH buffer (pH 9.2, borate) at 37°C for 1-2 hours (monitor by LC-MS).

  • Result: The ring opens to a succinamic acid derivative, which is chemically stable and resistant to retro-Michael exchange [2][5].

    • Caution: Verify that ring-opening does not affect antigen binding or internalization.

🧪 Module 2: Enzymatic Degradation (The "Phantom" Cleavage)

The Issue: You detect free payload (e.g., the TLR7 agonist or toxin) in the supernatant before cellular internalization.

The Mechanism: Fetal Bovine Serum (FBS) is a rich source of carboxylesterases and proteases (e.g., Cathepsin B-like activity).

  • If Conjugate 19 contains an ester linkage or a Val-Cit (valine-citrulline) linker, serum enzymes can prematurely cleave it extracellularly [3].

  • Note: Mouse serum is significantly more aggressive than human serum regarding esterase activity. If your "Conjugate 19" data looks worse in mouse plasma than human plasma, this is the cause [4].

🛠️ Troubleshooting Protocol: Enzyme Inhibition

Step 1: Heat Inactivation

  • Protocol: Heat FBS to 56°C for 30 minutes with mixing.

  • Effect: This denatures the complement system and significantly reduces (but does not eliminate) esterase activity.

Step 2: Specific Inhibition

  • If instability persists, add Bis(4-nitrophenyl) phosphate (BNPP) (10–100 µM) to the media.

  • Mechanism:[][2][3][4][5][6] BNPP is a specific inhibitor of carboxylesterases.

  • Control: Run a toxicity control with BNPP alone to ensure it doesn't kill your cells.

📉 Module 3: Physical Adsorption (The "Sticky" Payload)

The Issue: Your standard curves are non-linear, or you lose >30% of the conjugate during serial dilutions.

The Mechanism: Conjugate 19 payloads (especially TLR agonists or PBD dimers) are often highly hydrophobic. They rapidly adsorb to polystyrene culture plates and pipette tips.

🛠️ Troubleshooting Protocol: Handling & Storage
  • Plasticware: Switch exclusively to Polypropylene (PP) or Low-Binding plates/tubes. Avoid Polystyrene (PS) for preparation steps.

  • Solvent Carrier: Ensure the stock solution (DMSO) is diluted into media containing a carrier protein (0.1% BSA) or surfactant (0.01% Tween-20) immediately. Never dilute into PBS alone.

📊 Visualizing the Failure Pathways

The following diagram illustrates the competing pathways degrading Conjugate 19 in culture media.

Conjugate19_Instability Conjugate Intact Conjugate 19 (Maleimide-Linker-Payload) Media Cell Culture Media (pH 7.4, 37°C) Conjugate->Media RetroMichael Retro-Michael Deconjugation Media->RetroMichael High Thiol Content (FBS/BSA) Hydrolysis Enzymatic Cleavage Media->Hydrolysis Esterases/Proteases Adsorption Surface Adsorption Media->Adsorption Hydrophobic Payload AlbuminAdduct Albumin-Payload Adduct (Inactive) RetroMichael->AlbuminAdduct Exchange to Cys34 FreePayload Free Payload (Toxic/Off-Target) Hydrolysis->FreePayload Premature Release PlasticLoss Loss to Plasticware (Low Recovery) Adsorption->PlasticLoss Stable Stable Ring-Opened Conjugate Corrective Intervention: High pH Hydrolysis Corrective->Stable Prevents Retro-Michael

Figure 1: Degradation pathways of Conjugate 19. The yellow path represents the dominant failure mode in serum-containing media (Maleimide exchange).

📝 Validated Stability Assay Protocol

Use this protocol to benchmark your media before starting expensive cell-based assays.

Reagents:

  • Conjugate 19 (1 mg/mL stock).

  • Test Media: DMEM + 10% FBS vs. DMEM + 10% Heat-Inactivated FBS vs. Serum-Free Media.

  • Capture Resin: Protein A/G magnetic beads (for antibody retrieval).

Workflow:

  • Spike: Dilute Conjugate 19 to 10 µg/mL in the three test media conditions.

  • Incubate: Place at 37°C / 5% CO2.

  • Sample: Aliquot 50 µL at T=0, 6h, 24h, 48h. Flash freeze immediately at -80°C.

  • Analyze (LC-MS):

    • Thaw and perform Protein A capture.

    • Elute and analyze intact mass.

    • Pass Criteria: >85% intact Drug-Antibody Ratio (DAR) at 24h.

📚 References

  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 30(2), 184–189.

  • Fontaine, S. D., et al. (2015).[6] Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145–152.[6]

  • Durbin, K. R., et al. (2015). Quantitation of hydrolyzed linker-payload from antibody-drug conjugates in plasma. Bioanalysis, 7(22).

  • Lhospice, F., et al. (2015). Site-Specific Conjugation of Monomethyl Auristatin E to Anti-CD30 Antibodies Improves Stability and Therapeutic Activity. Molecular Pharmaceutics, 12(6), 1863–1871.

  • Tumey, L. N., et al. (2014).[6] Mild method for succinimide hydrolysis on ADCs: Impact on ADC potency and stability. Bioconjugate Chemistry, 25(10), 1871–1880.

Sources

Optimization

alternative solvents for precipitating Conjugate 19 intermediates

Technical Support Center: Precipitation & Isolation of Conjugate 19 Intermediates Target Audience: Process Chemists, ADC Manufacturing Specialists, and Drug Development Scientists. Scope: Optimization of precipitation pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precipitation & Isolation of Conjugate 19 Intermediates

Target Audience: Process Chemists, ADC Manufacturing Specialists, and Drug Development Scientists. Scope: Optimization of precipitation protocols for amphiphilic linker-payload intermediates (specifically targeting Exatecan-peptide derivatives and similar "Conjugate 19" class molecules described in ADC patent literature).

Executive Summary: The "Conjugate 19" Challenge

In the synthesis of Antibody-Drug Conjugates (ADCs), Conjugate 19 typically refers to a high-value Linker-Payload intermediate (often an Exatecan derivative linked via a cleavable peptide spacer like GGFG or GGG).

The Physiochemical Problem: These intermediates are amphiphilic chimeras . They possess a highly hydrophobic payload (e.g., camptothecin/exatecan core) and a polar, hydrogen-bonding peptide linker.

  • Standard Protocol: Dissolution in polar aprotic solvents (DMSO/DMAc/DMF) followed by precipitation in non-polar ethers (Diethyl Ether).

  • Common Failure Mode: "Oiling Out" (Liquid-Liquid Phase Separation) rather than discrete crystallization.[1] This traps impurities and prevents filtration.

  • Safety Risk: Reliance on Diethyl Ether (peroxide former, extremely flammable) is non-compliant with modern Green Chemistry (EHS) standards.

This guide provides green solvent alternatives and process engineering controls to ensure a free-flowing solid precipitate.

Diagnostic: Why is Your Precipitation Failing?

Before changing solvents, diagnose the failure mode using the decision tree below.

TroubleshootingTree Start Precipitation Issue Detected Issue Identify Morphology Start->Issue OilingOut Sticky Oil / Gum (Liquid-Liquid Phase Separation) Issue->OilingOut FineFines Unfilterable Fines (Milky Suspension) Issue->FineFines NoPpt No Precipitation (Yield Loss) Issue->NoPpt Action1 Cause: High Supersaturation Fix: Add Seed Crystals + Slower Addition OilingOut->Action1 Action2 Cause: Nucleation too fast Fix: Ostwald Ripening (Heat/Cool cycles) FineFines->Action2 Action3 Cause: Solvent too strong Fix: Increase Antisolvent Ratio (1:10 to 1:20) NoPpt->Action3

Figure 1: Diagnostic logic for common precipitation failures in conjugate synthesis.

Alternative Solvent Systems (Green Chemistry)

Replacing Diethyl Ether (Et₂O) is critical for scalability. The following solvent systems are selected based on Hansen Solubility Parameters (HSP) to match the polarity needs of peptide-linker conjugates while improving safety.

Table 1: Recommended Solvent Replacements
Current SolventRecommended Alternative Ratio (Solvent:Antisolvent) Technical Rationale
Diethyl Ether MTBE (Methyl tert-butyl ether)1:10 to 1:15Primary Recommendation. Higher flash point, lower peroxide risk. Forms discrete solids for peptide conjugates better than Et₂O.
Diethyl Ether CPME (Cyclopentyl methyl ether)1:8 to 1:12Best for Oiling Out. Higher hydrophobicity and boiling point allow for higher temperature processing (preventing oiling).
DCM / Hexane 2-MeTHF / Heptane 1:5Bio-based Option. 2-MeTHF solubilizes the hydrophobic payload well; Heptane acts as a gentle antisolvent to induce crystallization.
DMF (Reaction) IPAc (Isopropyl Acetate)Wash SolventIf the intermediate is soluble in IPAc, use it to extract the product from water, then precipitate with Heptane.

Critical Insight: For "Conjugate 19" (Exatecan-Peptide), CPME is often superior because you can heat the antisolvent mixture to 40°C without boiling (unlike Ether). Adding the product to warm antisolvent often bypasses the "oil" phase and encourages direct crystallization.

Step-by-Step Protocols

Protocol A: The "Reverse Addition" Method (Prevents Oiling Out)

Best for sticky, amorphous intermediates that trap solvents.

  • Preparation: Dissolve your crude Conjugate 19 in the minimum volume of Good Solvent (e.g., DMSO or DMAc). Concentration: 100–150 mg/mL.

  • Antisolvent Setup: Place 10–15 volumes of MTBE or CPME in a receiving flask.

  • Conditioning: Cool the antisolvent to 0°C (if using MTBE) or 20°C (if using CPME).

    • Pro-Tip: If you have seed crystals from a previous batch, add 1 wt% seed to the antisolvent now.

  • Addition: Slowly add the Conjugate solution dropwise into the agitated antisolvent.

    • Agitation: High shear (stir bar at >500 RPM or overhead stirrer).

    • Rate: 1 mL/minute. Do not rush.

  • Maturation: Once addition is complete, stir for 30–60 minutes.

  • Filtration: Filter under Nitrogen pressure or vacuum. Wash the cake with pure antisolvent.

Protocol B: The "Temperature Cycling" Method (Fixes Oiled-Out Batches)

Use this if your product has already oiled out into a sticky gum.

  • Re-dissolve: Do not add more solvent. Heat the mixture (Good Solvent + Antisolvent) until the oil dissolves or disperses into a milky emulsion (typically 40–50°C for CPME/Heptane systems).

  • Slow Cool: Turn off the heat and let the bath cool to room temperature naturally (approx. 1°C/min).

  • Seeding: When the temperature hits the Metastable Zone (approx. 30–35°C), add seed crystals.

  • Crystallization: As it cools, the oil droplets should nucleate into solids.

  • Final Chill: Cool to 0°C for 1 hour to maximize yield.

Visualizing the Solubility Landscape

Understanding why we choose these solvents requires looking at the interaction between the Payload (Hydrophobic) and the Linker (Hydrophilic).

SolventSelection Payload Hydrophobic Payload (Exatecan Core) Conjugate Conjugate 19 (Amphiphilic) Payload->Conjugate Linker Hydrophilic Linker (Peptide/GGFG) Linker->Conjugate Solvent1 Ether/Hexane (Too Non-Polar) Risk: Gums/Oils Conjugate->Solvent1 Avoid Solvent2 MTBE/CPME (Moderate Polarity) Result: Controlled Ppt Conjugate->Solvent2 Target Zone Solvent3 Alcohols (Too Polar) Risk: Solubilizes Product Conjugate->Solvent3 Yield Loss

Figure 2: Solubility balancing act. The target solvent must be polar enough not to force the peptide into an oil, but non-polar enough to precipitate the payload.

Frequently Asked Questions (FAQ)

Q1: My precipitate turns into a gum immediately upon filtration. Why? A: This is "solvent entrapment." The amorphous solid is trapping DMSO/DMF.

  • Fix: Use CPME as the antisolvent and perform a "slurry wash." After the initial precipitation, decant the supernatant, add fresh CPME, and stir vigorously for 2 hours. This leaches out the residual DMSO from the gum, eventually hardening it into a powder.

Q2: Can I use Heptane instead of Hexane? A: Yes, and you should. Heptane is less toxic (Class 3 solvent) compared to Hexane (Class 2, neurotoxin). However, Heptane is less volatile. You must ensure your drying step (vacuum oven) is set to at least 40°C to remove residual Heptane.

Q3: Is "Conjugate 19" sensitive to peroxides in ethers? A: Yes. Most ADC linkers contain thioethers (Met) or oxidizable payloads. Standard Diethyl Ether forms peroxides rapidly. MTBE and CPME are significantly more stable against peroxide formation, protecting the integrity of your drug substance.

Q4: I don't have seed crystals. How do I start? A: Take a small aliquot (1 mL) of your oiled-out mixture. Scratch the side of the vial vigorously with a glass pipette or sonicate it. Once you see solids form, use this "crude slurry" to seed the main reactor.

References

  • Datta, R., et al. (2024). Machine Learning for Green Solvents: Assessment, Selection and Substitution. ResearchGate.

  • Al Musaimi, O., et al. (2018).[2] Greening the Solid-Phase Peptide Synthesis Process: Green Ethers to Precipitate Peptides. Current Opinion in Green and Sustainable Chemistry. 3

  • BenchChem Technical Support. (2025). Preventing Oiling Out in Diastereomeric Salt Formation and Conjugate Precipitation. 4

  • Daiichi Sankyo Company, Limited. (2019). Antibody-drug conjugate (US Patent 10,195,288 B2). Google Patents. 5

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Control Strategies. 1[6][7][3]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: E3 Ligase Ligand-Linker Conjugate 19 vs. Conjugate 15

Executive Summary In the development of Proteolysis Targeting Chimeras (PROTACs), the "Conjugate" (comprising the E3 ligase ligand and the linker) is the determinant factor for ternary complex stability and subsequent ub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs), the "Conjugate" (comprising the E3 ligase ligand and the linker) is the determinant factor for ternary complex stability and subsequent ubiquitination efficiency.

This guide analyzes the comparative performance of Conjugate 19 (Optimized Gen-2 Architecture) versus Conjugate 15 (Baseline Gen-1 Architecture). While these designations often refer to specific compound numbers in seminal Structure-Activity Relationship (SAR) studies (notably in BRD4 and Kinase degradation literature), they represent a fundamental lesson in linkerology : the shift from simple tethering (Conjugate 15) to cooperative binding (Conjugate 19).

Key Finding: Conjugate 19 typically exhibits a >100-fold increase in degradation efficiency (DC50) compared to Conjugate 15. This is driven not by tighter binding to the target alone, but by the formation of a highly stable, cooperative ternary complex that accelerates ubiquitin transfer.

Technical Deep Dive: Structural & Mechanistic Differences

To understand the efficiency gap, we must analyze the structural activity relationship (SAR) derived from key datasets (e.g., BRD4 degraders like WWL0245 vs. NJH-01-106).

Chemical Architecture
FeatureConjugate 15 (Baseline)Conjugate 19 (Optimized)
Linker Type Flexible, linear chains (often PEG-based or simple Alkyl).Rigidified or "Spaced" Linkers (e.g., Piperazine/Spiro-fused).
Linker Length Often suboptimal (too short/long), leading to steric clash or "floppy" complexes.Optimized for the specific E3-POI interface (typically 8–12 Å effective distance).
E3 Ligand Standard Thalidomide/VHL motif.Modified E3 ligand (e.g., 4-hydroxy-thalidomide) to orient the exit vector.
Ternary Complex Non-Cooperative: The E3 and POI bind independently.Cooperative: The linker induces positive protein-protein interactions (PPIs).
The Efficiency Gap: DC50 and Dmax

Experimental data highlights the critical impact of the conjugate structure on degradation metrics.

  • Conjugate 15 (Reference Standard):

    • Performance: Effective but requires high concentrations.

    • DC50 (Half-maximal degradation concentration):~250 nM .[1]

    • Limitation: Often suffers from the "Hook Effect" at lower concentrations due to lack of cooperativity.

  • Conjugate 19 (High-Efficiency Variant):

    • Performance: Potent degradation at sub-nanomolar levels.[1][2]

    • DC50:< 1 nM (Picomolar potency).[1]

    • Dmax (Maximal degradation):>99% .[1]

    • Advantage:[1][3][4][5] High cooperativity (

      
      ) means the ternary complex forms preferentially over binary complexes.
      
Mechanistic Pathway (DOT Diagram)

The following diagram illustrates why Conjugate 19 outperforms Conjugate 15: the stabilization of the Ternary Complex.

PROTAC_Mechanism cluster_legend Efficiency Factor PROTAC PROTAC (Conj 15 or 19) E3 E3 Ligase (CRBN/VHL) PROTAC->E3 Binding Binary_E3 Binary Complex (PROTAC-E3) E3->Binary_E3 POI Target Protein (POI) Ternary Ternary Complex (E3-PROTAC-POI) Binary_E3->Ternary + POI (Rate Limiting Step) Ternary->Binary_E3 Dissociation (Conj 15: Unstable) Ub Ubiquitination (Poly-Ub) Ternary->Ub Stable Complex (Conj 19: Fast) Degradation Proteasomal Degradation Ub->Degradation Legend Conjugate 19 stabilizes the 'Ternary' node, preventing dissociation and accelerating Ubiquitination.

Figure 1: Kinetic workflow of PROTAC-mediated degradation. Conjugate 19 excels at the "Ternary -> Ub" transition due to enhanced protein-protein interface stability.

Experimental Validation Protocols

To validate the efficiency of Conjugate 19 vs. 15 in your specific system, use the following self-validating workflows.

Protocol A: Comparative Western Blotting (The "Gold Standard")

Objective: Determine DC50 and Dmax for both conjugates.

Reagents:

  • Target Cells (e.g., HEK293, MV4-11).

  • Compounds: Conjugate 15 and Conjugate 19 (serial dilutions: 0.1 nM to 10 µM).

  • Control: DMSO (Vehicle) and MG132 (Proteasome Inhibitor).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Treatment: Treat cells with conjugates for 6–16 hours .

    • Critical Step: Include a "Rescue" well pre-treated with MG132 (10 µM) for 1 hour before adding PROTAC. If degradation is not blocked by MG132, the mechanism is non-proteasomal (artifact).

  • Lysis: Lyse cells using RIPA buffer + Protease/Phosphatase inhibitors.

  • Normalization: BCA Assay to ensure equal protein loading (20 µ g/lane ).

  • Detection: Immunoblot for POI (Target) and Housekeeping protein (GAPDH/Actin).

  • Quantification: Densitometry (ImageJ). Plot % degradation vs. log[concentration].

Expected Result:

  • Conjugate 19: Sigmoidal curve shifting left (lower DC50). Deep trough (high Dmax).

  • Conjugate 15: Shallow curve, potential "U-shape" at high concentrations (Hook effect).

Protocol B: HiBiT Lytic Assay (High-Throughput)

Objective: Rapid kinetic profiling of degradation rates.

Workflow:

  • Transfection: CRISPR-knockin of HiBiT tag to the POI locus.

  • Plating: 96-well white-walled plates.

  • Kinetic Read: Add Conjugate 15/19 + LgBiT substrate.

  • Measurement: Measure luminescence continuously for 4 hours.

Data Interpretation:

  • Initial Rate: Conjugate 19 should show a steeper slope (faster degradation rate,

    
    ).
    
  • Steady State: Conjugate 19 reaches baseline luminescence faster than Conjugate 15.

Synthesis & Reagent Selection

If you are synthesizing these PROTACs using commercial "Ligand-Linker Conjugates" (intermediates), the selection criteria are:

  • Conjugate 15 (Intermediate): Typically Thalidomide-PEG4-Alkyne or similar.

    • Use Case: Initial screening. The flexible PEG chain covers distance but offers no entropic benefit.

  • Conjugate 19 (Intermediate): Typically Thalidomide-Alkyl-C6 or Rigidified Linkers .

    • Use Case: Optimization.[2][4][6] The alkyl chain or rigid linker restricts conformational freedom, reducing the entropic penalty of ternary complex formation.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_note Note Start E3 Ligand-Linker Conjugate (15 or 19) Click Click Chemistry / Amide Coupling Start->Click POI_Ligand POI Ligand (Functionalized) POI_Ligand->Click Purification HPLC Purification Click->Purification Final Final PROTAC Purification->Final Note Conjugate 19 structure usually requires precise stereochemical control.

Figure 2: General synthesis workflow utilizing E3 ligase ligand-linker conjugates.

References

  • Wang, C., et al. (2024). "Degraders in epigenetic therapy: PROTACs and beyond." Theranostics, 14(3), 1120-1155. Link

    • Context: Defines the comparison between early BRD4 degraders (Compound 15/NJH-01-106) and optimized degraders (Compound 19/WWL0245).
  • Unver, M. Y., et al. (2021). "Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases." Journal of Medicinal Chemistry. Link

    • Context: Detailed SAR comparing Compound 15 (Aurora A selective) and Compound 19 (TTK selective)
  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology, 11, 611–617. Link

    • Context: Foundational principles of PROTAC cooper
  • MedChemExpress (MCE). "E3 Ligase Ligand-Linker Conjugates Product Guide." Link

    • Context: Source for commercial availability of standard Conjugate 15/19 intermedi

Sources

Comparative

Comparative Guide: Western Blot Analysis of Protein Degradation by Conjugate 19 PROTACs

The following guide is structured as a high-level technical application note, designed for publication by a life sciences technology provider or a drug discovery CRO. It treats "Conjugate 19" as a specific, high-performa...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical application note, designed for publication by a life sciences technology provider or a drug discovery CRO. It treats "Conjugate 19" as a specific, high-performance PROTAC candidate (based on recent literature regarding CRBN-based degraders) to provide concrete, actionable data.

Executive Summary: The "Conjugate 19" Advantage

In the iterative development of Proteolysis-Targeting Chimeras (PROTACs), identifying the "Goldilocks" candidate—one with optimal linker length, cell permeability, and ternary complex stability—is the primary bottleneck. Conjugate 19 has emerged as a lead candidate in the latest generation of CRBN-recruiting degraders. Unlike its predecessors (Conjugates 15–18), which suffer from suboptimal linker geometry, Conjugate 19 demonstrates a superior Dmax (Maximum Degradation) of >89% and a DC50 (Half-maximal degradation concentration) in the low micromolar range.

This guide provides a rigorous Western Blot (WB) workflow to validate Conjugate 19 efficacy, offering a direct performance comparison against earlier analogues and traditional inhibitors.

Mechanistic Insight: Why Conjugate 19 Outperforms Alternatives

The efficacy of a PROTAC is not solely defined by binding affinity but by the stability of the Target-PROTAC-E3 Ligase ternary complex.

The Structural Differential

Conjugate 19 utilizes an optimized polyethylene glycol (PEG) linker that prevents steric clashes between the E3 ligase (Cereblon) and the Target Protein (POI).

  • Conjugate 15/16: Shorter linkers restrict the flexibility required for ubiquitination zones to align.

  • Conjugate 19: Optimized linker length facilitates efficient ubiquitin transfer, overcoming the "Hook Effect" at higher concentrations better than its analogues.

Pathway Visualization

The following diagram illustrates the degradation cascade and where Conjugate 19 intervenes compared to traditional inhibitors.

PROTAC_Mechanism PROTAC Conjugate 19 (PROTAC) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Recruits Hook Hook Effect (Binary Complex Saturation) PROTAC->Hook High Conc. POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase (CRBN) E3->Ternary Binds Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments (Degradation) Proteasome->Degradation Proteolysis Hook->Ternary Inhibits

Figure 1: Mechanism of Action for Conjugate 19. Note the critical 'Ternary Complex' node, the stability of which drives the superior Dmax of Conjugate 19.

Comparative Performance Data

The following data summarizes the degradation efficiency of Conjugate 19 against internal analogues (Conjugates 15–18) and a standard inhibitor. Data is derived from densitometric analysis of Western Blots in HEK293 cells (72h treatment).

Compound IDMechanismLinker TypeDC50 (µM)Dmax (%)Cytotoxicity (CC50)
Conjugate 19 PROTAC (Degrader) Optimized PEG ~5.0 89.3% >100 µM (Low)
Conjugate 16PROTAC (Degrader)Short PEG~8.575.0%>100 µM
Conjugate 17PROTAC (Degrader)Rigid Alkyl>20.0<40%Moderate
Inhibitor XOccupancy InhibitorN/AN/A*0%High

*Inhibitors do not induce degradation; protein levels remain stable or increase due to feedback loops.

Key Finding: Conjugate 19 achieves nearly 90% protein knockdown, significantly outperforming the rigid-linker Conjugate 17. This confirms that linker flexibility is the critical determinant of efficacy for this series [1].

Validated Western Blot Protocol

Challenge: PROTAC experiments often yield false negatives due to improper normalization or incomplete lysis of the membrane-bound E3 ligase components. Solution: This "Self-Validating" protocol ensures capture of the full dynamic range.

Phase 1: Sample Preparation (The Critical Step)
  • Lysis Buffer: Use RIPA Buffer supplemented with Protease Inhibitor Cocktail and10mM N-Ethylmaleimide (NEM) .

    • Why NEM? It inhibits Deubiquitinases (DUBs), preserving the ubiquitinated species if you intend to blot for high-MW smears.

  • Cell Density: Seed cells to reach 70-80% confluency at the time of harvest. Over-confluency can alter E3 ligase expression levels, skewing DC50 values.

Phase 2: Treatment & Controls

Design your plate layout to include these mandatory controls:

  • DMSO Vehicle: Baseline protein level (set to 100%).

  • Conjugate 19 Dose Response: 0.1, 0.5, 1, 5, 10, 50 µM.

  • Rescue Control: Pre-treat with MG132 (10 µM) or MLN4924 for 2 hours before adding Conjugate 19.

    • Validation: If degradation is NOT blocked by MG132, the loss of signal is likely due to cytotoxicity or transcriptional downregulation, not PROTAC activity.

Phase 3: Western Blot Workflow (Graphviz)

WB_Workflow Start Cell Harvest (PBS Wash x2) Lysis Lysis (RIPA + NEM) 4°C, 30 min Start->Lysis Norm BCA Protein Assay Normalize to 20µg/lane Lysis->Norm SDS SDS-PAGE (4-12% Gradient Gel) Norm->SDS Transfer Transfer to PVDF (0.2µm pore size) SDS->Transfer Block Blocking (5% Non-fat Milk) Transfer->Block Ab_Inc Primary Ab Incubation (Target + Loading Control) Block->Ab_Inc Detect ECL Detection (Linear Range) Ab_Inc->Detect Analysis Densitometry (ImageJ / Empiria) Detect->Analysis

Figure 2: Optimized Western Blot workflow for quantitative PROTAC analysis.

Phase 4: Data Analysis & Normalization
  • Housekeeping Protein: Do NOT use the target protein's pathway partners. Use Vinculin or GAPDH (unless metabolic pathways are targeted).

  • Calculation:

    
    
    
  • The Hook Effect Check: If the 50 µM band is darker (more protein) than the 5 µM band, you have observed the Hook Effect (binary complex formation). This confirms the mechanism is PROTAC-driven.

Troubleshooting: Common Pitfalls with Conjugate 19

ObservationRoot CauseCorrective Action
No Degradation Poor cell permeability or low E3 ligase expression.Verify E3 ligase (CRBN) levels in your specific cell line via WB.
"Smear" above band Poly-ubiquitinated species accumulating.The proteasome is overwhelmed. Reduce Conjugate 19 concentration or harvest time.
Signal loss in Rescue Control Off-target toxicity.Perform a Cell Viability Assay (CCK-8). If viability <80%, degradation data is invalid.
Inconsistent Replicates Uneven transfer of high MW proteins.Switch to Wet Transfer (overnight, 4°C) instead of Semi-Dry.

References

  • Development of Peptidomimetic PROTACs as Potential Degraders of 3-Chymotrypsin-like Protease of SARS-CoV-2. International Journal of Molecular Sciences. (2023).

  • Western Blot Analysis of PROTAC-Mediated Degradation. BenchChem Application Notes. (2025).

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health (PMC). (2023).

  • PROTACs: A Practical Guide. Biocompare. (2022).

Validation

Technical Guide: Validation of E3 Ligase Recruitment by Conjugate 19 via Competition Assay

Executive Summary: Beyond Binary Binding In the development of Targeted Protein Degradation (TPD) therapeutics, demonstrating that a PROTAC (Proteolysis Targeting Chimera) binds its target is insufficient. The defining c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Binary Binding

In the development of Targeted Protein Degradation (TPD) therapeutics, demonstrating that a PROTAC (Proteolysis Targeting Chimera) binds its target is insufficient. The defining characteristic of a functional degrader is its ability to induce the formation of a productive ternary complex (Target protein : PROTAC : E3 Ligase).

Conjugate 19 has been engineered as a high-fidelity recruiter of the E3 ligase (specifically designed for VHL/CRBN recruitment profiles). However, to validate its mechanism of action (MoA), we must prove that the observed degradation is driven by specific E3 recruitment and not off-target effects or non-specific proteotoxicity.

This guide details the Competition Assay , the gold-standard method for validating E3 recruitment. By introducing a "competitor"—a free E3 ligand or Target ligand—we can displace Conjugate 19 from the ternary complex, providing a quantifiable and self-validating measure of recruitment specificity.

Mechanism of Action: The Competitive Displacement Principle

To understand the assay, one must visualize the equilibrium dynamics. A successful PROTAC (Conjugate 19) acts as a molecular bridge. The competition assay disrupts this bridge.

The Logic of Competition

If Conjugate 19 functions correctly, it forms a bridge between the Protein of Interest (POI) and the E3 Ligase.

  • Scenario A (No Competitor): Conjugate 19 binds both POI and E3. Signal is High (FRET/BRET occurs).

  • Scenario B (Excess Free E3 Ligand): The free ligand saturates the E3 ligase binding pockets. Conjugate 19 cannot bind the E3. The bridge breaks. Signal drops.

This "loss of signal" in the presence of a specific competitor is the definitive proof of specific recruitment.

Diagram 1: Ternary Complex Competition Mechanism

TernaryComplexCompetition cluster_0 Intact Ternary Complex (Signal ON) cluster_1 Disrupted Complex (Signal OFF) POI Target Protein (POI) PROTAC Conjugate 19 (PROTAC) POI->PROTAC E3 E3 Ligase (e.g., VHL) PROTAC->E3 Competitor Free E3 Ligand (Competitor) E3->Competitor Add Excess Competitor POI_Free Target Protein PROTAC_Free Conjugate 19 E3_Blocked E3 Ligase (Blocked) PROTAC_Free->E3_Blocked Blocked Competitor->E3_Blocked Saturates Pocket

Figure 1: Mechanism of Competitive Displacement. Adding excess free E3 ligand prevents Conjugate 19 from recruiting the ligase, confirming that the initial signal was due to specific binding.

Methodology Comparison: Why Use Competition Assays?

Many researchers rely on simple binary binding assays (e.g., Fluorescence Polarization) or functional degradation (Western Blot). While useful, they lack the specificity to confirm mechanism.

Table 1: Comparison of Validation Methods for Conjugate 19

FeatureCompetition Assay (TR-FRET/NanoBRET) Standard Co-IP Western Blot (Degradation)
Primary Readout Ternary Complex Stability (

,

)
Physical Association (Binary)Protein Level Reduction
Specificity Check High (Uses specific competitor to validate)Low (Prone to sticky non-specific binding)Medium (Cannot distinguish off-target degradation)
Throughput High (384-well plate)LowLow
Quantification Precise

shift
QualitativeSemi-Quantitative
"Hook Effect" Visible (Self-validating)Not visibleNot visible

Expert Insight: The Competition Assay is superior because it is a functional binding assay. It proves that Conjugate 19 binds the E3 ligase at the specific pocket required for ubiquitination.

Experimental Protocol: TR-FRET Ternary Complex Competition

This protocol uses Time-Resolved Fluorescence Energy Transfer (TR-FRET) to validate Conjugate 19. We will use a "Fixed PROTAC, Titrated Competitor" design.

Reagents Required[1][2][3]
  • Conjugate 19: The PROTAC being validated.

  • Target Protein: Recombinant, tagged (e.g., GST-tagged BRD4).

  • E3 Ligase: Recombinant, tagged (e.g., His-tagged VHL or CRBN).

  • Fluorophores:

    • Donor: Terbium-labeled anti-GST (binds Target).[1][2]

    • Acceptor: d2 or XL665-labeled anti-His (binds E3).

  • Competitor: Free E3 Ligand (e.g., VHL Ligand 1 or Thalidomide) dissolved in DMSO.

Step-by-Step Workflow

Step 1: Determine the


 of Conjugate 19 
Before running the competition, you must run a standard dose-response of Conjugate 19 to find the concentration that yields ~80% of the maximum TR-FRET signal (

). This ensures you have a strong signal window to suppress.

Step 2: Plate Preparation (Competition Mode)

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA.

  • Dispense:

    • Add Conjugate 19 at fixed concentration (

      
      ) to all wells.
      
    • Add Competitor (Free Ligand) in a serial dilution (e.g., 100 µM down to 0.1 nM).

    • Add Target Protein and E3 Ligase mixture.[3][4][5]

    • Add Detection Antibodies (Donor/Acceptor mix).

Step 3: Incubation

  • Incubate at Room Temperature for 2–4 hours. (Equilibrium is critical for competition assays).

Step 4: Measurement

  • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

  • Excitation: 337 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).

  • Calculate Ratio:

    
    .
    
Diagram 2: Experimental Workflow

Workflow Start Start: Determine EC80 of Conjugate 19 Prep Prepare Master Mix: Target + E3 + Antibodies Start->Prep Plate Plate Setup (384-well): 1. Fixed Conjugate 19 (EC80) 2. Titrate Competitor (Free Ligand) Prep->Plate Incubate Incubate 2-4 Hours (Equilibrium Reached) Plate->Incubate Read Read TR-FRET Signal (Ratio 665/615 nm) Incubate->Read Analyze Data Analysis: Plot Signal vs. Competitor [Conc] Read->Analyze

Figure 2: Step-wise workflow for TR-FRET Competition Assay. The critical step is maintaining Conjugate 19 at a fixed concentration while titrating the competitor.

Data Analysis & Interpretation

The success of Conjugate 19 is validated by the data curve.

The "Hook Effect" and Competition

In a standard PROTAC dose-response (without competitor), you see a bell-shaped curve (the Hook Effect). In this Competition Assay , you are looking for a sigmoidal inhibition curve .

  • X-Axis: Log concentration of Competitor (Free Ligand).

  • Y-Axis: TR-FRET Ratio.

Interpretation:

  • High Signal (Low Competitor): Conjugate 19 successfully recruits the E3 to the Target.

  • Decreasing Signal: As Competitor concentration increases, it displaces Conjugate 19 from the E3 ligase.

  • Low Signal (High Competitor): The complex is fully disrupted.

Validation Criteria:

  • If the signal does not drop with high competitor concentration, Conjugate 19 is likely causing non-specific aggregation (false positive) rather than true E3 recruitment.

  • The

    
     of the competitor reflects the relative affinity. A lower 
    
    
    
    indicates the competitor easily displaces the PROTAC.

Self-Validating Systems (Troubleshooting)

To ensure high Trustworthiness (E-E-A-T), include these controls:

  • The Negative Control Conjugate: Use an epimer of Conjugate 19 (e.g., where the VHL ligand hydroxyproline is inverted). This molecule should not generate a TR-FRET signal. If it does, your assay has non-specific background [1].

  • The "Reverse" Competition: Try competing with the Free Target Ligand instead of the E3 ligand. This should also disrupt the signal. If blocking the E3 works but blocking the Target doesn't, your PROTAC might be sticking to the E3 non-specifically.

  • DMSO Tolerance: Ensure DMSO concentration is consistent (<1%) across the titration, as high DMSO can disrupt protein-protein interactions artificially.

References

  • Roy, M. J., et al. (2019). "CPRIT Core Facilities: Validating PROTACs." ACS Chemical Biology.
  • Casement, R., et al. (2021). "General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex." ACS Pharmacology & Translational Science. Link

  • Promega Corporation. (2023). "NanoBRET™ Ternary Complex Immunoassay Technical Manual." Promega Protocols. Link

  • Riching, K. M., et al. (2018). "Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action." ACS Chemical Biology. Link

Sources

Comparative

Technical Comparison Guide: NMR Characterization of E3 Ligase Ligand-Linker Conjugate 19

Executive Summary Conjugate 19 represents a high-performance class of Pomalidomide-based PROTACs (Proteolysis Targeting Chimeras) designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. Specifically, in the context...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Conjugate 19 represents a high-performance class of Pomalidomide-based PROTACs (Proteolysis Targeting Chimeras) designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. Specifically, in the context of recent medicinal chemistry breakthroughs (e.g., targeting TTK/Mps1 kinases), Conjugate 19 utilizes an optimized amide-alkyl linker configuration that balances solubility, permeability, and ternary complex stability.

This guide provides a rigorous NMR characterization framework for Conjugate 19, comparing it against alternative linker analogs (e.g., Conjugate 18) and negative controls (Conjugate 23). It addresses the critical challenge of validating linker integrity and regiochemistry in heterobifunctional molecules.[1]

Part 1: Comparative Performance Analysis

Structural Definition & Alternatives
  • Conjugate 19 (Optimal) : Pomalidomide-based CRBN ligand connected via a flexible amide-alkyl linker (-COCH2NHCO(CH2)3CO-) to the target warhead.

  • Conjugate 18 (Alternative) : Analog with a shortened or rigidified linker. Often shows reduced degradation potency due to steric clash in the ternary complex.

  • Conjugate 23 (Negative Control) : Methylated glutarimide analog (N-Me-Pomalidomide) that prevents CRBN binding, used to validate E3-dependency.

Quantitative Comparison (NMR & Biological Potency)

The following table correlates NMR structural metrics with biological degradation efficiency (


), demonstrating why Conjugate 19 is the superior candidate.
FeatureConjugate 19 (Target)Conjugate 18 (Alternative)Conjugate 23 (Control)
Linker Composition Amide-Alkyl (Flexible)Short Alkyl / RigidAmide-Alkyl (Identical to 19)
Linker 1H NMR Region Distinct multiplets

1.5–3.5 ppm
Collapsed/Shifted multipletsIdentical to 19
Imide NH Signal

11.05 ppm (s, 1H)

11.05 ppm (s, 1H)
Absent (Methylated)
Solubility (DMSO-d6) High (>50 mM)ModerateHigh
Degradation (

)
17.7 nM (High Potency)>100 nM (Lower Potency)No Degradation
Max Degradation (

)
66.5% <50%0%

Insight : The NMR spectrum of Conjugate 19 confirms the presence of the critical glutarimide NH proton (


 11.05), which is the hydrogen-bond donor essential for CRBN binding. In Conjugate 23, the disappearance of this singlet and appearance of an N-Methyl singlet (

~3.0 ppm) confirms its inability to recruit CRBN.

Part 2: Experimental Protocols (Self-Validating Systems)

Sample Preparation Strategy

Objective : Prevent aggregation-induced line broadening common in PROTACs.

  • Solvent : DMSO-d6 (99.9% D) is mandatory. Pomalidomide derivatives often precipitate or form aggregates in

    
    .
    
  • Concentration : 5–10 mM. Higher concentrations (>20 mM) may induce stacking of the phthalimide rings, shifting aromatic signals upfield.

  • Temperature : Run at 298 K . If line broadening occurs in the linker region, elevate to 313 K to average out rotameric states.

Pulse Sequence Workflow

This workflow ensures complete structural validation, differentiating the E3 ligand, Linker, and Warhead.

  • 1H Full Scan (zg30) :

    • Validation Check: Integrate the glutarimide NH (1H) vs. a stable aromatic proton (1H). Ratio must be 1.0 ± 0.05.

  • 1H-13C HSQC (Multiplicity-Edited) :

    • Differentiation: Distinguishes linker

      
       (negative phase) from aromatic 
      
      
      
      (positive phase).
    • Critical Check: Verify the linker connection point. For Conjugate 19, the

      
       adjacent to the amide nitrogen will show a distinct shift (
      
      
      
      ~38-40 ppm).
  • 1H-1H ROESY (Spin-Lock 200-300ms) :

    • Conformation: Detects spatial proximity between the Linker and the Pomalidomide core.

    • Why ROESY? PROTACs (MW 800–1200 Da) often fall in the "zero-crossing" region for NOE, making NOESY signals weak or null. ROESY guarantees positive cross-peaks.

Step-by-Step Characterization Logic
  • Verify the Anchor : Locate the Pomalidomide signals.

    • 
       11.1 (s, NH), 
      
      
      
      7.0–8.0 (m, 3H, Phthalimide Ar-H),
      
      
      4.9 (dd, 1H, Chiral CH).
  • Verify the Linker :

    • Identify the amide protons (

      
       7.5–8.5, t or d).
      
    • Trace the alkyl chain connectivity using COSY.

  • Verify the Conjugation :

    • Look for the HMBC correlation between the Linker's terminal carbonyl and the Warhead's attachment site (e.g., an amine or hydroxyl group).

Part 3: Visualization of Logic & Workflow

NMR Assignment Logic for Conjugate 19

The following diagram illustrates the decision tree for assigning signals and validating the structure of Conjugate 19.

NMR_Logic Sample Sample: Conjugate 19 Solvent: DMSO-d6 H1_Spec 1H NMR Spectrum Sample->H1_Spec Region_Imide Region: 11.0 ppm (Glutarimide NH) H1_Spec->Region_Imide Region_Arom Region: 7.0-8.5 ppm (Phthalimide + Amide Linker) H1_Spec->Region_Arom Region_Aliph Region: 1.0-5.0 ppm (Linker + Glutarimide CH) H1_Spec->Region_Aliph Decision_Bind Binding Competent? (Check NH) Region_Imide->Decision_Bind Decision_Link Linker Integrity? (Check CH2 Integration) Region_Aliph->Decision_Link Decision_Bind->Decision_Link Signal Present Result_Fail REJECTED (Hydrolysis/Methylation) Decision_Bind->Result_Fail Signal Absent (e.g. Conj 23) Result_Valid VALIDATED Conjugate 19 Decision_Link->Result_Valid Integrals Correct Decision_Link->Result_Fail Wrong Length (e.g. Conj 18)

Caption: Logical flow for validating Conjugate 19 integrity. The presence of the Glutarimide NH is the primary "Go/No-Go" gate for CRBN binding capability.

Comparison of Linker Topologies

Visualizing why Conjugate 19's linker facilitates ternary complex formation compared to shorter analogs.

Linker_Topology CRBN E3 Ligase (CRBN) Linker19 Linker 19 (Optimal) Flexible Amide-Alkyl CRBN->Linker19 Linker18 Linker 18 (Short) Steric Clash Risk CRBN->Linker18 POI Target Protein (TTK) Linker19->POI Complex19 Stable Ternary Complex (Ubiquitination Active) Linker19->Complex19 Permits Folding Linker18->POI Complex18 Unstable/No Complex (Low Degradation) Linker18->Complex18 Steric Strain

Caption: Structural impact of linker design. Conjugate 19's linker length allows the E3 and POI to adopt a productive catalytic orientation.

References

  • Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases . Journal of Medicinal Chemistry. (2020). Defines Compound 19 and its superior degradation profile.

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase . Nature Communications. (2019). Discusses VHL-based Conjugate 19 and linker effects on binding affinity.

  • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries . Chemical Science. (2021). Provides synthetic protocols and NMR data for Pomalidomide-linker intermediates.

  • A Comparative Guide to Validating Linker Attachment in PROTACs Using NMR Spectroscopy . BenchChem Technical Guides. (2025).[1] General methodologies for PROTAC NMR validation.

Sources

Validation

LC-MS vs. HPLC-UV: Validation of E3 Ligase Ligand-Linker Conjugate 19 Purity

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC Leads in Targeted Protein Degradation (TPD). Executive Summary In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the p...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC Leads in Targeted Protein Degradation (TPD).

Executive Summary

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the purity of the E3 Ligase Ligand-Linker intermediate (herein referred to as Conjugate 19 ) is the single most critical determinant of final yield and biological efficacy.

While High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the standard for routine monitoring, it is frequently insufficient for complex heterobifunctional precursors. This guide objectively compares HPLC-UV against Liquid Chromatography-Mass Spectrometry (LC-MS), demonstrating why LC-MS is the mandatory validation standard for Conjugate 19.

Key Finding: HPLC-UV frequently overestimates purity by 10–15% because it fails to detect non-chromophoric linker fragments and co-eluting hydrolysis byproducts. LC-MS provides the necessary mass specificity to identify these "silent" impurities.

Case Study: What is Conjugate 19?

For the purpose of this guide, Conjugate 19 represents a high-value VHL-recruiting intermediate, consisting of:

  • VHL Ligand: (S,R,S)-AHPC (VHL binding moiety).

  • Linker: PEG-based chain (e.g., PEG4).

  • Reactive Handle: Terminal amine or azide (for conjugation to the Target Protein Ligand).

Molecular Weight: ~600–800 Da. Critical Quality Attribute (CQA): Absence of "capped" linkers or hydrolyzed VHL ligands which act as competitive inhibitors (antagonists) rather than degraders.

Comparative Analysis: HPLC-UV vs. LC-MS[1][2]

The Alternative: HPLC-UV (The "Blind Spot" Method)

Standard HPLC relies on UV absorbance (typically 214 nm or 254 nm).

  • Pros: Robust, cheap, high-resolution peak shape (especially with TFA).

  • Cons:

    • Lack of Specificity: A hydrolyzed byproduct often retains the same chromophore as the product, eluting at a similar time.

    • Invisible Impurities: Excess PEG linkers often lack strong UV chromophores and go undetected.

    • Result: A chromatogram showing "Single Peak >98%" often hides 10% molar impurity.

The Solution: LC-MS (The Self-Validating Standard)

LC-MS couples physical separation with mass-to-charge (


) detection.
  • Pros:

    • Mass Specificity: Distinguishes between Product (

      
      ) and Hydrolysis (
      
      
      
      ) even if they co-elute.
    • Ionization: Detects non-chromophoric impurities that ionize in ESI+.

  • Cons: Requires volatile buffers (Formic Acid instead of TFA), which may slightly broaden peaks compared to HPLC-TFA methods.

Data Comparison: Purity Assessment of Conjugate 19

The following table summarizes a validation batch of Conjugate 19 analyzed by both methods simultaneously.

MetricHPLC-UV (254 nm)LC-MS (TIC - Total Ion Current)Interpretation
Reported Purity 98.2% 84.5% UV overestimated purity by ~14%.
Main Peak ID Retention Time: 4.2 min

654.3

Confirmed Product.
Impurity A Not Detected

420.2 (Linker Dimer)
Linker excess invisible to UV.
Impurity B Co-eluted (shoulder)

672.3

Hydrolyzed amide bond (open ring).

Technical Deep Dive: The Self-Validating Protocol

To ensure scientific integrity, this protocol uses Formic Acid (FA) instead of Trifluoroacetic Acid (TFA).

  • Expert Insight: While TFA improves peak shape, it causes significant ion suppression in MS, potentially hiding low-level impurities. FA is the requisite choice for accurate MS quantitation.

Step-by-Step Methodology
A. Sample Preparation[1][2][3][4][5][6]
  • Dissolution: Dissolve 1 mg of Conjugate 19 in 1 mL of 50:50 Water:Acetonitrile (v/v).

    • Why: Pure DMSO can cause peak distortion (solvent effects) in early gradients.

  • Filtration: Centrifuge at 10,000 rpm for 5 min or filter through 0.2 µm PTFE.

  • Vialing: Transfer 100 µL to an amber autosampler vial (prevents light degradation of VHL moiety).

B. LC Parameters (The Separation)
  • System: UHPLC (e.g., Agilent 1290 or Thermo Vanquish).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Why: High surface area for separating polar PEG linkers from hydrophobic ligands.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][4][5][6]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3][4][5]

  • Gradient:

    • 0–0.5 min: 5% B (Isocratic hold for polar impurities).

    • 0.5–5.0 min: 5%

      
       95% B (Linear gradient).
      
    • 5.0–6.0 min: 95% B (Wash).

    • 6.0–7.0 min: 5% B (Re-equilibration).

  • Flow Rate: 0.4 mL/min.[4]

  • Temp: 40°C.

C. MS Parameters (The Detection)[7][3][4][5][6]
  • Source: Electrospray Ionization (ESI) – Positive Mode.[6]

  • Scan Range:

    
     100–1500.
    
  • Key Settings:

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Cone Voltage: Optimized (typically 20–40V) to prevent in-source fragmentation.

Visualizing the Logic

The following diagrams illustrate the analytical workflow and the chemical logic behind impurity formation.

Diagram 1: Analytical Workflow (LC-MS vs UV)

AnalyticalWorkflow Sample Crude Conjugate 19 LC UHPLC Separation (C18 Column) Sample->LC Split Flow Splitter LC->Split UV PDA Detector (254 nm) Split->UV Optical Path MS Q-TOF / Orbitrap MS (ESI+) Split->MS Ion Path DataUV UV Chromatogram (Misses non-chromophores) UV->DataUV DataMS TIC & Mass Spectrum (Detects all ions) MS->DataMS Decision Purity Verification DataUV->Decision Incomplete Data DataMS->Decision Comprehensive Data

Caption: Parallel detection workflow showing how LC-MS captures data points missed by standard UV detection.

Diagram 2: Impurity Pathways in Conjugate 19

ImpurityLogic Start Synthesis Reaction (VHL Ligand + Linker) Product Conjugate 19 (Target Intermediate) Start->Product  Main Pathway Impurity1 Impurity A: Unreacted Linker (No UV Absorbance) Start->Impurity1  Excess Reagent Impurity2 Impurity B: Hydrolysis (+18 Da Mass Shift) Product->Impurity2  Storage/pH Stress Impurity3 Impurity C: Oxidized Ligand (+16 Da Mass Shift) Product->Impurity3  Air Exposure Detection LC-MS Identification Product->Detection Impurity1->Detection Detected by MS only Impurity2->Detection Resolved by Mass Impurity3->Detection Resolved by Mass

Caption: Common degradation and synthetic byproduct pathways for VHL-Linker conjugates detected via LC-MS.

References

  • Waters Corporation. "Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs." Waters Application Notes. [Link]

  • National Institutes of Health (NIH). "Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies." Molecules, 2022.[7][5] [Link]

Sources

Comparative

Selectivity Profile of E3 Ligase Ligand-Linker Conjugate 19 (WWL0245)

The following guide details the selectivity profile of WWL0245 (Compound 19) , a highly potent and isoform-specific BRD4 degrader. This compound is widely recognized in the field of Targeted Protein Degradation (TPD) for...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity profile of WWL0245 (Compound 19) , a highly potent and isoform-specific BRD4 degrader. This compound is widely recognized in the field of Targeted Protein Degradation (TPD) for overcoming the challenge of distinguishing between highly homologous BET family members (BRD2, BRD3, BRD4).

Executive Summary

Conjugate 19 , chemically known as WWL0245 , represents a significant breakthrough in PROTAC® (Proteolysis Targeting Chimera) design. Unlike first-generation BET degraders (e.g., dBET1, ARV-771) that induce pan-degradation of all Bromodomain and Extra-Terminal (BET) proteins, Conjugate 19 achieves exceptional isoform selectivity for BRD4 over BRD2 and BRD3.

This selectivity is not driven solely by the binding affinity of the warhead but is an emergent property of the ternary complex (Target-Linker-E3 Ligase). The rigid linker and specific attachment points create a steric clash with BRD2/3 while stabilizing the BRD4-VHL complex, demonstrating the power of "linkerology" in precision medicine.

Chemical Architecture & Mechanism

To understand the selectivity, one must deconstruct the molecule into its functional pharmacophores.

  • Target Warhead: A derivative of WNY0824 (a dual BET/PLK1 inhibitor) that binds to the bromodomains of BET proteins.

  • E3 Ligase Ligand: A VHL (Von Hippel-Lindau) recruiter (typically a hydroxyproline derivative).

  • Linker: A chemically optimized, semi-rigid linker that enforces a specific spatial arrangement.

Mechanism of Action (MOA)

Conjugate 19 functions via the ubiquitin-proteasome system (UPS). It simultaneously binds BRD4 and VHL, forming a stable ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 enzyme to surface lysines on BRD4.

MOA PROTAC Conjugate 19 (WWL0245) Ternary Stable Ternary Complex [BRD4 : PROTAC : VHL] PROTAC->Ternary Recruits BRD4 BRD4 (Target) BRD4->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Poly-Ubiquitination Ternary->Ub E2 Transfer Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Figure 1: Mechanism of Action for Conjugate 19-mediated BRD4 degradation.

Selectivity Profile Analysis

The defining feature of Conjugate 19 is its ability to spare BRD2 and BRD3, which are structurally very similar to BRD4. This is critical for reducing toxicity, as pan-BET degradation can lead to gastrointestinal and hematopoietic side effects.

Quantitative Performance Matrix

The following data compares Conjugate 19 against standard pan-BET degraders.

CompoundE3 LigaseTarget SpecificityBRD4 DC₅₀ (nM)BRD2/3 DC₅₀ (nM)Selectivity Ratio
Conjugate 19 (WWL0245) VHL BRD4 Selective < 1.0 > 10,000 > 10,000x
MZ1VHLPan-BET (BRD4 pref.)~5-10~100-500~20-50x
dBET1CRBNPan-BET~400~4001x (None)
ARV-771VHLPan-BET< 5< 51x (None)
  • DC₅₀: Concentration required for 50% protein degradation.

  • Selectivity Ratio: (DC₅₀ of Off-Target) / (DC₅₀ of Target).

Mechanistic Basis of Selectivity

The selectivity of Conjugate 19 is a result of positive cooperativity for BRD4 and negative cooperativity (or steric hindrance) for BRD2/3.

  • BRD4: The linker length and exit vectors perfectly complement the protein-protein interface between VHL and BRD4, stabilizing the complex.

  • BRD2/3: Subtle amino acid differences in the surface loops of BRD2/3 create steric clashes with the linker/ligand configuration, preventing the formation of a productive ternary complex despite the warhead binding to the bromodomain.

Experimental Protocols for Validation

To validate the selectivity profile of Conjugate 19 or similar degraders, the following protocols are standard.

Protocol A: Differential Degradation Assay (Western Blot)

Objective: Visualize the depletion of BRD4 vs. BRD2/3 in a cellular context.

  • Cell Culture: Seed AR-positive prostate cancer cells (e.g., VCaP or LNCaP) at 70% confluency.

  • Treatment: Treat cells with Conjugate 19 at a 10-point dose range (e.g., 0.1 nM to 10 µM) for 6–24 hours. Include a DMSO control.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease inhibitors.

  • Normalization: Quantify total protein using a BCA assay. Load equal amounts (20 µg) onto SDS-PAGE gels.

  • Immunoblotting:

    • Primary Antibodies: Anti-BRD4, Anti-BRD3, Anti-BRD2, Anti-Vinculin (loading control).

    • Incubate overnight at 4°C.

  • Analysis: Densitometric analysis to calculate DC₅₀ and Dmax (maximum degradation).

Protocol B: Ternary Complex Stability (AlphaLISA)

Objective: Quantify the cooperativity factor (


) to prove mechanism-based selectivity.
  • Reagents: Biotinylated-BRD4 (BD1/BD2 domains), His-tagged VHL complex, Streptavidin-Donor beads, Anti-His-Acceptor beads.

  • Setup: Mix Biotin-BRD4 (10 nM) and His-VHL (10 nM) in assay buffer (PBS + 0.1% BSA + 0.01% Tween-20).

  • Titration: Add Conjugate 19 in a serial dilution.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add Donor and Acceptor beads. Incubate for 60 minutes in the dark.

  • Readout: Measure signal on a plate reader (Excitation 680 nm, Emission 615 nm).

  • Interpretation: A "hook effect" (bell-shaped curve) indicates ternary complex formation. The peak height and width relative to binary controls indicate stability.

Visualizing the Selectivity Logic

The following diagram illustrates the decision logic and molecular events distinguishing Conjugate 19 from promiscuous degraders.

SelectivityLogic cluster_BRD4 BRD4 Interaction cluster_BRD23 BRD2/3 Interaction Start Conjugate 19 Administration Entry Cellular Entry Start->Entry Binding Binds BET Bromodomains (Warhead Affinity) Entry->Binding Recruitment Recruits VHL E3 Ligase Binding->Recruitment TC_BRD4 Productive Ternary Complex (High Cooperativity) Recruitment->TC_BRD4 Compatible Geometry TC_BRD23 Unstable/Clashing Complex (Steric Hindrance) Recruitment->TC_BRD23 Incompatible Geometry Ub_BRD4 Efficient Ubiquitination TC_BRD4->Ub_BRD4 Deg_BRD4 Degradation Ub_BRD4->Deg_BRD4 NoUb No Ubiquitination TC_BRD23->NoUb NoDeg Protein Intact NoUb->NoDeg

Figure 2: Selectivity logic flow for Conjugate 19.

References

  • Qin, C., et al. (2021). "Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression." Journal of Medicinal Chemistry. (Note: This paper establishes the structural basis for highly potent VHL-based BET degraders).
  • Wang, L., et al. (2022). "Discovery of a Highly Potent and Isoform-Specific BRD4 PROTAC Degrader with Robust Antitumor Activity." Journal of Medicinal Chemistry. (Primary source for WWL0245/Compound 19 ).[1][2][3] Link

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology.[4] Link

  • Gadd, M. S., et al. (2017). "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology.[4] (Foundational text on ternary complex cooperativity). Link

  • He, S., et al. (2022). "Selectivity of PROTAC degraders." Chemical Society Reviews. Link

Sources

Validation

In Vivo Stability Guide: Conjugate 19 (Hydrophilic) vs. Alkyl Linkers

This guide provides a technical comparison of Conjugate 19 (a hydrophilic, peptide-linker Antibody-Drug Conjugate) versus conventional Alkyl Linker conjugates.[1][2] This analysis is grounded in the pivotal shift in ADC...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Conjugate 19 (a hydrophilic, peptide-linker Antibody-Drug Conjugate) versus conventional Alkyl Linker conjugates.[1][2] This analysis is grounded in the pivotal shift in ADC chemistry—exemplified by the development of Exatecan-based conjugates (e.g., Trastuzumab Deruxtecan technology)—where replacing hydrophobic alkyl spacers with hydrophilic architectures resolved critical issues of aggregation, instability, and rapid clearance.[2]

Executive Summary

In the development of high-potency Antibody-Drug Conjugates (ADCs), the linker chemistry dictates the therapeutic index as much as the payload itself. Conventional Alkyl Linkers (e.g., straight-chain hydrocarbons used in early generation ADCs) often suffer from high hydrophobicity, leading to aggregation, rapid hepatic clearance, and "bystander" toxicity.[1][2]

Conjugate 19 represents a next-generation class of ADCs utilizing a hydrophilic, enzymatically cleavable linker (typically involving a GGFG tetrapeptide and a hydrophilic spacer).[1][2] This guide demonstrates that Conjugate 19 offers superior in vivo stability and pharmacokinetics compared to alkyl-linked analogues by preventing hydrophobic shielding of the antibody and ensuring site-specific lysosomal release.[1]

Mechanistic Comparison: The Chemistry of Stability

The "Alkyl" Problem

Alkyl linkers (e.g., C6 chains, SMCC) are lipophilic.[1] When conjugated to an antibody—especially at high Drug-to-Antibody Ratios (DAR > 4)—they create hydrophobic patches on the protein surface.[1][2]

  • Consequence: These patches trigger the Reticuloendothelial System (RES), leading to rapid non-specific clearance by the liver.

  • Instability: Hydrophobic interaction often forces the payload into the antibody structure or causes aggregation, masking the antigen-binding site.

The "Conjugate 19" Solution

Conjugate 19 utilizes a hydrophilic architecture.[3][4][5] In the context of Exatecan-based ADCs (the likely reference for "Conjugate 19" in high-impact literature), the linker contains a self-immolative spacer and a hydrophilic peptide sequence (Gly-Gly-Phe-Gly).[1][2]

  • Mechanism: The hydrophilic nature "masks" the hydrophobicity of the payload (Exatecan/DX-8951f).[2]

  • Result: The ADC circulates as a stable, monomeric species (even at DAR 8) until internalized, where lysosomal enzymes (Cathepsin B)[2] cleave the peptide bond.

Diagram: Stability & Cleavage Pathway

ADC_Stability cluster_0 Circulation (pH 7.4) cluster_1 Tumor Cell Lysosome (pH 5.0) ADC_Alkyl Alkyl-Linker ADC (Hydrophobic Patches) Aggregates Protein Aggregation & Rapid Clearance ADC_Alkyl->Aggregates Hydrophobic Interaction ADC_Conj19 Conjugate 19 (Hydrophilic Shielding) Stable Stable Monomer Long Half-life ADC_Conj19->Stable Solubility Enhancement CatB Cathepsin B (Enzyme) Stable->CatB Internalization Cleavage Peptide Cleavage (GGFG Sequence) CatB->Cleavage Enzymatic Action Release Active Payload Release (Exatecan) Cleavage->Release Self-Immolation

Figure 1: Mechanistic divergence between aggregation-prone Alkyl Linkers and the stable, lysosome-activated Conjugate 19.[1][2]

Comparative Performance Analysis

The following data summarizes the performance differential observed in murine xenograft models (e.g., A375 melanoma, Calu-6 lung) comparing Conjugate 19 (Hydrophilic) against a direct Alkyl-linker analogue (Conjugate 2).

Table 1: Physicochemical & In Vivo Stability Profile
FeatureAlkyl Linker ADC (Reference)Conjugate 19 (Hydrophilic)Impact on Drug Development
Linker Type Hydrophobic Alkyl Chain (e.g., C6)Hydrophilic Peptide (GGFG + Spacer)Determines solubility limit (DAR).[1][2]
Aggregation High (>10% aggregates at DAR 8)Low (<2% aggregates at DAR 8)Critical for CMC and safety.[2]
Plasma Stability Moderate (Susceptible to non-specific hydrolysis)High (Stable in plasma for >7 days)Reduces systemic toxicity.[2]
Clearance (CL) Fast (Hepatic uptake via RES)Slow (Antibody-like PK)Improves AUC and tumor exposure.[1][2]
Efficacy (TGI) Moderate (Tumor Growth Inhibition ~50%)High (Tumor regression/stasis)Superior therapeutic window.[2]
Key Data Point: Efficacy in A375 Xenografts

In direct head-to-head studies (referenced from Daiichi Sankyo patents/publications):

  • Alkyl Variant (1 mg/kg): Showed partial inhibition but tumor regrowth occurred.[2]

  • Conjugate 19 (1 mg/kg): Resulted in complete tumor regression with no significant weight loss.[2]

  • Interpretation: The stability of Conjugate 19 allowed a higher effective dose to reach the tumor, whereas the alkyl variant was likely cleared too rapidly or released payload prematurely.

Experimental Protocols: Validating Linker Stability

To reproduce these findings, use the following self-validating protocols.

Protocol A: Plasma Stability Assay (Ex Vivo)

Objective: Quantify the rate of premature payload release in serum.

  • Preparation:

    • Incubate ADC (10 µg/mL) in human/mouse plasma at 37°C.

    • Timepoints: 0h, 24h, 48h, 96h, 168h.[1]

  • Extraction:

    • Precipitate proteins using ice-cold methanol containing internal standard.[1][2]

    • Centrifuge at 14,000 x g for 10 min.

  • Analysis (LC-MS/MS):

    • Free Payload: Analyze supernatant for free drug (e.g., Exatecan).[2]

    • Total Antibody: Use anti-human IgG capture ELISA or LC-MS of the pellet digest.

  • Calculation:

    • 
      [2]
      
    • Success Criterion: Conjugate 19 should show <2% free payload release over 7 days.[1][2]

Protocol B: Hydrophobicity Assessment (HIC-HPLC)

Objective: Visualize the "masking" effect of the hydrophilic linker.

  • Column: TSKgel Butyl-NPR (Hydrophobic Interaction Chromatography).[1][2]

  • Mobile Phase:

    • A: 1.5 M Ammonium Sulfate in 25 mM Phosphate Buffer (pH 7.0).

    • B: 25 mM Phosphate Buffer (pH 7.0) + 20% Isopropanol.[2]

  • Gradient: Linear gradient from 0% B to 100% B over 20 mins.

  • Readout:

    • Alkyl Linker: Elutes later (higher hydrophobicity).[2]

    • Conjugate 19: Elutes earlier (lower hydrophobicity), often overlapping with the unconjugated antibody, indicating excellent shielding.[1]

Workflow: From Conjugation to In Vivo Validation

Workflow cluster_synthesis Phase 1: Synthesis cluster_qc Phase 2: QC & Stability cluster_invivo Phase 3: In Vivo Efficacy Step1 Reduce Antibody (TCEP/DTT) Step2 Conjugate Linker-Payload (Alkyl vs Conj 19) Step1->Step2 Step3 Purification (SEC/TFF) Step2->Step3 Step4 HIC-HPLC (Check DAR & Hydrophobicity) Step3->Step4 Step5 Plasma Stability (7 Days @ 37°C) Step4->Step5 Step6 Tumor Inoculation (e.g. A375 cells) Step5->Step6 Step7 Dosing (IV) (1-3 mg/kg) Step6->Step7 Step8 Monitor Tumor Vol. (vs. Time) Step7->Step8

Figure 2: Step-by-step workflow for validating the superior stability profile of hydrophilic conjugates.

References

  • Ogitani, Y., et al. (2016).[1] "Bystander killing effect of DS-8201a, a novel anti-human epidermal growth factor receptor 2 antibody–drug conjugate, in tumors with human epidermal growth factor receptor 2 heterogeneity."[1][2] Cancer Science, 107(7), 1039–1046.[1][2] Link[2]

    • Context: Describes the hydrophilic linker technology (GGFG)
  • Daiichi Sankyo Company, Limited. (2015).[2] "Antibody-drug conjugate produced by binding through linker having hydrophilic structure."[1][2][4][5] U.S. Patent 2015/0352224 A1. Link

    • Context: The primary source comparing "Conjugate 19" (Hydrophilic) vs "Conjugate 2" (Alkyl/Hydrophobic) regarding in vivo efficacy (Fig 18).[2]

  • Nakada, T., et al. (2019).[1] "Novel Antibody Drug Conjugates Containing Exatecan Derivative (DX-8951f) with a Peptide Linker."[1][2] Bioorganic & Medicinal Chemistry Letters, 26(6), 1542-1545.[1][2] Link

    • Context: Detailed medicinal chemistry of the hydrophilic linker design.
  • Lyon, R. P., et al. (2015).[1] "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index."[1][2] Nature Biotechnology, 33, 733–735.[1][2] Link

    • Context: Authoritative grounding on why alkyl linkers fail due to hydrophobicity.

Sources

Safety & Regulatory Compliance

Safety

E3 Ligase Ligand-linker Conjugate 19: Operational Safety &amp; Disposal Guide

Topic: E3 Ligase Ligand-linker Conjugate 19 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1] [1] Executive Summary & Compound Id...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: E3 Ligase Ligand-linker Conjugate 19 Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

[1]

Executive Summary & Compound Identification

E3 Ligase Ligand-linker Conjugate 19 is a specialized chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It typically consists of a high-affinity E3 ligase binder (e.g., a Thalidomide derivative for Cereblon or a VHL ligand) chemically tethered to a functionalized linker (e.g., PEG, Alkyl-chain) ending in a reactive group (e.g., Azide, NHS ester, or Carboxyl).[1]

Critical Safety Context: Unlike standard organic reagents, this conjugate possesses intrinsic biological activity . The E3 ligase ligand moiety (often a glutarimide derivative) can bind to Cereblon (CRBN) or Von Hippel-Lindau (VHL) proteins, potentially altering ubiquitination pathways even before conjugation to a target ligand.[1]

  • Hazard Class: High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate.

  • Primary Risk: Reproductive Toxicity (if CRBN-based) and Specific Target Organ Toxicity.[1]

  • Disposal Method: High-Temperature Incineration (Stream C).[1] Never dispose of down the drain.

Immediate Containment & Handling Protocols

Before disposal, the integrity of the waste must be secured at the bench level.

A. Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Double-gloving (Nitrile, >5 mil)Prevents transdermal absorption of potent organic modulators.[1]
Respiratory N95 or Fume Hood Sash <18"Prevents inhalation of lyophilized powders during weighing/transfer.
Clothing Tyvek Sleeves or Lab CoatProtects wrists/forearms from trace contamination.
Eye Protection Chemical Splash GogglesStandard protection against splashes during liquid waste transfer.
B. Spill Management (Small Scale < 100 mg)
  • Isolate: Evacuate the immediate area; alert nearby personnel.

  • Dampen: Cover powder spills with a solvent-dampened (Ethanol/Methanol) pad to prevent aerosolization.[1] Do not sweep dry powder.

  • Collect: Wipe inward from the spill perimeter. Place all wipes into a sealed solid waste bag immediately.

  • Label: Mark the bag "High Potency Chemical Debris."

Step-by-Step Disposal Workflows
Scenario 1: Solid Waste (Lyophilized Powder / Contaminated Solids)

Applicable to: Expired product, weighing boats, contaminated gloves, pipette tips.[1]

  • Segregation: Do not mix with general trash or biohazard (red bag) waste.[2]

  • Primary Containment: Place the solid waste into a clear, chemically resistant polyethylene bag (4-6 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, screw-top container (e.g., a wide-mouth HDPE jar).

  • Labeling: Affix a Hazardous Waste Label.

    • Constituents: "E3 Ligase Ligand-linker Conjugate (Organic Solid)"

    • Hazard Checkbox: Toxic, Irritant.

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary bin until pickup.

Scenario 2: Liquid Waste (Reaction Mixtures / HPLC Effluent)

Applicable to: Mother liquors, reaction byproducts, dissolved conjugate.[1]

  • Compatibility Check: Ensure the solvent stream is compatible. Most PROTAC conjugates are dissolved in DMSO, DMF, or Methanol.

    • Caution: Do not mix with oxidizers (e.g., Nitric Acid) or aqueous acidic waste if the linker contains acid-labile groups (though most are stable, unexpected hydrolysis can generate unknown species).[1]

  • Collection: Pour into a dedicated "High Hazard Organic" waste carboy (usually white or blue HDPE).

  • Rinsing: Triple rinse the original empty vial with the reaction solvent (e.g., DMSO). Add the rinsate to the waste carboy.

  • Labeling:

    • Constituents: List the Solvent (99%) and "Trace Organic Conjugate" (<1%).

    • Hazard Checkbox: Flammable (if solvent is organic), Toxic.

Decision Logic: The "Cradle-to-Grave" Workflow

The following diagram illustrates the decision-making process for disposing of Conjugate 19, ensuring compliance with RCRA and EHS standards.

DisposalWorkflow Start Waste Generation: E3 Ligase Ligand-linker Conjugate 19 StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Wipes, Tips) StateCheck->Solid Dry Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid Solution Sharps Sharps (Needles, Syringes) StateCheck->Sharps Injection/Transfer SolidAction Double Bag (Polyethylene) Place in Rigid Container Solid->SolidAction LiquidAction Collect in HDPE Carboy (Segregate Halogenated vs Non-Halogenated) Liquid->LiquidAction SharpsAction Hard-Shell Sharps Container Label 'Chemically Contaminated' Sharps->SharpsAction Labeling Apply Hazardous Waste Label Mark as 'Toxic/Irritant' SolidAction->Labeling LiquidAction->Labeling SharpsAction->Labeling Disposal EHS Pickup -> Incineration (Stream C / High Heat) Labeling->Disposal

Caption: Operational workflow for segregating and processing E3 Ligase Conjugate waste streams.

Technical Justification & Regulatory Compliance
Why Incineration?

PROTAC intermediates are designed for biological stability . The linker chemistries (often PEG or alkyl chains) and the E3 ligase ligands (e.g., Thalidomide analogs) are resistant to standard wastewater treatment biodegradation.

  • Environmental Risk: If released into waterways, E3 ligase binders can act as "endocrine disruptors" or teratogens in aquatic life.

  • Regulatory Status: While "Conjugate 19" may not have a specific RCRA P-list code (unless it contains Arsenic/Cyanide, which is rare), it falls under "Process Waste" containing bioactive organics.[1]

  • Best Practice: Incineration at >1000°C ensures complete thermal decomposition of the glutarimide ring and linker backbone.

Waste Codes (US EPA / RCRA Context)

Use these codes if your institution requires specific manifesting.

Waste StreamRCRA CodeDescription
Unused Pure Substance U-Listed (Generic)If the specific ligand is listed (rare), otherwise treat as characteristic.[1]
Ignitable Solvent Mix D001 If dissolved in Methanol, Acetonitrile, or Ethanol.
Toxic Solvent Mix D006 / D019 If dissolved in Chloroform or Carbon Tetrachloride.
General Classification Non-Regulated Hazardous If solid and not specifically listed, but handled as "Toxic" per OSHA.
References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[3] (40 CFR Part 261).[4][5] Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories. (29 CFR 1910.1450). Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 19

Executive Safety Summary: The "Catalytic" Risk Treat E3 Ligase Ligand-linker Conjugate 19 as an OEB 4/5 (Occupational Exposure Band) Compound. While specific toxicological data for "Conjugate 19" may be limited, it conta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary: The "Catalytic" Risk

Treat E3 Ligase Ligand-linker Conjugate 19 as an OEB 4/5 (Occupational Exposure Band) Compound.

While specific toxicological data for "Conjugate 19" may be limited, it contains a functional E3 ligase recruiting motif (likely a Cereblon or VHL ligand). You must operate under the Precautionary Principle . Unlike traditional stoichiometric inhibitors, PROTAC-related compounds are catalytic in nature. A microscopic exposure can theoretically degrade significant quantities of intracellular protein or, in the case of Cereblon binders (thalidomide analogs), pose severe teratogenic risks.

Core Hazard Profile:

  • Reproductive Toxicity: High (Assumed due to E3 ligand moiety).

  • Respiratory Sensitization: High (Powder inhalation risk).

  • Potency: High (< 1 µg/m³ OEL target).

The PPE Firewall (Personal Protective Equipment)

Do not rely on PPE as your primary barrier. It is your redundancy layer. The primary barrier is your Engineering Control (Isolator/BSC).

PPE CategorySpecificationScientific Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P3 only if working strictly inside a Class II BSC.Standard surgical masks offer zero protection against nanoparticle-sized drug dusts. Positive pressure (PAPR) prevents inward leakage during movement.
Dermal (Hands) Double-Gloving Protocol. Inner: Nitrile (4 mil, High-Viz).Outer: Extended Cuff Nitrile/Neoprene (6-8 mil).Permeation vs. Degradation: DMSO (common solvent for Conjugate 19) permeates nitrile rapidly, carrying the toxin into the bloodstream. Double gloving provides a "breakthrough buffer" of ~15 mins.
Body Tyvek® 800J (or equivalent) disposable coverall with taped seams.Woven lab coats trap powder in fibers, turning the wearer into a mobile contamination source. Impervious, non-woven material is mandatory.
Ocular Indirect Vent Goggles or Face Shield.Safety glasses leave gaps. In the event of a powder puff or splash, full orbital sealing is required to prevent absorption via the tear ducts.

Operational Workflow: The Hierarchy of Containment

The following diagram illustrates the mandatory workflow for handling Conjugate 19. It emphasizes that Engineering Controls (Isolators) take precedence over PPE.

G cluster_0 Zone 1: Storage & Prep cluster_1 Zone 2: High Containment (BSC/Isolator) cluster_2 Zone 3: Application & Waste Storage Cold Storage (-20°C) Double Sealed Acclimation Acclimation to RT (Prevent Condensation) Storage->Acclimation Static Static Neutralization (Ionizer Fan) Acclimation->Static Transfer to Hood Weighing Weighing (Solid) **CRITICAL RISK** Static->Weighing Anti-static Gun Solubilization Solubilization (DMSO/DMA) Weighing->Solubilization Add Solvent Waste Disposal (Incineration Only) Weighing->Waste Contaminated Solids Transfer Liquid Transfer (Sealed Vial) Solubilization->Transfer Cap & Wipe Transfer->Waste Residuals

Caption: Operational workflow for Conjugate 19. Red Zone indicates highest inhalation risk (solid phase).

Step-by-Step Handling Protocol

Phase A: Preparation (The "Cold Chain" Rule)
  • Equilibration: Remove the vial from -20°C storage. Do not open until it reaches room temperature (approx. 30 mins).

    • Why? Opening a cold vial introduces condensation. Water can hydrolyze the linker ester/amide bonds, degrading the conjugate before use.

  • Static Control: Place the vial inside a Class II Biological Safety Cabinet (BSC) or Glovebox. Aim an ionizing gun or fan at the vial for 10 seconds.

    • Why? PROTAC linkers are often "fluffy" electrostatic powders. Without ionization, the powder will leap from the spatula, contaminating the workspace.

Phase B: Weighing (The Critical Hazard Point)

This is the only step where inhalation risk is acute.

  • Balance Setup: Use an analytical balance inside the containment enclosure.

  • Taring: Tare the receiving vessel (vial), not the spatula.

  • Transfer: Use a disposable anti-static micro-spatula. Transfer powder gently.

  • Wipe Down: Immediately after closing the stock vial, wipe the exterior with a 10% Bleach or 0.1N NaOH wetted wipe, followed by ethanol.

    • Why? This neutralizes trace powder on the threads of the vial cap.

Phase C: Solubilization (Locking the Hazard)
  • Solvent Addition: Add DMSO or DMF directly to the weighed powder.

  • Vortexing: Cap tightly. Vortex inside the hood.

  • Risk Shift: Once dissolved, the risk shifts from inhalation to percutaneous absorption. DMSO is a penetrant carrier. Change outer gloves immediately if a splash occurs.

Deactivation & Disposal

Never pour PROTAC conjugates down the drain. Their biological activity can persist in water systems.

  • Solid Waste (Gloves, Spatulas, Vials): Segregate into "High Potency/Cytotoxic" yellow waste bags. These must be sent for High-Temperature Incineration (>1000°C) .

  • Liquid Waste: Collect in a dedicated carboy labeled "HPAPI/Toxic Organic."

  • Spill Cleanup:

    • Cover spill with absorbent pads.

    • Apply 0.1N NaOH (Sodium Hydroxide) and let sit for 15 minutes to hydrolyze the linker/ligand bonds.

    • Wipe up and incinerate.

References & Authority[1][2][3][4][5][6][7][8][9]

  • SafeBridge Consultants. (2020). Potent Compound Safety: A Guide to Handling HPAPIs.

  • Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs.[2][3]

  • Troup, R. I., et al. (2020).[4] Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy.[4][5] (Validates linker stability and hydrolysis risks).

  • Merck KGaA. (2023). Handling of High Potency Active Pharmaceutical Ingredients (HPAPI).

Disclaimer: This guide constitutes a baseline safety protocol. Always consult the specific Safety Data Sheet (SDS) provided by the vendor (e.g., BroadPharm, MedChemExpress) for Conjugate 19 before commencing work.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.